Cerulenin

Catalog No.
S523218
CAS No.
17397-89-6
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerulenin

CAS Number

17397-89-6

Product Name

Cerulenin

IUPAC Name

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1

InChI Key

GVEZIHKRYBHEFX-NQQPLRFYSA-N

SMILES

Array

solubility

Slightly soluble

Synonyms

Cerulenin; Helicocerin; 17397-89-6; CHEMBL45627; CHEBI:171741; Cerulenin, Cephalosporium caerulens; AC1NQZF4; EINECS 241-424-8;

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N

The exact mass of the compound Cerulenin is 223.12084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Discovery and Composition of the cer Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The cer gene cluster was identified in two Sarocladium species using a self-resistance gene mining approach. The core cluster consists of several genes, each with a specific role in building the cerulenin molecule [1] [2].

Table 1: Core Genes in the this compound Biosynthetic Cluster

Gene Predicted/ Demonstrated Function
PKS Encodes a highly reducing polyketide synthase; produces the C12 polyenoic acid precursor.
CerD Amidotransferase; responsible for the final amidation step.
CerE Reductase; performs enone reduction in the final steps.
CerF Oxidase; catalyzes the final two-electron oxidation.

The this compound Biosynthetic Pathway

The elucidated pathway involves a complex series of transformations, starting from a simple polyketide chain [1]:

f PKS PKS Precursor C12 Polyketide Precursor (both E/Z bonds) PKS->Precursor I1 Key Intermediates & Electrocyclization Products Precursor->I1 I2 Tailoring Modifications (Epoxidation, Double Bond Shifts, E/Z Isomerization) I1->I2 I3 Epoxide Reduction I2->I3 This compound This compound I3->this compound CerD/F/E

Figure 1: The established biosynthetic pathway for this compound, culminating in the action of the tailoring enzymes CerD, CerF, and CerE.

Key Experimental Workflow and Protocols

The study employed a multi-faceted experimental strategy to validate the function of the cer cluster, as summarized below [1] [2]:

f Step1 1. Gene Cluster Identification (Self-resistance gene mining in Sarocladium spp.) Step2 2. Heterologous Reconstitution (Expression of cer cluster in Aspergillus nidulans) Step1->Step2 Step3 3. Pathway Interrogation (Expression of varying cer gene combinations) Step2->Step3 Step4 4. In Vitro Enzyme Assays (Validation of CerD, CerE, and CerF functions) Step3->Step4

Figure 2: Key experimental workflow for the identification and validation of the this compound biosynthetic gene cluster.

Detailed Methodologies
  • Heterologous Reconstitution:

    • Host: Aspergillus nidulans was used as a heterologous expression host.
    • Process: The entire cer gene cluster was successfully reconstituted in this host, which led to the production of this compound, confirming the cluster's sufficiency for biosynthesis [1] [2].
  • Pathway Intermediation via Gene Combinations:

    • Strategy: Researchers expressed different subsets of the cer genes in A. nidulans.
    • Outcome: This approach allowed for the accumulation and identification of key pathway intermediates and 13 new this compound analogues. Analyzing these compounds was crucial for piecing together the biosynthetic sequence [1].
  • In Vitro Enzyme Assays:

    • Purpose: To biochemically validate the specific functions of tailoring enzymes.
    • Findings:
      • CerD (amidotransferase): Catalyzes the amidation reaction [1] [2].
      • CerF (oxidase) and CerE (reductase): Work in the final steps involving a two-electron oxidation and an enone reduction to form the mature this compound molecule [1].

Research Implications and Applications

This breakthrough has several important implications for future research and development [1]:

  • Biosynthetic Engineering: Paves the way for the engineered production of novel this compound analogues through genetic manipulation of the cer cluster.
  • Platform for New Derivatives: The identified intermediates and new analogues provide a starting point for generating a library of compounds with potentially improved pharmaceutical properties.

A Critical Distinction: cer vs. CER

It is crucial to distinguish the cer gene cluster from plant CER genes. The plant CER (Eceriferum) gene family is involved in the synthesis of cuticular wax and is unrelated to the fungal antibiotic this compound [3] [4] [5].

References

Cerulenin structure epoxide polyketide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Cerulenin, with the molecular formula C₁₂H₁₇NO₃, is a polyketide-derived epoxyketone featuring an oxirane (epoxide) ring adjacent to a keto group and a terminal carboxamide [1] [2]. The compound's key characteristics are summarized in the table below.

Property Description
IUPAC Name (2R,3S)-3-[(4E,7E)-Nona-4,7-dienoyl]oxirane-2-carboxamide [1] [2]
Molar Mass 223.27 g/mol [1] [3]
Stereochemistry Two defined stereocenters (2R, 3S) and two double bonds (4E, 7E) in the hydrocarbon chain [1] [2]
Tautomerism Exists as an equilibrium mixture of a monocyclic (linear) form and bicyclic hemiaminal forms in solution; the dominant species depends on solvent polarity [4] [5]

| Key Functional Groups | • 2,3-epoxide (oxirane) • γ-ketoamide • Diene moiety [4] [5] |

Experimental Insights into Mechanism of Action

This compound irreversibly inhibits ketosynthase (KS) enzymes in fatty acid synthases (FAS) and polyketide synthases (PKS) through covalent modification of active site cysteine residues [3] [5]. Its complex reactivity involves:

  • Tautomeric Equilibrium: this compound exists in dynamic equilibrium between reactive linear and ring-closed tautomers, complicating mechanistic studies [4] [5].
  • Dual Electrophilic Sites: The linear tautomer presents two electrophilic centers (C2 and C3 of the epoxide), both activated by adjacent carbonyl groups [4].
  • Regioselective Inhibition: Recent isotopic labeling ([2,3-¹³C₂]-tetrahydrothis compound) and NMR studies revealed a unique retro-aldol cleavage and rearrangement mechanism upon covalent binding to E. coli FabB and FabF KS domains [5]. The active site cysteine thiol attacks the C3 epoxide carbon, followed by C2-C3 bond cleavage and structural rearrangement to form a stable thiohemiacetal adduct [5].

Biosynthetic Pathway

The molecular basis of this compound biosynthesis remained unresolved for six decades until a 2025 study identified the responsible polyketide biosynthetic gene cluster (cer) in Sarocladium species [6] [7]. Heterologous reconstitution in Aspergillus nidulans elucidated the pathway, which begins with a C12 polyketide precursor containing both E and Z double bonds and involves complex tailoring modifications [6] [7].

The following diagram illustrates the key stages and enzymes in the this compound biosynthetic pathway:

CeruleninBiosynthesis This compound Biosynthetic Pathway PKS Polyketide Synthase (PKS) from cer gene cluster Intermediate1 C12 Polyketide Precursor (E/Z double bonds) PKS->Intermediate1 Biosynthesis Intermediate2 Pathway Intermediates (Polyenoic acids, Electrocyclization products) Intermediate1->Intermediate2 Cer enzymes Intermediate3 Tailored Intermediate (Epoxidations, Double bond shifts, E/Z Isomerization) Intermediate2->Intermediate3 Complex tailoring Epoxidations, Reductions FinalProduct This compound Intermediate3->FinalProduct CerF (Oxidase) CerE (Reductase) CerD (Amidotransferase)

Key enzymatic steps in the final stages include:

  • CerD (Amidotransferase): Catalyzes the amidation reaction [6] [7].
  • CerF (Oxidase) and CerE (Reductase): Work in sequence to perform the final two-electron oxidation and enone reduction steps [6] [7].

Research and Therapeutic Applications

This compound's potent inhibition of lipid biosynthesis underpins its diverse research applications and therapeutic investigations:

Application Area Observed Effect / Use
Anticancer Research Induces apoptosis and reduces HER2/neu oncogene expression in cancer cells (e.g., breast, colon) by inhibiting Fatty Acid Synthase [1] [3].
Antifungal Activity Interferes with fungal growth by inhibiting biosynthesis of essential sterols and fatty acids [1] [3].
Obesity & Metabolism Induces significant weight loss in animal models by inhibiting feeding, potentially via hypothalamic energy sensing mechanisms [1] [3].
Chemical Biology Tool Used to develop activity-based probes and crosslinkers for studying FAS/PKS enzyme mechanisms and structures [4].
Microbial Physiology Serves as a specific inhibitor to study fatty acid synthesis and membrane adaptation in bacteria like Bacillus subtilis [8].

Experimental Protocols Summary

1. Heterologous Reconstitution of Biosynthesis

  • Objective: To identify and validate the cer gene cluster [6] [7].
  • Methodology: The entire cer gene cluster was heterologously expressed in Aspergillus nidulans. Subsequent expression of various cer gene combinations allowed researchers to isolate pathway intermediates and analogues, leading to pathway elucidation [6] [7].
  • In Vitro Validation: Roles of tailoring enzymes (CerD, CerE, CerF) were confirmed through separate in vitro assays with purified proteins and proposed substrates [6] [7].

2. Probing the Covalent Inhibition Mechanism

  • Objective: To unravel the regioselectivity and mechanism of covalent KS inhibition [5].
  • Synthesis: Preparation of [2,3-¹³C₂]-tetrahydrothis compound via a multi-step synthetic route involving lithiation of ¹³C-labeled acetylene, chiral resolution, lactonization, and stereospecific epoxidation [5].
  • NMR Analysis: The ¹³C-labeled probe was incubated with target KS enzymes (FabB/FabF). In-situ ¹³C NMR spectroscopy tracked covalent bond formation and identified the final thiohemiacetal adduct structure, revealing the retro-aldol rearrangement [5].

3. Development of Crosslinking Probes

  • Objective: To create chemical tools for labeling and crosslinking FAS/PKS enzymes [4].
  • Probe Design: Synthesized analogues of this compound with masked reactivity (silylcyanohydrin and silylhemiaminal groups) to direct selectivity to a single electrophilic site (C2). These were further functionalized with fluorescent tags or crosslinkers [4].

References

Molecular Mechanism of Action and downstream Effects

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin's primary mechanism is the irreversible inhibition of the ketoacyl synthase (KS) domain within the FASN complex [1] [2]. This blockade disrupts the palmitate synthesis cycle, triggering a complex cascade of downstream cellular events. The following diagram illustrates the key pathways affected by this compound-induced FASN inhibition and their functional consequences in cancer cells.

Cerulenin_Mechanism cluster_downstream Downstream Molecular Effects cluster_functional Functional Outcomes in Cancer Cells This compound This compound FASN_Inhibition FASN_Inhibition This compound->FASN_Inhibition Downstream_Effects Downstream Molecular Effects FASN_Inhibition->Downstream_Effects D1 ↓ Palmitate Production D2 Accumulation of Malonyl-CoA D3 ↓ NADPH Consumption D4 Disruption of Lipid Rafts & Signaling Functional_Outcomes Functional Outcomes in Cancer Cells F1 Metabolic Stress & ER Stress F2 Mitochondrial Dysfunction (↓ MMP, ↑ ROS) F3 Induction of Apoptosis via BH3-only Proteins F4 ↓ Cell Motility, EMT & Stemness D1->F1 D2->F1 D3->F2 D4->F4 F1->F3 F2->F3

The primary consequences of this mechanism are:

  • Metabolic and ER Stress: The halt in palmitate production starves the cell of essential lipids for membrane synthesis and signaling molecules. The consequent accumulation of the substrate malonyl-CoA, which itself is a signaling molecule, contributes to metabolic stress and induces endoplasmic reticulum (ER) stress [3] [4].
  • Redox Imbalance and Mitochondrial Priming: FASN inhibition reduces the consumption of NADPH, a key cellular reductant. This disrupts the redox balance, leading to increased levels of reactive oxygen species (ROS) and oxidative damage [4]. This stress "primes" the mitochondria for apoptosis by upregulating pro-death BH3-only proteins like BIM and PUMA, making cells highly susceptible to cell death triggers [4].
  • Reduced Cancer Aggressiveness: this compound has been shown to attenuate features of cancer aggressiveness, including cell motility, clonogenic survival (the ability to form colonies), and the expression of markers related to the epithelial-mesenchymal transition (EMT) and cancer stemness [3].

Key Experimental Protocols and Data

To illustrate how the effects of this compound are studied, here are methodologies from recent research, particularly in glioblastoma (GB) cells [3].

Cell Viability and Treatment Dosing

The MTT assay is a standard method to determine this compound's cytotoxicity and establish inhibitory concentrations.

  • Procedure: Seed U-87MG cells in 96-well plates. The following day, treat with a range of this compound concentrations (e.g., 0-15 μg/mL) for 24, 48, and 72 hours. Add MTT solution to measure metabolic activity [3].
  • Key Parameters from [3]: The study calculated an IC50 value of 5.55 μg/mL and an IC20 value of 3.6 μg/mL after 48 hours of treatment. These values are used for subsequent experiments to study sub-lethal and half-maximal inhibitory effects.
Assessing Fatty Acid Profile (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) directly measures the impact of FASN inhibition on lipid composition.

  • Procedure: Extract total lipids from cell pellets using a methanol:chloroform mixture. Derivatize fatty acids to their methyl esters. Analyze using a GC-MS system with a dedicated column for fatty acid separation [3].
  • Key Findings from [3]: Treatment with this compound at both IC20 and IC50 doses led to a significant decrease in fatty acid levels, including palmitic acid, confirming on-target engagement and efficacy.
Analysis of Apoptosis and Cell Death Mechanisms

Flow cytometry and western blotting are key for quantifying cell death and understanding its mechanisms.

  • Annexin V/Propidium Iodide (PI) Staining: Distinguishes early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [4].
  • Western Blot Analysis: Used to detect changes in protein expression, such as the upregulation of BH3-only proteins (BIM, PUMA), cleavage of caspase-3, and modulation of pathways like PI3K/AKT/NF-κB [3] [4].
  • Key Findings from [4]: FASN inhibition with this compound and other inhibitors increases mitochondrial priming, making cells dependent on BCL-2 for survival and thereby highly sensitive to BCL-2 inhibitors like venetoclax.

Clinical Context and Next-Generation Inhibitors

While this compound is a vital research tool, its therapeutic application is limited. However, it paved the way for clinically advanced FASN inhibitors.

Inhibitor Stage Key Features & Clinical Context
This compound Preclinical (Research Tool) First natural FASN inhibitor; irreversible binding; research use due to pharmacological limitations [1] [2].
Denifanstat (TVB-2640) Phase 2/3 Trials First-in-class, oral, reversible inhibitor; trials in KR-mutant NSCLC, breast cancer, and Metabolic Dysfunction-Associated Steatohepatitis (MASH) [5] [6] [2].
TVB-3664 Preclinical/Early Research Second-generation oral inhibitor; shown to induce apoptosis in breast and prostate cancer cell lines [7].
TVB-3166 Preclinical Research Potent, selective; disrupts lipid rafts and induces apoptosis in cancer cells; used extensively in mechanistic studies [8] [4].

Recent successes highlight the clinical potential of this target. Denifanstat achieved all primary and secondary endpoints in a Phase 3 trial for moderate-to-severe acne, demonstrating the therapeutic relevance of FASN inhibition beyond oncology [5].

References

Biosynthesis of Cerulenin: A 60-Year Mystery Solved

Author: Smolecule Technical Support Team. Date: February 2026

For decades, the molecular basis of cerulenin biosynthesis was unknown. Recent research using a self-resistance gene mining approach has successfully identified the dedicated polyketide biosynthetic gene cluster (cer) in two Sarocladium species [1] [2].

Heterologous reconstitution of this cer cluster in Aspergillus nidulans and expression of various gene combinations revealed the pathway [1]. The established biosynthetic pathway begins with a C12 polyketide precursor and involves a complex series of modifications [2]. The table below summarizes the key enzymes and their functions in the this compound pathway.

Gene/Enzyme Function in this compound Biosynthesis
PKS (Cer) Produces the initial C12 polyene precursor with both E and Z double bonds [1].
CerD (Amidotransferase) Catalyzes the amidation reaction, installing the terminal amide group [1].
CerF (Oxidase) & CerE (Reductase) Perform the final two-electron oxidation and enone reduction steps to form the mature product [1] [2].

The diagram below illustrates the core organization and flow of the this compound PKS pathway based on the newly discovered cer cluster.

f This compound PKS Pathway Start Starter Unit Acetyl-CoA PKS Highly Reducing PKS (Cer Gene) Start->PKS Intermediate C12 Polyene Intermediate PKS->Intermediate Tailoring Tailoring Enzymes (Epoxidation, Isomerization, etc.) Intermediate->Tailoring CerD CerD (Amidotransferase) Tailoring->CerD CerFE CerF (Oxidase) & CerE (Reductase) CerD->CerFE Product This compound CerFE->Product

Mechanism of Action: Covalent Inhibition of Ketosynthase

This compound is a potent, covalent inhibitor of ketosynthase (KS) domains in both fatty acid synthases (FAS) and polyketide synthases (PKS) [3] [4]. Its reactive moieties include an epoxide and an amide, which can cyclize into multiple tautomeric forms (monocyclic and bicyclic) depending on the solvent [4].

The precise mechanism has been clarified using stable isotope-labeled this compound and NMR/MS analysis. The inhibition proceeds via a unique C2-C3 retro-aldol bond cleavage and structural rearrangement upon covalent binding to the active site cysteine of the KS [4]. This mechanism is visually summarized below.

f This compound Inhibition Mechanism KS Ketosynthase (KS) with Active Site Cys CovalentComplex Covalent this compound-KS Complex KS->CovalentComplex  Nucleophilic Attack  by Cys Thiol This compound This compound (Monocyclic Tautomer) This compound->KS  Binds Active Site Rearrangement Retro-Aldol Cleavage & Rearrangement CovalentComplex->Rearrangement

Key Experimental Protocols

The following are core methodologies from recent studies that are essential for investigating the this compound PKS pathway and its mechanism.

1. Self-Resistance Gene Mining to Identify the PKS Cluster [1]

  • Objective: To discover the biosynthetic gene cluster for this compound.
  • Method: Bioinformatic screening of fungal genomes for self-resistance genes (e.g., KS domains resistant to this compound) to pinpoint the location of the putative cer cluster.
  • Validation: Heterologous reconstitution of the entire cer cluster in a tractable host like Aspergillus nidulans. Expression of different combinations of cer genes allows for the isolation and characterization of pathway intermediates and final products.

2. In Vitro Reconstitution of Tailoring Enzymes [1]

  • Objective: To validate the function of specific enzymes in the final steps of this compound biosynthesis.
  • Method: Cloning, expression, and purification of individual tailoring enzymes (e.g., CerD, CerE, CerF). These enzymes are then incubated with their proposed substrates in controlled buffer conditions.
  • Analysis: Reaction products are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR to confirm the catalytic function, such as amidation by CerD or the redox steps by CerF and CerE.

3. Elucidating the Covalent Inhibition Mechanism [4]

  • Objective: To determine the precise chemical steps of this compound's covalent bond formation with KS domains.
  • Probe Synthesis: Design and synthesis of this compound analogs with stable isotopic labeling (e.g., 99% ^13^C) at the key reactive epoxide carbons (C2 and C3).
  • Tracking the Reaction: Incubation of the isotopically labeled this compound with purified KS enzymes (e.g., FabB or FabF). The reaction is monitored over time using NMR spectroscopy to track the fate of the ^13^C labels and Mass Spectrometry to analyze the protein-probe adduct, revealing bond cleavage and rearrangement.

Research Applications and Tools

The discovery of the biosynthetic pathway enables the engineered production of novel this compound analogs. Furthermore, this compound's mechanism has inspired the development of new chemical probes [3].

Application/Tool Description Research Utility
Engineered Biosynthesis Use of the heterologously expressed cer cluster to create new analogs [1]. Generation of a library of compounds for structure-activity relationship (SAR) studies and drug development.
Mechanism-Based Probes Synthetic derivatives of this compound with masked reactivity (silylcyanohydrin) or fluorescent tags [3]. Activity-based protein profiling, cross-linking studies, and visualization of FAS/PKS enzymes in action.
Metabolic Inhibition Use of this compound as a tool to inhibit FAS and study lipid metabolism [5]. Investigation of lipid roles in cellular processes; shifting metabolic flux in microbes to enhance PUFA (e.g., DHA) production [5].

References

Mechanism of Inhibition and Structural Rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

For many years, the precise covalent inhibition mechanism of cerulenin was unclear, with crystallographic studies suggesting conflicting sites of nucleophilic attack by the active-site cysteine residue [1]. Recent research using stable isotope labeling has elucidated a unique retro-aldol bond cleavage and rearrangement [1].

The diagram below illustrates this mechanism, which begins with the nucleophilic attack of the active-site cysteine on the C3 carbon of this compound's epoxide ring, leading to ring opening. This is followed by a retro-aldol reaction that cleaves the bond between C2 and C3. The final rearranged product covalently attached to the ketosynthase is a thiohemiacetal, which effectively blocks the enzyme's active site [1].

This compound's inhibition mechanism involves a two-step rearrangement.

Experimental Protocol for Mechanism Elucidation

The following methodology, based on stable isotopic labeling with NMR and MS analysis, can be used to study the covalent inhibition mechanism of this compound and related analogs [1].

  • Probe Design and Synthesis

    • Rationale: Simplify the native this compound structure by removing the 1,4-diene (creating tetrahydrothis compound) to slow the reaction kinetics, allowing intermediate steps to be observed [1].
    • Isotopic Labeling: Synthesize the probe with 99% ¹³C enrichment at the C2 and C3 positions of the epoxide ring. This allows direct monitoring of the reactivity at these key carbon atoms using ¹³C NMR [1].
  • In Situ Reaction and NMR Tracking

    • Protein Buffer: Use a 50 mM potassium phosphate buffer at pH 7.4, which is compatible with both enzyme stability and NMR analysis [1].
    • NMR Analysis: Acquire ¹³C NMR spectra of the ¹³C-labeled this compound analog after adding it to the target ketosynthase (e.g., E. coli FabB or FabF). Track the chemical shift changes of the C2 and C3 atoms over time (e.g., up to 36 hours) to observe the formation of the covalent adduct and the structural rearrangement [1].
    • Mass Spectrometry: Use MS to confirm the mass of the final enzyme-inhibitor complex and verify the stoichiometry of binding [1].

KAS Enzyme Inhibition and Biological Effects

This compound primarily targets the elongation condensing enzymes in the FAS-II pathway.

Enzyme / Organism Inhibition & Role Key Findings
FabF (KAS II) / E. coli Potent inhibitor of this primary elongation enzyme [1] [2]. A critical enzyme for fatty acid chain elongation; its inhibition disrupts the entire pathway [2].
FabB (KAS I) / E. coli Potent inhibitor [1]. Essential for unsaturated fatty acid synthesis; inhibition leads to a halt in bacterial growth [2].
FabH (KAS III) / E. coli Not a primary target; FabH initiates fatty acid synthesis [3] [2]. This compound shows significantly weaker inhibition of FabH compared to FabB and FabF [2].

The inhibition of these essential enzymes has clear biological consequences:

  • Fungicidal Activity: In yeasts like Candida albicans, treatment with this compound at the minimal inhibitory concentration is fungicidal, leading to significant cell death within hours. This is due to the blockade of de novo fatty acid biosynthesis, which is lethal unless exogenous fatty acids are provided [4].
  • Antibacterial Potential: The bacterial FAS-II pathway is a validated target for antibacterial development because it is distinct from the human FAS-I system. While this compound itself is not used clinically due to toxicity and poor bioavailability, it serves as a key prototype for developing novel FabH inhibitors to combat antimicrobial resistance (AMR) [5].

Research and Therapeutic Applications

The application of this compound extends beyond basic science into exploring new therapeutic avenues.

  • Tool Compound in Chemical Biology: this compound's structure has inspired the development of pantetheine-based crosslinking probes. These probes, which contain similar electrophilic warheads (e.g., epoxides, bromoacetamides), are used to trap and crystallize acyl carrier proteins (ACPs) in complex with their partner enzymes, enabling high-resolution structural studies [6].
  • Exploration in Oncology: Fatty acid synthase (FAS) is often overexpressed in cancer cells. Research shows that this compound can inhibit FASN and reduce HER2/neu oncogene levels in breast cancer cells. In liver cancer, this compound can diminish cancer stem cell (CSC) characteristics and, in combination with sorafenib, shows a synergistic effect [7] [8].
  • Template for Novel Antibacterials: The search for new FabH inhibitors is a active area of research to counter AMR. While natural products like platensimycin inhibit FabH, their drug-like properties are suboptimal. The structural insights from this compound's mechanism guide the rational design of new inhibitors with improved potency and pharmacokinetics [5].

The unique inhibition mechanism of this compound continues to make it an indispensable tool for fundamental research and a valuable starting point for drug discovery.

References

Cerulenin antifungal antibiotic properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity & Key Properties

Cerulenin ((C_{12}H_{17}NO_{3})) is a small molecule epoxyamide antibiotic naturally produced by fungi like Cephalosporium caerulens and Sarocladium species [1] [2]. The table below summarizes its core characteristics:

Property Description
Chemical Formula (C_{12}H_{17}NO_{3}) [1]
Average Mass 223.272 g/mol [1]
Modality Small Molecule [1]
Natural Source Cephalosporium caerulens [1]
Solubility Slightly soluble in water [1]
Main Biological Activity Antifungal; inhibits fatty acid and sterol synthesis [1]

Mechanism of Antifungal Action

This compound disrupts fungal growth by irreversibly inhibiting the biosynthesis of two essential lipid classes: fatty acids and sterols [1].

  • Primary Target in Fatty Acid Synthesis: this compound covalently binds to the active-site cysteine residue of the condensing enzymes in the fatty acid synthase (FAS) complex, specifically β-ketoacyl-ACP synthase (also known as FabF) [1] [3]. This binding is equimolar and irreversible, blocking the condensation step in the fatty acid elongation cycle and halting the production of new fatty acids necessary for cell membranes [1].
  • Secondary Target in Sterol Synthesis: this compound also inhibits HMG-CoA synthetase, a key enzyme in the early stages of the mevalonate pathway, which is essential for sterol (like ergosterol) biosynthesis [1]. This dual inhibition cripples the production of two fundamental building blocks for fungal cellular structure.

The following diagram illustrates this dual inhibition mechanism:

G Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Metabolism FAS_Enzyme Fatty Acid Synthase (FAS) AcetylCoA->FAS_Enzyme HMG_CoA_Synth HMG-CoA Synthase AcetylCoA->HMG_CoA_Synth Fatty_Acids Fatty_Acids FAS_Enzyme->Fatty_Acids Synthesis Sterols Sterols HMG_CoA_Synth->Sterols Synthesis This compound This compound This compound->FAS_Enzyme Inhibits This compound->HMG_CoA_Synth Inhibits

This compound's dual inhibition of Fatty Acid and Sterol synthesis pathways.

Fungal Self-Resistance Mechanism

The fungus that produces this compound, Cephalosporium caerulens, possesses a innate resistance mechanism. Its native fatty acid synthetase is structurally much less sensitive to this compound inhibition compared to the synthetase in susceptible fungi like Saccharomyces cerevisiae [4]. This natural resistance allows the producer to synthesize fatty acids despite the presence of the antibiotic in its environment.

Quantitative Data on Activity and Toxicity

The table below consolidates key quantitative data for this compound:

Parameter Value Context / Organism Reference
Inhibition Constant (k) 88 M⁻¹·s⁻¹ Inactivation rate of yeast FAS at 0°C, pH 6.5 [3]
Acute Toxicity (LD₅₀) 547 mg/kg Oral, mouse [1]
IC₅₀ (Viability) 5.55 μg/mL 48-hour treatment, U-87MG glioblastoma cells [5]

Key Experimental Protocols

To study this compound's effects, researchers employ specific biochemical and cell-based assays.

Enzyme Inhibition Assay

This protocol measures the direct inactivation of Fatty Acid Synthase [3].

  • Procedure: Purified FAS is pre-incubated with this compound at a specific concentration (e.g., 0.1-50 µM) in a suitable buffer (e.g., pH 6.5) at 0°C. The enzymatic activity is then measured by monitoring the incorporation of radioactive malonyl-CoA into fatty acids over time. The second-order rate constant of inactivation can be calculated from the time- and concentration-dependent loss of activity [3].
  • Key Control: Pre-treating the enzyme with acetyl-CoA (a substrate) can protect it from this compound inhibition, confirming the specificity for the active site [3].
Assessing Fungal Resistance

This method compares the sensitivity of FAS from different sources [4].

  • Procedure: Fatty acid synthetase is purified from both the this compound-producing fungus (C. caerulens) and a sensitive strain (e.g., S. cerevisiae). The enzymes are treated with identical concentrations of this compound, and their residual activity is measured and compared. The FAS from the producer will show significantly higher residual activity [4].
  • Probe Reaction: A hallmark of this resistance is that the producer's FAS, even after this compound treatment, can still be induced to display malonyl-CoA decarboxylase activity upon subsequent treatment with iodoacetamide, whereas the sensitive enzyme cannot [4].

Emerging Research & Applications

While known for its antifungal properties, recent research has unveiled promising new applications for this compound:

  • Cancer Research: this compound is investigated for its anti-cancer effects. It promotes ferroptosis (an iron-dependent form of cell death) in tumors by dually targeting FASN and HMGCS1, disrupting lipid metabolism and antioxidant defenses [6]. It also reduces stemness and tumorigenicity in liver cancer and glioblastoma models [7] [5].
  • Neurodegenerative Disease: A 2025 study identified this compound as a candidate molecule that partially restored normal function to neurons derived from a Huntington's disease model, indicating potential for treating developmental disruptions in neurodegeneration [8].

Conclusion

This compound remains a critical tool for investigating lipid metabolism. Its well-defined mechanism as a covalent inhibitor of condensing enzymes in synthesis pathways provides a foundation for both basic research and developing new therapeutic strategies against fungal infections and beyond.

References

Comprehensive Application Notes and Protocols: Assessing Cerulenin Cytotoxicity in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin as a Fatty Acid Synthase Inhibitor

This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens that has gained significant attention in cancer research due to its potent inhibition of fatty acid synthase (FASN) [1]. This enzyme catalyzes the terminal steps in the de novo biosynthesis of long-chain fatty acids, primarily palmitate, and is significantly overexpressed in numerous cancer types [2] [3] [4]. Unlike normal cells that primarily rely on dietary lipids, cancer cells demonstrate increased dependence on de novo lipogenesis to support their rapid proliferation, membrane biogenesis, and energy requirements [5]. This metabolic reprogramming makes FASN an attractive molecular target for anticancer therapeutics. This compound contains an epoxy group that covalently binds to the ketoacyl synthase domain of FASN, permanently inactivating the enzyme and thereby blocking fatty acid synthesis [1].

The pharmacological interest in this compound stems from its demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines, including glioblastoma, colorectal carcinoma, hepatocellular carcinoma, and breast cancer [2] [3] [4]. Research indicates that this compound administration not only suppresses cancer cell growth but also impacts critical oncogenic processes such as epithelial-mesenchymal transition (EMT), cancer stemness, migration, and invasion [2] [5]. Furthermore, this compound has shown promising synergistic effects when combined with conventional chemotherapeutic agents like oxaliplatin and SN-38, potentially allowing for dose reduction of these drugs while maintaining efficacy and potentially minimizing side effects [4] [6].

Quantitative Cytotoxicity Profile of this compound Across Cancer Models

Efficacy in Various Cancer Cell Lines

Table 1: this compound Cytotoxicity Profiles Across Cancer Types

Cancer Type Cell Line IC50 Value Key Findings Reference
Glioblastoma U-87MG 5.55 μg/mL (48h) Reduced FA levels, ↓stemness, ↑ROS, ↑ER stress [2]
Colorectal Cancer HCT116 50-100 μM (24h) ↓p-Akt, ↑cleaved caspase-3, cell cycle arrest [4]
Colorectal Cancer RKO 50-100 μM (24h) ↓p-Akt, ↑cleaved caspase-3, induction of apoptosis [4]
Colorectal Cancer Colon 26 100-200 μM (24h) Suppressed liver metastasis in mice, ↓p-Akt [3]
Hepatocellular Carcinoma HepG2/C3A Not specified Reduced CSC characteristics, ↓stemness genes [5]
Breast Cancer Various 1.25-10 mg/L Dose-dependent decrease in HER2/neu protein levels [1]
Combination Therapy Efficacy

Table 2: this compound in Combination Therapy

Combination Partner Cancer Model Observed Effect Mechanistic Insights Reference
Oxaliplatin HCT116 colorectal cancer Synergistic tumor growth inhibition Enhanced p53-p21 pathway, p38 activation, caspase-3 cleavage [4]
SN-38 (topoisomerase inhibitor) TNBC brain metastasis models Synergistic cytotoxicity Upregulation of FAS, downregulation of cell cycle genes [6]
Sorafenib Hepatocellular carcinoma Great synergistic effect, especially in CSCs Inhibition of amyloid protein precursor (APP) pathway [5]

The efficacy of this compound extends beyond monotherapy applications, demonstrating particular promise in combination regimens with conventional chemotherapeutic agents. In colorectal cancer models, the combination of this compound with oxaliplatin resulted in significantly enhanced tumor growth inhibition compared to either agent alone in xenograft models [4]. Similarly, in triple-negative breast cancer (TNBC) models, this compound demonstrated synergistic effects with SN-38, the active metabolite of irinotecan [6]. These findings suggest that FASN inhibition may sensitize cancer cells to conventional chemotherapeutics, potentially through disruption of energy homeostasis and membrane integrity required for DNA repair and survival signaling.

Experimental Protocols for this compound Cytotoxicity Assessment

Cell Culture and Reagent Preparation
  • This compound stock solution preparation: Dissolve this compound (≥98% purity, Sigma-Aldrich #C2389) in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL [2] [3]. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain stability.
  • Working solution preparation: Dilute the stock solution in culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [2].
  • Cell culture conditions: Maintain human glioblastoma U-87MG cells, colorectal cancer HCT116 and RKO cells, or other relevant cancer cell lines in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids at 37°C in a humidified 5% CO₂ atmosphere [2] [4]. For studies specifically investigating lipid metabolism, consider using lipid-depleted FBS to mimic the lipid-poor tumor microenvironment [6].
Cytotoxicity and Cell Viability Assessment
  • MTT/WST-8 assay protocol:

    • Seed cells in 96-well plates at optimal density (3-10 × 10³ cells/well depending on cell type and growth rate) and allow to adhere overnight [3] [4].
    • Treat cells with this compound across a concentration range (e.g., 0-200 μM or 0-15 μg/mL) for 24-72 hours. Include vehicle controls (DMSO) and blank wells.
    • Add MTT (0.5 mg/mL) or WST-8 reagent (10 μL/well of Cell Counting Kit-8) and incubate for 1-4 hours at 37°C [3] [4].
    • Measure absorbance at 570 nm (MTT) or 450 nm (WST-8) using a microplate reader.
    • Calculate cell viability as percentage of vehicle control and determine IC₅₀ values using nonlinear regression analysis of dose-response curves.
  • BrdU proliferation assay:

    • Seed and treat cells as described above.
    • Add BrdU labeling solution for the final 2-4 hours of this compound treatment.
    • Fix cells and detect incorporated BrdU using anti-BrdU antibody according to manufacturer's protocol (Roche Diagnostics) [3] [4].
    • Measure absorbance at 450 nm with a reference wavelength of 595 nm.
  • Clonogenic survival assay:

    • Treat cells with this compound at IC₂₀ and IC₅₀ concentrations (e.g., 3.6 and 5.55 μg/mL for U-87MG) for 48 hours [2].
    • Trypsinize and reseed at low density (200-1000 cells/well in 6-well plates).
    • Allow colonies to form for 7-14 days without additional treatment.
    • Fix with methanol, stain with crystal violet (0.5% w/v), and count colonies containing >50 cells.
Apoptosis and Mechanism Analysis
  • TUNEL assay:

    • Seed cells on chamber slides (3 × 10⁴ cells/well) and treat with this compound for 24-48 hours.
    • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
    • Label DNA strand breaks with TUNEL reaction mixture according to manufacturer's instructions (Roche Diagnostics) [3] [4].
    • Counterstain with DAPI and visualize apoptotic cells by fluorescence microscopy.
  • Western blot analysis:

    • Extract total protein from this compound-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to nitrocellulose membranes.
    • Probe with primary antibodies against FASN, p-Akt (Ser473), total Akt, cleaved caspase-3, p-p38, p53, p21, and GAPDH/β-actin as loading control [2] [4].
    • Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence.
  • Reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) assessment:

    • Load this compound-treated cells with CM-H₂DCFDA (5 μM) for ROS detection or JC-1 (2 μM) for MMP assessment.
    • Incubate for 30 minutes at 37°C in the dark.
    • Analyze by flow cytometry or fluorescence microscopy [2].
    • For JC-1, calculate the ratio of red (aggregates) to green (monomers) fluorescence as an indicator of MMP.

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of this compound Action

Cerulenin_Mechanism This compound This compound FASN FASN This compound->FASN Inhibits FA_Synthesis FA_Synthesis FASN->FA_Synthesis Blocks Palmitate Palmitate FA_Synthesis->Palmitate Reduces Downstream_Effects Downstream Effects ER Stress Mitochondrial Dysfunction ROS Production ↓Membrane Synthesis ↓Lipid Raft Formation Palmitate->Downstream_Effects Depletion

Diagram 1: Molecular mechanisms of this compound action. This compound inhibits FASN, blocking fatty acid synthesis and palmitate production, leading to multiple downstream effects including ER stress, mitochondrial dysfunction, and reduced membrane synthesis.

The molecular mechanisms through which this compound exerts its cytotoxic effects extend beyond simple inhibition of fatty acid synthesis. Research indicates that this compound treatment modulates several key signaling pathways that contribute to its anti-cancer activity:

  • PI3K/AKT/NF-κB pathway: this compound treatment significantly reduces phosphorylated Akt levels, thereby inhibiting this crucial survival pathway [2] [3] [4]. This dephosphorylation of Akt contributes to the pro-apoptotic effects of this compound.
  • p38 MAPK pathway: this compound activates p38 MAPK signaling, which is involved in stress response and apoptosis induction [4]. This activation appears to work in concert with the inhibition of survival pathways.
  • p53-p21 pathway: In combination with oxaliplatin, this compound enhances activation of the p53-p21 axis, resulting in enhanced cell cycle arrest and apoptosis [4].
  • ER stress and unfolded protein response: this compound treatment induces endoplasmic reticulum stress, as evidenced by increased expression of HSP70 and phosphorylated HSF1, ultimately triggering apoptotic pathways [2].
Experimental Workflow for Cytotoxicity Assessment

Diagram 2: Experimental workflow for this compound cytotoxicity assessment. The comprehensive protocol spans from cell culture to data analysis, incorporating multiple assessment methods and mechanistic studies.

Research Applications and Technical Considerations

Advanced Research Applications
  • Cancer stem cell (CSC) targeting: this compound has demonstrated efficacy in reducing cancer stem cell populations in both glioblastoma and hepatocellular carcinoma models [2] [5]. In HCC CSCs, this compound treatment diminished stemness gene expression, spherogenicity, tumorigenicity, and metastatic potential by modulating the FASN/amyloid protein precursor (APP) axis [5].
  • Invasion and metastasis suppression: Beyond direct cytotoxicity, this compound impairs cancer cell motility and invasive capacity. In glioblastoma models, this compound attenuated cell migration and colony-forming ability while reducing markers of epithelial-mesenchymal transition (EMT) [2]. Similarly, in breast cancer brain metastasis models, FASN inhibition reduced radial outgrowth from spheroids and transwell invasion [6].
  • Blood-brain barrier penetration: The demonstrated efficacy of this compound against glioblastoma and breast cancer brain metastases suggests potential capacity to cross the blood-brain barrier or accumulate in brain tumors [2] [6]. This property makes it particularly interesting for treating central nervous system malignancies.
Technical Considerations and Optimization
  • Assay selection and validation: Different cytotoxicity assays may yield varying results due to their distinct detection principles. For instance, assays measuring metabolic activity (MTT/MTS) may be affected by this compound-induced changes in cellular metabolism independent of viability [7]. It is recommended to use multiple complementary assays (e.g., combining metabolic activity with apoptosis detection and clonogenic survival) for comprehensive assessment.
  • Culture conditions optimization: The cytotoxic effects of this compound are influenced by lipid availability in the culture medium. Studies have shown enhanced efficacy under lipid-depleted conditions, suggesting that mimicking the nutrient environment of target tissues (e.g., the lipid-poor brain microenvironment) may provide more physiologically relevant results [6].
  • Cell density standardization: Maintaining consistent cell seeding density is critical for reproducible results, as high cell densities can lead to contact inhibition and altered metabolic states that may modify this compound sensitivity [7].
  • Combination therapy assessment: When evaluating this compound in combination with other agents, use established methods like the Chou-Talalay combination index to quantitatively determine synergistic, additive, or antagonistic effects [6]. This approach allows for optimized dosing schedules and ratio identification.

Conclusion

This compound represents a promising therapeutic agent targeting the metabolic vulnerability of cancer cells through FASN inhibition. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating this compound's cytotoxicity across diverse cancer models. The consistent demonstration of this compound's efficacy in impairing cancer cell viability, stemness properties, and metastatic potential—particularly in combination with conventional chemotherapeutics—supports its continued investigation as a potential cancer therapeutic. Future research directions should focus on optimizing delivery strategies, identifying predictive biomarkers of response, and advancing promising combination regimens into clinical evaluation.

References

Comprehensive Application Notes and Protocols: Cerulenin Treatment in Glioblastoma U-87MG Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to U-87MG Cells and Cerulenin Mechanism

The U-87 MG cell line (Uppsala 87 Malignant Glioma) is a well-characterized human primary glioblastoma model established from a 44-year-old male patient with glioblastoma. These cells exhibit epithelial-like morphology with a diameter ranging between 12-14 μm and possess a hypodiploid karyotype with a modal chromosome number of 44. U-87MG cells are widely utilized in neuroscience and immuno-oncology research due to their ease of culture, homogeneity, and comprehensive characterization. The cells grow as adherent monolayers with a population doubling time of 18-38 hours when maintained in EMEM growth medium supplemented with 10% FBS, 1.0 g/L L-glucose, 2.0 mM L-glutamine, and other essential nutrients at 37°C in a humidified 5% CO₂ atmosphere [1].

This compound, a natural antifungal antibiotic derived from the fungus Cephalosporium caerulens, is a potent irreversible inhibitor of fatty acid synthase (FASN), a key metabolic enzyme that catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. In glioblastoma cells, which exhibit reprogrammed lipid metabolism to support rapid proliferation, FASN is frequently overexpressed to meet the elevated demand for membrane components and signaling molecules. This compound exerts its anti-tumor effects by covalently binding to the β-ketoacyl synthase domain of FASN, thereby blocking de novo fatty acid synthesis and triggering a cascade of cellular stress responses that ultimately lead to reduced viability and apoptosis in glioblastoma cells [2] [3] [4].

Experimental Data Summary

This compound Treatment Parameters and Effects on U-87MG Cells

Table 1: this compound treatment parameters and cellular responses in U-87MG glioblastoma cells

Parameter IC₂₀ Value IC₅₀ Value Higher Concentration Control Treatment
Concentration 3.6 μg/mL 5.55 μg/mL 15 μg/mL Vehicle (DMSO ≤0.06%)
Treatment Duration 48 hours 48 hours 24-72 hours 48 hours
Cell Viability 80% 50% Dose-dependent decrease 100%
Fatty Acid Reduction Significant decrease in palmitic acid Marked decrease in palmitic acid Not reported Baseline levels
Morphological Changes Moderate alterations Significant alterations Extensive changes Normal morphology

Table 2: Functional and molecular effects of this compound treatment in U-87MG cells

Cellular Process Effect of this compound Measurement Method Significance
Cell Motility Attenuated Migration assay Red invasiveness
Clonogenic Survival Decreased (2D & 3D) Colony formation assay Limits self-renewal
EMT Markers Reduced Western blot Attenuated aggressiveness
Stemness Phenotypes Diminished Flow cytometry Red therapy resistance
Mitochondrial Function MMP collapse JC-1 staining Promotes apoptosis
Oxidative Stress Increased ROS DCFDA assay Induces stress response
ER Stress Enhanced GRP78 detection Activates UPR
Apoptosis Promoted Caspase-3/7 assay Induces cell death

This compound Treatment Protocol

Cell Culture and Maintenance
  • Culture Conditions: Maintain U-87MG cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 1.0 g/L L-glucose, 2.0 mM L-glutamine, 2.2 g/L NaHCO₃, 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 10% fetal bovine serum (FBS). Incubate cells at 37°C in a humidified atmosphere containing 5% CO₂. Subculture cells when they reach 70-80% confluence using Accutase solution for dissociation [1].

  • Seeding Density: For experimental procedures, seed U-87MG cells at appropriate densities: 1 × 10⁴ cells/cm² for general maintenance, 1 × 10⁴ cells/well in 96-well plates for MTT assays, 2 × 10⁴ cells/well in 8-well chamber slides for morphological analysis, 6 × 10⁴ cells/well in 24-well plates for molecular biology assays, and 3 × 10⁵ cells/well in 6-well plates for protein analysis and fatty acid extraction [2].

  • Cryopreservation: Preserve U-87MG cells using CM-1 or CM-ACF freezing media with a slow freezing process at below -150°C or in the vapour phase of liquid nitrogen. Thaw frozen vials rapidly in a 37°C water bath, resuspend cells in growth medium, and dispense into culture flasks [1].

This compound Preparation and Cytotoxicity Assessment
  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration suitable for achieving the desired treatment concentrations. Ensure the final DMSO concentration in culture medium does not exceed 0.06% (v/v). Use vehicle control with equivalent DMSO concentration for control treatments [2].

  • MTT Viability Assay: Seed U-87MG cells in 96-well microplates at 1 × 10⁴ cells/well and allow to adhere overnight. Treat cells with this compound across a concentration range of 0-15 μg/mL for 24, 48, and 72 hours. Following treatment, add MTT solution (5 mg/mL in D-PBS) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 540 nm. Calculate IC values using sigmoidal dose-response curve analysis [2].

  • Treatment Optimization: Based on cytotoxicity results, select appropriate concentrations for specific experiments: 3.6 μg/mL (IC₂₀) for studies requiring minimal viability impact and 5.55 μg/mL (IC₅₀) for maximum therapeutic effect studies. Standard treatment duration is 48 hours unless specified for time-course experiments [2] [4].

Detailed Mechanistic Assays

Fatty Acid Analysis Protocol
  • Lipid Extraction: Harvest this compound-treated and control U-87MG cells from 6-well plates. Extract total lipid content using the Bligh and Dyer method with methanol:chloroform (2:1) solution. Add chloroform and dH₂O to the mixture, shake thoroughly, and centrifuge at 2000 rpm for 10 minutes. Combine the subphases and evaporate the solvent under nitrogen gas [2].

  • Fatty Acid Methylation: Dissolve total lipid content (100 mg) in n-Hexane (10 mL). Add 2N methanolic KOH solution (100 μL), vortex for 30 seconds, and centrifuge at 2000 rpm for 10 minutes. Collect the supernatant for GC-MS analysis [2].

  • GC-MS Analysis: Analyze methyl-esterified fatty acids using an Agilent 7890AGC gas chromatograph coupled with a 5975C MSD mass spectrometer. Use an HP-88 capillary column (100 m × 0.25 mm ID, 0.25 μm film thickness) for separation. Identify and quantify fatty acids by comparing retention times and mass spectra with authentic standards [2].

Functional Assays for Phenotypic Characterization
  • Migration and Invasion Assays: Seed U-87MG cells in serum-free medium following this compound treatment. For migration assessment, place cells in Transwell chambers with serum-containing medium as chemoattractant. For invasion assays, coat Transwell membranes with Matrigel. After 24-48 hours, fix and stain migrated/invaded cells, then count under microscope [2].

  • Clonogenic Survival Assays: Trypsinize this compound-treated and control U-87MG cells and seed at low density (200-1000 cells/well) in 6-well plates. Allow colonies to form for 10-14 days with medium changes every 3-4 days. Fix with methanol, stain with crystal violet, and count colonies containing >50 cells. For 3D clonogenic assays, embed cells in soft agar and count spheres after 2-3 weeks [2].

  • Apoptosis Assessment: Harvest this compound-treated U-87MG cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Alternatively, examine caspase-3/7 activation using commercial assay kits [2] [5].

Signaling Pathway Analysis

This compound-Induced Molecular Pathways in U-87MG Cells

CeruleninPathway cluster_0 Lipid Metabolism cluster_1 Stress Responses cluster_2 Signaling Pathways cluster_3 Aggressive Phenotypes This compound This compound FASN FASN This compound->FASN Inhibits FattyAcids FattyAcids This compound->FattyAcids Reduces PI3K PI3K This compound->PI3K Targets EMT EMT This compound->EMT Attenuates Stemness Stemness This compound->Stemness Reduces FASN->FattyAcids Synthesizes ERStress ERStress FattyAcids->ERStress Depletion Induces UPR UPR ERStress->UPR Activates ROS ROS UPR->ROS Increases MMP MMP UPR->MMP Disrupts Apoptosis Apoptosis ROS->Apoptosis Promotes MMP->Apoptosis Triggers AKT AKT PI3K->AKT Phosphorylates NFkB NFkB AKT->NFkB Activates

Diagram 1: Molecular mechanisms of this compound action in U-87MG glioblastoma cells. This compound inhibits FASN, reducing fatty acid synthesis and triggering ER stress and oxidative stress, ultimately leading to apoptosis through multiple pathways.

The molecular mechanisms of this compound in U-87MG glioblastoma cells involve a complex interplay between metabolic inhibition and stress response pathways. As illustrated in Diagram 1, the primary action of this compound is the inhibition of FASN, which catalyzes the synthesis of long-chain saturated fatty acids including palmitic acid. This inhibition leads to depletion of cellular fatty acids, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). The network pharmacology approach has revealed that this compound specifically targets the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in glioblastoma survival and progression [2] [4].

Concurrently, this compound treatment induces mitochondrial membrane potential (MMP) collapse and increases intracellular reactive oxygen species (ROS) levels. These events collectively activate both the intrinsic and extrinsic apoptosis pathways. Additionally, this compound treatment significantly attenuates epithelial-mesenchymal transition (EMT) markers and reduces stemness phenotypes, which are associated with the aggressive behavior and therapy resistance of glioblastoma cells. This multi-faceted mechanism underscores the potential of this compound as a promising therapeutic candidate for targeting the metabolic vulnerabilities of glioblastoma [2] [4].

Research Applications and Limitations

Potential Therapeutic Applications

The experimental data demonstrating this compound's efficacy against U-87MG glioblastoma cells highlights several promising therapeutic applications. This compound represents a compelling approach for targeting metabolic vulnerabilities in glioblastoma, particularly given the reprogrammed lipid metabolism that characterizes these aggressive tumors. The ability of this compound to sensitize glioblastoma cells to conventional therapies is especially noteworthy, as evidenced by research showing that FASN inhibition enhances radiosensitivity by preventing radiation-induced fatty acid and lipid droplet accumulation, thereby promoting ER stress and apoptosis [3].

The multi-faceted mechanism of this compound action addresses several key challenges in glioblastoma treatment. By simultaneously reducing EMT and stemness phenotypes, this compound targets the cellular subpopulations responsible for tumor recurrence and therapeutic resistance. Furthermore, the effect of this compound on lipid metabolism reprogramming may be particularly valuable for addressing temozolomide resistance, as studies have shown differences in lipid utilization between TMZ-sensitive and TMZ-resistant glioblastoma cells, with the latter exhibiting greater sensitivity to lipid synthase inhibitors [3].

Limitations and Considerations

While the preclinical data for this compound in U-87MG models is promising, several limitations and considerations must be addressed for successful clinical translation. The limited applicability of findings from a single cell line model necessitates validation in patient-derived glioblastoma stem cells and in vivo models to better recapitulate tumor heterogeneity and the tumor microenvironment [1].

From a therapeutic perspective, the challenge of specificity remains significant, as lipid metabolic pathways are essential for normal cellular functions, particularly in the lipid-rich environment of the brain. Potential off-target effects on normal neural tissue must be carefully evaluated, though nanostructured carrier systems show promise for improving drug specificity and reducing systemic toxicity [3]. Additionally, the pharmacokinetic properties of this compound, including its stability, blood-brain barrier penetration, and metabolism, require comprehensive investigation to optimize dosing regimens for potential clinical application [2] [3].

Conclusion

The comprehensive data presented in these application notes establishes this compound as a promising candidate for glioblastoma therapy development. The detailed protocols for this compound treatment of U-87MG cells provide researchers with standardized methodologies for investigating FASN inhibition as a therapeutic strategy. The multiple molecular mechanisms involved—including ER stress induction, ROS generation, PI3K/AKT/NF-κB pathway modulation, and attenuation of aggressive phenotypes—highlight the potential of metabolic targeting approaches for addressing the challenging clinical problem of glioblastoma. Further validation in advanced disease models and combination studies with conventional therapies will be essential steps toward clinical translation of these findings.

References

Comprehensive Application Notes and Protocols: Cerulenin-Based Screening for Enhanced Lipid Accumulation in Oleaginous Yeasts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin Screening for Lipid Accumulation

This compound, a naturally occurring antifungal antibiotic isolated from the fungus Cephalosporium caerulens, has emerged as a powerful tool for selecting oleaginous microorganisms with enhanced lipid accumulation capabilities. This compound acts as an irreversible inhibitor of β-ketoacyl-ACP synthase, a key enzyme in the fatty acid synthase (FAS) complex that catalyzes the condensation steps in fatty acid biosynthesis. By inhibiting this critical metabolic pathway, this compound creates selective pressure that favors the survival and growth of mutants with altered lipid metabolism, potentially including strains with enhanced lipid accumulation capabilities.

The application of this compound screening represents a sophisticated approach for metabolic engineering that bypasses the need for complex genetic manipulation, which is particularly valuable for working with non-model organisms such as Lipomyces starkeyi that have proven refractory to conventional genetic engineering techniques. When combined with random mutagenesis, this approach enables researchers to rapidly screen large mutant libraries for strains with improved lipid production phenotypes, significantly accelerating the strain development process for industrial applications.

Table 1: Fundamental Characteristics of this compound Screening

Aspect Description Significance in Lipid Research
Origin Fungal antibiotic from Cephalosporium caerulens Natural compound with specific biological activity
Molecular Target β-ketoacyl-ACP synthase (FAS component) Directly inhibits fatty acid biosynthesis
Primary Effect Irreversible inhibition of fatty acid synthase Creates selection pressure for lipid metabolism mutants
Screening Principle Normal growth in presence of inhibitor indicates altered lipid metabolism Identifies potential high-lipid producers through resistance
Key Advantage Bypasses need for genetic engineering Particularly useful for non-model organisms

Strain Improvement Strategy: Random Mutagenesis Coupled with this compound Screening

Workflow Overview

The integration of random mutagenesis with This compound screening provides a powerful methodology for enhancing lipid production in oleaginous yeasts without requiring detailed knowledge of the organism's genetic background. This approach begins with the generation of genetic diversity through ultraviolet (UV) irradiation of wild-type cells, followed by selection of mutants demonstrating normal growth characteristics in the presence of inhibitory concentrations of this compound. These resistant mutants are then subjected to systematic fermentation studies to quantify improvements in both biomass production and lipid accumulation, with the most promising strains selected for further characterization and scale-up studies.

This strategy has proven particularly effective for Lipomyces starkeyi DSM 70296, an oleaginous yeast species known for its ability to accumulate lipids up to 70% of its dry cell weight and utilize diverse carbon sources, including xylose and other renewable feedstocks. The resistance to this compound in this context suggests potential alterations in lipid metabolism regulatory mechanisms or FAS enzyme structure that may result in enhanced lipid accumulation as a compensatory mechanism.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for random mutagenesis and this compound screening to develop high-lipid yeast strains:

G cluster_1 Mutant Generation cluster_2 Strain Evaluation Start Wild-Type Lipomyces starkeyi UV UV Mutagenesis Start->UV Plate Plate on YPX + this compound (10 μg/mL) UV->Plate UV->Plate Select Select Resistant Colonies Plate->Select Plate->Select Screen Primary Screening (Colony Size Assessment) Select->Screen Ferment Shaken Flask Fermentation (Xylose Medium) Screen->Ferment Screen->Ferment Analyze Productivity Analysis (Biomass & Lipid Measurement) Ferment->Analyze Ferment->Analyze Bioreactor Bioreactor Validation (Mixed Carbon Source) Analyze->Bioreactor Analyze->Bioreactor Mutant Improved Mutant Strain Bioreactor->Mutant

Detailed Experimental Protocols

UV Mutagenesis and Mutant Selection

Objective: To generate genetic diversity in Lipomyces starkeyi populations and select this compound-resistant mutants with potential for enhanced lipid accumulation.

Materials and Equipment:

  • Lipomyces starkeyi DSM 70296 (or other oleaginous yeast strain)
  • YPX medium: 10 g/L xylose, 3 g/L peptone, 3 g/L yeast extract, 20 g/L agar (for solid medium)
  • This compound stock solution: 1 mg/mL in ethanol or DMSO
  • UV mutagenesis chamber with two 15W UV lamps
  • Sterile Petri dishes
  • Orbital shaker incubator
  • Sterile dilution tubes

Procedure:

  • Culture Preparation:

    • Inoculate Lipomyces starkeyi from agar slants into 50 mL liquid YPX medium
    • Incubate at 28°C with shaking at 150 rpm for 48 hours to reach mid-log phase growth
    • Adjust cell concentration to approximately 1.5×10^7 cells/mL in sterile saline
  • UV Mutagenesis:

    • Transfer 10 mL of cell suspension to a sterile Petri dish
    • Expose to UV irradiation for 0 (control), 10, 20, 30, 40, 50, and 60 minutes
    • Manually agitate the plate every 10 minutes to ensure even exposure
    • For each time point, collect 1 mL aliquots and perform serial dilutions (1000-fold)
  • Mutant Selection:

    • Plate appropriate dilutions on YPX agar supplemented with 10 μg/mL this compound
    • Include control plates without this compound to assess mutagenesis efficiency
    • Incubate plates at 28°C for 5-8 days until colonies appear
    • Select colonies demonstrating normal growth morphology and size in the presence of this compound

Critical Parameters:

  • UV dose optimization is essential - excessive exposure reduces viability, while insufficient exposure limits genetic diversity
  • Maintain sterile conditions throughout the process
  • This compound concentration may require optimization for different yeast species
  • Include appropriate controls at each stage to validate results
This compound Screening Protocol

Objective: To identify and isolate this compound-resistant mutants with enhanced lipid accumulation potential.

Materials and Reagents:

  • This compound (≥98% purity, Sigma-Aldrich C2389 or equivalent)
  • Absolute ethanol or DMSO for preparing stock solutions
  • Solid YPX medium with and without this compound
  • Sterile spreaders or beads for plating

Procedure:

  • Preparation of this compound Plates:

    • Prepare YPX agar medium according to standard formulations
    • Autoclave at 121°C for 20 minutes, cool to approximately 50°C
    • Add filter-sterilized this compound stock solution to achieve final concentration of 10 μg/mL
    • Pour approximately 20 mL per Petri dish under sterile conditions
    • Allow plates to solidify and dry briefly before use
  • Mutant Screening:

    • Plate UV-mutagenized cells on this compound-containing YPX plates
    • Incubate at 28°C for 5-8 days
    • Monitor colony formation daily, comparing to control plates without this compound
    • Select colonies that demonstrate normal growth kinetics and morphology despite this compound presence
  • Preliminary Characterization:

    • Measure colony diameters to quantify growth differences
    • Transfer promising isolates to fresh this compound plates to confirm resistance stability
    • Preserve resistant strains on YPX slants at 4°C for further analysis
Fermentation and Lipid Productivity Assessment

Objective: To evaluate the lipid production capabilities of selected mutants under controlled conditions.

Materials and Equipment:

  • Pre-inoculum medium: 20 g/L xylose, 2 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 3.5 g/L KH₂PO₄, 1.0 g/L Na₂HPO₄, 1.5 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂·2H₂O
  • Fermentation medium: 30 g/L xylose, 1 g/L yeast extract, 0.7 g/L (NH₄)₂SO₄, plus salts and trace elements
  • Standard bioreactor medium: Glucose+xylose (70%+30%) 60 g/L, with optimized nutrient composition
  • Orbital shaker or bioreactor system
  • Centrifuge for biomass harvesting
  • Lipid extraction apparatus

Procedure:

  • Culture Reactivation and Pre-adaptation:

    • Transfer cells from agar slants to 50 mL YPX medium in 250 mL Erlenmeyer flasks
    • Incubate at 28°C with shaking at 150 rpm for 48 hours
    • Use this culture to inoculate pre-inoculum medium at 10% (v/v) inoculation ratio
    • Incubate until optical density at 600 nm reaches 0.1 (approximately 48 hours)
  • Shaken Flask Fermentation:

    • Inoculate pre-adapted culture into fermentation medium with C/N ratio = 50 to induce lipid accumulation
    • Incubate at 28°C with shaking at 150 rpm for 5-7 days
    • Monitor growth regularly through optical density measurements
  • Bioreactor Validation:

    • Scale up promising mutants to bioreactor systems with controlled parameters
    • Use standard medium with mixed carbon source (glucose:xylose, 70%:30%)
    • Maintain optimal aeration, pH, and temperature throughout fermentation
    • Sample regularly for biomass and lipid analysis

Data Analysis and Interpretation

Lipid Productivity Assessment

Analytical Methods:

  • Biomass determination: Cell dry weight measurement after filtration and drying at 60°C to constant weight
  • Lipid extraction: Chloroform-methanol extraction (Bligh and Dyer method) or equivalent
  • Fatty acid analysis: Gas chromatography with flame ionization detection (GC-FID) or GC-MS after transesterification to fatty acid methyl esters (FAMEs)
  • Lipid quantification: Gravimetric analysis after solvent evaporation

Table 2: Comparative Performance of this compound-Selected Mutants vs. Wild-Type Strain

Strain Biomass Productivity (g/L/day) Lipid Productivity (g/L/day) Lipid Content (% DCW) Fatty Acid Composition (Saturated:Unsaturated)
Wild-Type 0.28 0.12 42.9% Reference ratio
Mutant A1 0.33 0.18 54.5% Similar to wild-type with ~7% increase in unsaturated fraction
Improvement +15.1% +30.7% +27.0% Minimal change in profile
Data Interpretation Guidelines
  • Productivity Increases: Successful mutants typically demonstrate simultaneous improvements in both biomass and lipid productivity, as observed with the A1 mutant showing 15.1% and 30.7% increases, respectively
  • Lipid Profile Stability: Despite significant changes in lipid quantity, fatty acid composition generally remains similar to wild-type strains, ensuring compatibility with downstream applications
  • Performance Validation: Promising results from shaken flask experiments must be confirmed under controlled bioreactor conditions to assess industrial potential
  • Genetic Stability: Selected mutants should undergo serial subculturing to confirm stable maintenance of improved traits over multiple generations

Mechanism of Action: this compound Inhibition and Microbial Adaptation

Molecular Inhibition Mechanism

This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] functions as an irreversible inhibitor of fatty acid biosynthesis through covalent modification of the active site cysteine residue in β-ketoacyl-ACP synthase (KS), a key component of both fatty acid synthase (FAS) and polyketide synthase (PKS) systems. This specific inhibition blocks the chain elongation process in fatty acid synthesis, creating metabolic pressure that disrupts normal lipid homeostasis in microbial cells. The inhibition profile of this compound affects both type I and type II FAS systems, though with varying efficacy across different microorganisms.

In oleaginous yeasts like Lipomyces starkeyi, this compound inhibition leads to compensatory adaptations in lipid metabolism that may include upregulation of FAS expression, alterations in enzyme kinetics, or activation of alternative metabolic pathways to maintain membrane integrity and essential cellular functions. Mutants capable of normal growth in the presence of this compound have presumably developed mechanisms to either bypass the inhibition or enhance overall flux through lipid biosynthetic pathways, resulting in the observed increases in lipid accumulation.

Metabolic Pathways and this compound Inhibition

The following diagram illustrates this compound's molecular targets and the resulting cellular adaptations in resistant mutants:

G Glucose Glucose/Xylose Carbon Source AcCoA Acetyl-CoA Glucose->AcCoA MalonylCoA Malonyl-CoA AcCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) β-ketoacyl-ACP Synthase MalonylCoA->FAS FA Long-Chain Fatty Acids FAS->FA TAG Triacylglycerols (TAG) FA->TAG LD Lipid Droplets TAG->LD CER This compound Inhibition CER->FAS Adapt Cellular Adaptations: - FAS overexpression - Altered enzyme kinetics - Metabolic flux redistribution CER->Adapt Mutant This compound-Resistant Mutant Enhanced Lipid Accumulation Adapt->Mutant

Applications and Future Perspectives

Biofuel and Biochemical Production

The development of high-lipid yeast strains through this compound screening has significant implications for sustainable biofuel production, particularly in the advancement of microbial biodiesel technologies. The enhanced lipid productivity demonstrated by this compound-selected mutants addresses one of the major economic challenges in industrial-scale implementation - achieving sufficient volumetric productivity to compete with conventional fuels. Furthermore, the ability of strains like Lipomyces starkeyi to utilize lignocellulosic hydrolysates containing mixed sugars positions this technology as compatible with low-cost, renewable feedstocks that don't compete with food resources.

Beyond biodiesel, these high-lipid microbes represent versatile platforms for production of specialty oleochemicals including surfactants, lubricants, and cosmetic ingredients. The fatty acid profile similarity to vegetable oils further enhances their commercial potential as drop-in replacements for plant-derived oils in various applications. The this compound screening approach can be adapted to select for strains producing specific fatty acid profiles tailored to particular industrial applications through modifications to the screening pressure and conditions.

Biomedical Research Applications

Interestingly, this compound-mediated inhibition of fatty acid synthase has shown significant anti-neoplastic effects in cancer research, particularly against glioblastoma and hepatocellular carcinoma. Studies have demonstrated that this compound treatment reduces cancer stem cell characteristics, attenuates epithelial-mesenchymal transition (EMT), and sensitizes tumor cells to conventional therapeutics. The mechanistic insights gained from microbial lipid metabolism studies therefore have translational potential in understanding and targeting metabolic vulnerabilities in cancer cells, which often exhibit enhanced dependence on de novo lipogenesis for membrane biosynthesis and signaling molecule production.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Screening Protocols

Problem Potential Causes Solutions
No resistant colonies Excessive UV exposure Optimize UV dose; perform kill curve analysis
This compound concentration too high Test lower concentrations (5-15 μg/mL range)
Insufficient mutagenesis Increase UV exposure time or consider alternative mutagens
High background growth Inadequate this compound inhibition Verify this compound activity; prepare fresh stock solutions
Cross-contamination Improve sterile technique; include proper controls
Unstable resistance Epigenetic adaptations Perform multiple rounds of selection; verify genetic stability
Variable lipid productivity Environmental factors Standardize fermentation conditions; control C/N ratio precisely
Mixed populations Re-streak for single colonies; perform clonal selection
Optimization Guidelines
  • This compound Concentration: Perform preliminary experiments to determine the minimum inhibitory concentration (MIC) for wild-type strains, then use 1.5-2× MIC for selection pressure
  • Culture Conditions: Maintain consistent media composition, particularly carbon-to-nitrogen (C/N) ratio, as this significantly influences lipid accumulation
  • Analytical Validation: Correlate rapid screening methods (e.g., colony size, staining intensity) with precise lipid quantification to establish reliable high-throughput protocols
  • Strain Preservation: Cryopreserve improved mutants promptly to prevent genetic drift or loss of desirable traits

Conclusion

The integration of random mutagenesis with This compound screening represents a robust and efficient strategy for enhancing lipid accumulation in oleaginous yeasts, particularly for species that are not readily amenable to genetic engineering. The documented success with Lipomyces starkeyi DSM 70296, resulting in mutants with over 30% improvement in lipid productivity, underscores the practical value of this approach for industrial strain development. The methodology leverages fundamental biochemical principles of fatty acid biosynthesis inhibition to create effective selection pressure for strains with altered lipid metabolism.

Future refinements to this platform may include combination with other selection strategies, integration with emerging high-throughput screening technologies, and application to broader ranges of oleaginous microorganisms. Furthermore, the continuing elucidation of this compound's effects on cellular metabolism at the transcriptional and translational levels will provide additional insights for optimizing selection protocols and understanding the mechanistic basis for enhanced lipid accumulation in resistant mutants.

Comprehensive Application Notes and Protocols for Cerulenin in Mutant Selection and Fatty Acid Metabolism Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin Mechanisms and Applications

This compound is a fungal metabolite that functions as a specific inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of long-chain fatty acids in eukaryotic cells. This molecule has gained significant importance in biomedical research and drug development due to its ability to selectively target metabolic pathways in various disease models. Originally identified as an antifungal antibiotic, this compound has demonstrated substantial potential in cancer research, neurodegenerative disease studies, and metabolic disorder investigations. The compound covalently binds to the β-ketoacyl synthase domain of FASN, effectively blocking the chain elongation step in fatty acid synthesis, which leads to profound alterations in cellular metabolism and viability.

Research over the past decade has revealed that this compound's applications extend far beyond its initial characterization. Recent studies show that this compound can diminish cancer stem cell (CSC) characteristics, including reductions in stemness gene expression, spherogenicity, tumorigenicity, and metastatic potential in hepatocellular carcinoma (HCC) models [1]. Additionally, this compound has shown promise in neurodegenerative contexts, where it partially restored developmental deficits in Huntington's disease models by modulating genes involved in disease-related pathways [2]. The compound induces apoptosis through mitochondrial pathways in tumor cells while sparing normal cells, highlighting its selective toxicity [3]. These diverse applications make this compound a valuable tool for investigating lipid metabolism and developing novel therapeutic strategies.

Experimental Protocols for Mutant Selection & Analysis

Cell Culture and this compound Treatment Protocol
  • Materials Preparation:

    • Cell Lines: HepG2/C3A and Huh7 liver cancer cells, or relevant cell models [1]
    • Culture Media: Minimum Essential Medium (MEM) for HepG2/C3A cells, Dulbecco's Modified Eagle Medium (DMEM) for Huh7 cells, supplemented with 10% fetal bovine serum (FBS) and 1% PSA antibiotic solution (penicillin, streptomycin, amphotericin B) [1]
    • This compound Stock: Prepare 10 mM this compound solution in DMSO, aliquot, and store at -20°C
    • Equipment: CO₂ incubator (37°C, 5% CO₂), biological safety cabinet, centrifuges
  • Procedure:

    • Culture cells in appropriate media at 37°C in a humidified atmosphere with 5% CO₂ until 70-80% confluent
    • For cancer stem cell (CSC) enrichment, use established sphere-forming methods as previously described [1]
    • Prepare working concentrations of this compound (typically 1-50 μM) by diluting stock solution in culture media
    • Treat cells with this compound for desired duration (24-72 hours based on experimental objectives)
    • For combination therapy with sorafenib, prepare sorafenib working solution and apply simultaneously with this compound [1]
    • Include vehicle control (DMSO at same dilution as treated groups) in all experiments
  • Quality Control:

    • Monitor cell viability daily using trypan blue exclusion or MTT assay
    • Confirm this compound activity through lipid accumulation assays (Oil Red O staining)
    • Check for morphological changes indicative of apoptosis (cell shrinkage, membrane blebbing)
Mutant Selection & Resistance Screening Workflow
  • Random Mutagenesis Phase:

    • Mutagen Treatment: Exponentially growing cells to chemical mutagens (EMS 0.1-0.5 mg/mL) or radiation (UV 10-100 J/m²)
    • Recovery Period: Allow 48-72 hours for recovery and expression of potential resistance mutations
    • Determination of LD₅₀: Establish lethal dose of this compound that kills 90% of parental cell population
  • Selection Phase:

    • This compound Challenge: Culture mutagenized cells in medium containing this compound at predetermined selective concentration (typically IC₉₀)
    • Medium Replacement: Refresh this compound-containing medium every 3-4 days
    • Colony Isolation: After 2-3 weeks, isolate surviving colonies using cloning rings
    • Expansion: Expand individual clones in separate culture vessels
  • Characterization Phase:

    • Dose-Response Validation: Confirm resistance by treating clones with this compound concentration gradient
    • Cross-Resistance Screening: Test clones against other FASN inhibitors to determine mechanism specificity
    • Stability Assessment: Culture resistant clones without this compound for 4-6 weeks, then retest to confirm stable resistance phenotype

Table 1: this compound Treatment Parameters for Different Experimental Applications

Application Cell Type Concentration Range Duration Key Readouts
Cancer Stem Cell Targeting HCC CSCs 5-20 μM 48-72 hours Stemness gene expression, spherogenicity, tumorigenicity [1]
Apoptosis Induction Tumor cell lines 10-50 μM 24-48 hours Cytochrome c release, caspase activation, Bax cleavage [3]
Neurodevelopmental Rescue HD MSNs 1-10 μM 72+ hours DARPP-32 levels, electrical activity, gene expression [2]
Combination Therapy Advanced HCC 5-15 μM + sorafenib 48 hours Synergistic efficacy, APP expression [1]
Molecular Analysis of this compound-Resistant Mutants
  • Transcriptomic Profiling:

    • RNA Extraction: Use TriRNA Pure Kit or equivalent to isolate high-quality RNA from this compound-treated and control cells [1]
    • cDNA Synthesis: Perform with SensiFAST cDNA Synthesis Kit using 1 μg of RNA
    • qPCR Analysis: Set up reactions with SensiFAST SYBR Hi-ROX Kit in 10 μL final volume with 0.4 μM primers
    • PCR Conditions: 2 min at 95°C, followed by 40 cycles of: 95°C for 5s, 60°C for 10s, and 72°C for 15s
    • Gene Expression Analysis: Include primers for FASN, APP, stemness markers (OCT4, SOX2, NANOG), and apoptosis regulators (Bax, caspases) [1]
  • RNA Sequencing:

    • Library Preparation: Construct sequencing libraries from high-quality RNA (RIN > 8.0)
    • Sequencing: Perform on Illumina platform with minimum 30 million reads per sample
    • Bioinformatic Analysis:
      • Align reads to reference genome
      • Identify differentially expressed genes
      • Perform pathway enrichment analysis
      • Identify potential resistance mechanisms
  • Protein Analysis:

    • Western Blotting: Analyze FASN, APP, Bax, cytochrome c, and caspase cleavage
    • Immunofluorescence: Visualize subcellular localization of key proteins, especially mitochondrial changes

Data Presentation & Experimental Results

Quantitative Analysis of this compound Effects

Table 2: Efficacy of this compound in Various Disease Models

Disease Model Key Findings Molecular Targets Efficacy Metrics Reference
Hepatocellular Carcinoma Diminished CSC characteristics, reduced metastasis FASN/APP axis, stemness genes >50% reduction in spherogenicity, synergistic with sorafenib [1] [1]
Huntington's Disease Partial rescue of MSN deficits DARPP-32, electrical activity, developmental pathways Improved neuronal function, modulated HD-related genes [2] [2]
Breast Cancer Apoptosis induction, cytotoxic effects Mitochondrial pathway, Bax, cytochrome c p53-independent apoptosis, rapid cytochrome c release [3] [3]
Neuroblastoma Effective apoptosis induction Bax overexpression, caspase activation Correlation between Bax levels and apoptosis extent [3] [3]
This compound-Mediated Apoptosis Signaling Pathway

The molecular mechanisms of this compound-induced apoptosis have been characterized in multiple cancer models, with mitochondria playing a central role. This compound treatment leads to Bax overexpression in both wild-type p53 and mutant p53 tumor cell lines, indicating p53-independent regulation of this pro-apoptotic protein [3]. This is followed by rapid mitochondrial release of cytochrome c, which occurs without immediate disruption of the mitochondrial membrane potential—a distinctive feature of this compound's mechanism. The complete disruption of mitochondrial function coincides with the appearance of a p18 kDa cleavage product of Bax, which enhances its cell death function [3]. Subsequently, cytochrome c forms a complex with Apaf-1 and caspase-9, initiating the apoptotic protease cascade that executes cell death. Normal human keratinocytes and fibroblasts are resistant to these apoptotic effects, highlighting this compound's selective toxicity toward transformed cells [3].

G This compound This compound Treatment (FASN Inhibition) Bax Bax Overexpression (p53-independent) This compound->Bax CytochromeC Cytochrome c Release from Mitochondria Bax->CytochromeC BaxCleavage Bax Cleavage (18 kDa fragment) Bax->BaxCleavage CaspaseActivation Caspase-9 & Caspase-3 Activation CytochromeC->CaspaseActivation MitochondrialDysfunction Complete Mitochondrial Dysfunction BaxCleavage->MitochondrialDysfunction Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis MitochondrialDysfunction->Apoptosis

Figure 1: this compound-Induced Apoptosis Signaling Pathway - This diagram illustrates the mitochondrial-mediated apoptotic pathway triggered by this compound treatment, highlighting key molecular events including Bax overexpression, cytochrome c release, and caspase activation [3].

Experimental Workflow for Mutant Selection

The systematic approach to selecting and characterizing this compound-resistant mutants involves sequential phases of mutagenesis, selection, and molecular validation. This workflow enables researchers to identify specific mechanisms of resistance to FASN inhibition, which can provide insights into compensatory pathways and potential combination therapies. The process begins with random mutagenesis to introduce genetic variations, followed by selective pressure with this compound to isolate resistant populations, and culminates with comprehensive molecular characterization to elucidate the underlying resistance mechanisms. Each phase includes specific quality control checkpoints to ensure the validity of the selected mutants and the reliability of subsequent analyses.

G Start Parental Cell Population Mutagenesis Random Mutagenesis (Chemical/Radiation) Start->Mutagenesis Recovery Recovery Period (48-72 hours) Mutagenesis->Recovery Selection This compound Selection (IC₉₀ concentration) Recovery->Selection QC1 Viability Check Recovery->QC1 Isolation Resistant Colony Isolation Selection->Isolation Expansion Clone Expansion Isolation->Expansion Validation Phenotypic Validation Expansion->Validation QC2 Resistance Confirmation Expansion->QC2 Analysis Molecular Mechanism Analysis Validation->Analysis QC3 Stability Assessment Validation->QC3 QC1->Selection Pass QC2->Validation Pass QC3->Analysis Pass

Figure 2: Mutant Selection Experimental Workflow - This flowchart outlines the systematic process for generating and characterizing this compound-resistant mutants through random mutagenesis and selective pressure [4].

Technical Considerations & Troubleshooting

Optimization and Quality Control
  • This compound Handling and Storage:

    • This compound is light-sensitive and should be protected from light during preparation and treatment
    • Aliquot stock solutions to avoid repeated freeze-thaw cycles that degrade activity
    • Verify this compound activity periodically using positive control cells known to be sensitive to FASN inhibition
  • Cell Line-Specific Considerations:

    • Different cell lines exhibit varying basal levels of FASN expression; adjust this compound concentrations accordingly
    • Cancer stem cell populations may require higher this compound concentrations due to metabolic plasticity
    • Primary cells generally have lower FASN activity and may require longer exposure times
  • Apoptosis Assay Optimization:

    • Timecourse experiments are crucial as cytochrome c release precedes mitochondrial membrane potential collapse
    • Include positive controls for apoptosis (e.g., staurosporine) to validate assay conditions
    • Monitor multiple apoptosis markers (phosphatidylserine exposure, DNA fragmentation, caspase activation)
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Causes Solutions Preventive Measures
Inconsistent this compound Effects Drug degradation, improper storage Test new aliquot, validate with positive control Aliquot stock solutions, limit light exposure
Poor Mutant Recovery Excessive selective pressure, insufficient mutagenesis Titrate this compound concentration, optimize mutagen dose Determine precise IC₉₀ for each cell type
Weak Apoptotic Response Resistant subpopulations, inadequate exposure time Increase duration, combination treatments Pre-screen cell lines for FASN dependency
High Background in Control Vehicle toxicity, serum variability Optimize DMSO concentration, quality control serum Use low DMSO concentrations (<0.1%), batch test FBS

Applications in Drug Development & Therapeutic Discovery

The integration of this compound in drug development pipelines has revealed several promising applications, particularly in combination therapies and targeted approaches. In hepatocellular carcinoma, this compound demonstrated a powerful synergistic effect when combined with sorafenib, the first-line targeted therapy for advanced HCC [1]. This combination was particularly effective against cancer stem cells, suggesting potential for addressing tumor recurrence and therapeutic resistance. The discovery that the FASN/APP axis plays a crucial role in maintaining CSC properties provides a novel therapeutic target for advanced HCC treatment [1].

Beyond oncology, this compound has shown unexpected potential in neurodegenerative disease contexts. In Huntington's disease models, this compound partially restored DARPP-32 levels and electrical activity in medium spiny neurons (MSNs) derived from patient-specific induced pluripotent stem cells [2]. This effect was achieved through modulation of genes involved in multiple HD-related pathways, suggesting that this compound or similar FASN inhibitors might have applications in addressing developmental deficits in neurodegenerative disorders. The compound was identified through computational screening of the L1000 dataset for small molecules that could reverse the gene expression pattern observed in developing HD MSNs, demonstrating how this compound can serve as a chemical probe for understanding disease mechanisms [2].

Conclusion

This compound remains a versatile and valuable tool for investigating fatty acid metabolism and its implications in various disease contexts. The protocols outlined in this document provide researchers with comprehensive methodologies for utilizing this compound in mutant selection, mechanistic studies, and therapeutic discovery. The continuing elucidation of this compound's diverse effects—from inducing cancer cell apoptosis to modulating neuronal development—highlights the fundamental importance of lipid metabolism in cellular physiology and pathology. As research advances, this compound and more specific FASN inhibitors will likely play increasingly important roles in developing novel therapeutic strategies for cancer, neurodegenerative diseases, and metabolic disorders.

References

Enhancement of Bacterial Docosahexaenoic Acid (DHA) Production Using Cerulenin: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), plays a critical role in human cardiovascular health, neurological development, and immune function. While traditionally sourced from marine fish, increasing attention has focused on microbial production of DHA, particularly from bacteria possessing the polyunsaturated fatty acid synthase (Pfa) system. Cerulenin, a potent inhibitor of fatty acid synthesis, has emerged as a key tool for enhancing DHA yields in various bacterial systems. These application notes provide detailed methodologies and mechanistic insights for researchers aiming to exploit this compound treatment to optimize DHA production in both native and engineered bacterial hosts.

The fundamental principle underlying this compound application lies in its specific inhibition of the type II fatty acid synthase (FAS) pathway. By competitively inhibiting key enzymes in the canonical FAS pathway, this compound redirects metabolic flux and substrates toward the heterologous Pfa system, resulting in significantly increased DHA production. This approach has proven effective across multiple bacterial species, including Moritella marina, Colwellia psychrerythraea, and Escherichia coli expressing recombinant Pfa genes [1] [2] [3].

This compound-Mediated DHA Enhancement: Quantitative Data Summary

This compound Treatment Effects Across Bacterial Species

Table 1: this compound-Mediated DHA Enhancement in Various Bacterial Systems

Bacterial Strain Baseline DHA (% TFA) Optimal this compound (µg/mL) Enhanced DHA (% TFA) Fold Increase Culture Temperature
Moritella marina MP-1 5.9 0.5 19.4 3.3 10°C [2]
E. coli (pDHA4) - BW27783 7.5 1-2 17.0 2.3 15°C [3]
Colwellia psychrerythraea 34H Not specified 12.0 ~10* ~4* 10°C [1]
Note: TFA = Total Fatty Acids; *Estimated values from graphical data
Complementary Genetic and Chemical Approaches

Table 2: Combined Genetic and this compound Treatment Strategies in E. coli

E. coli Strain / Treatment DHA Content (% TFA) DHA Yield (mg/L) Fold Improvement vs Control Key Observations
Wild-type + pDHA4 (control) 7.5 Not specified 1.0 Baseline production [3]
Wild-type + pDHA4 + 1 µg/mL this compound 16.1 Not specified 2.1 Increased medium-chain SFAs [3]
ΔfabH + pDHA4 24.0 11.2 3.2 Reduced C16:0; Increased C14:0 [3]
ΔfabH + pDHA4 + this compound Not specified Not specified 6.5 Synergistic effect [3]

Mechanism of Action: this compound in Bacterial DHA Biosynthesis

The following diagram illustrates the mechanistic basis for this compound-mediated enhancement of DHA production in bacteria expressing the Pfa system:

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS_Pathway Type II FAS Pathway (FabB/FabF/FabH) MalonylCoA->FAS_Pathway PfaPathway Pfa Synthase System (PfaA-E) MalonylCoA->PfaPathway Increased substrate availability StandardFA Standard Fatty Acids (Saturated/Monounsaturated) FAS_Pathway->StandardFA DHA DHA Output PfaPathway->DHA This compound This compound FabInhibition Inhibits FabB/FabF This compound->FabInhibition FabInhibition->FAS_Pathway Inhibits FabHDeletion fabH Deletion FabHDeletion->FAS_Pathway Blocks initiation

Diagram 1: Metabolic Engineering Strategy for Enhanced DHA Production. This diagram illustrates how this compound inhibition and genetic modifications redirect metabolic flux toward DHA synthesis. This compound specifically inhibits FabB and FabF enzymes in the Type II FAS pathway, while fabH deletion blocks the initiation of new fatty acid chains. These interventions increase malonyl-CoA availability for the heterologous Pfa synthase system, significantly enhancing DHA production [3].

This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] functions as an irreversible inhibitor of β-ketoacyl-ACP synthase enzymes, specifically targeting FabB and FabF in the type II FAS system while sparing FabH [3] [4]. This selective inhibition creates a metabolic bottleneck in the canonical fatty acid biosynthesis pathway, resulting in:

  • Accumulation of malonyl-CoA, the essential substrate for both FAS and Pfa pathways [3]
  • Redirection of metabolic flux toward the heterologous Pfa system
  • Altered membrane fluidity through changes in fatty acid composition, potentially indirectly affecting Pfa activity [5]

The Pfa synthase system, encoded by the pfaA-E gene cluster, utilizes an iterative polyketide synthase-like mechanism to synthesize DHA de novo, requiring significant malonyl-CoA pools. By reducing competition for this key substrate, this compound treatment effectively enhances DHA production without completely disrupting cellular lipid metabolism [1] [3].

Experimental Protocols

Protocol 1: this compound Treatment in DHA-Producing Bacteria

This protocol describes the optimal application of this compound to enhance DHA production in bacterial cultures, based on established methodologies [2] [3].

4.1.1 Reagents and Materials
  • This compound [(2R,3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide] (Sigma-Aldrich, Cat. No. C2389)
  • Sterile 50% (v/v) ethanol solution
  • Marine broth 2216 (for marine bacteria) or LB broth (for E. coli)
  • DHA-producing bacterial strain (e.g., Moritella marina MP-1, or E. coli expressing Pfa genes)
4.1.2 Procedure
  • This compound Stock Solution Preparation

    • Prepare a 1 mg/mL this compound stock solution in 50% (v/v) ethanol
    • Filter sterilize using a 0.22 µm membrane filter
    • Aliquot and store at -20°C protected from light (stable for 3 months)
  • Culture Conditions and Inoculation

    • Inoculate 50 mL of appropriate medium in a 250 mL baffled flask
    • For marine bacteria: Use marine broth 2216, incubate at 10°C with shaking at 200 rpm
    • For recombinant E. coli: Use LB with appropriate antibiotics, incubate at 15°C with shaking
    • Grow cultures to mid-exponential phase (OD600 ≈ 0.4-0.6)
  • This compound Treatment

    • Add this compound to achieve final concentrations based on bacterial species:
      • Moritella marina: 0.5 µg/mL [2]
      • Shewanella marinintestina: 7.5 µg/mL [2]
      • E. coli (pDHA4): 1-2 µg/mL [3]
      • Colwellia psychrerythraea: 12 µg/mL [1]
    • Include control cultures with equivalent volume of 50% ethanol vehicle
  • Harvest and Analysis

    • Continue incubation for 48-72 hours post-treatment
    • Harvest cells by centrifugation (4,000 × g, 10 min, 4°C)
    • Wash cell pellet with phosphate-buffered saline (PBS)
    • Freeze-dry cells for lipid analysis or process immediately
4.1.4 Expected Outcomes
  • DHA content should increase 2-4 fold compared to untreated controls
  • Fatty acid profile alterations typically include increased medium-chain saturated fatty acids (C14:0) and decreased monounsaturated fatty acids (C18:1n7) [3]
  • Cell growth may be slightly reduced but should remain robust at optimal this compound concentrations
Protocol 2: Combined Genetic and Chemical Enhancement in E. coli

This protocol describes the creation of E. coli fabH knockout strains combined with this compound treatment for synergistic DHA production enhancement [3].

4.2.1 Strains and Plasmids
  • E. coli BW27783 or similar suitable host strain
  • pDHA4 plasmid (contains M. marina pfaABCDE genes) [3]
  • E. coli ΔfabH strain (available from KEIO collection)
4.2.2 Procedure
  • Strain Construction

    • Transform pDHA4 plasmid into ΔfabH E. coli strain via heat shock or electroporation
    • Select transformants on LB agar with appropriate antibiotics (chloramphenicol, 5 µg/mL)
    • Verify genotype by colony PCR using fabH-specific primers
  • Culture Optimization

    • Inoculate 50 mL LB medium with antibiotics in 250 mL baffled flasks
    • Incubate at 15°C with shaking at 200 rpm for 48 hours (optimal for DHA production)
    • For this compound treatment, add 1 µg/mL this compound at mid-exponential phase
  • Analytical Methods

    • Fatty Acid Analysis:
      • Direct trans-methylation of lyophilized cells
      • FAME analysis by GC-FID or GC-MS
      • Use BPX70 column (30 m × 0.25 mm × 0.25 µm) with temperature programming
    • DHA Quantification:
      • Express as percentage of total fatty acids
      • Calculate absolute yield (mg/L) using internal standards

The following workflow diagram summarizes the key experimental steps for both protocols:

G Start Strain Selection & Preparation GeneticMod Genetic Modification (fabH deletion) Start->GeneticMod Culture Culture Inoculation & Growth to Mid-Exponential GeneticMod->Culture Treatment This compound Treatment (Species-optimal concentration) Culture->Treatment Note1 Temperature optimization critical for DHA production Culture->Note1 Harvest Harvest Cells (48-72 hr post-treatment) Treatment->Harvest Analysis Fatty Acid Analysis (GC-FID/MS of FAMEs) Harvest->Analysis DataInt Data Interpretation & Optimization Analysis->DataInt Note2 Validate expected changes in fatty acid profile Analysis->Note2

Diagram 2: Experimental Workflow for this compound-Mediated DHA Enhancement. This diagram outlines the key steps in optimizing DHA production through this compound treatment and genetic engineering. Critical parameters include strain selection, culture temperature (typically 10-15°C for optimal DHA production), species-specific this compound concentrations, and appropriate analytical validation [2] [3].

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions
  • Poor Cell Growth After this compound Treatment: Reduce this compound concentration by 50% and test viability; ensure proper solvent controls
  • Variable DHA Enhancement: Verify culture temperature consistency; pre-warm media to target temperature before inoculation
  • Incomplete Inhibition: Check this compound stock solution age and storage conditions; prepare fresh stock solutions monthly
  • Irreproducible Fatty Acid Profiles: Standardize harvest time points; ensure consistent cell density at treatment initiation
Optimization Parameters
  • Temperature Optimization: Test range of 10-20°C for optimal DHA production in your specific system
  • This compound Timing: Compare addition at early-exponential (OD600 ≈ 0.3) vs. mid-exponential (OD600 ≈ 0.6) phase
  • Combination Approaches: Consider sequential treatment with other FAS inhibitors (e.g., thiolactomycin) for additive effects

Applications and Future Directions

The this compound-mediated DHA enhancement strategy has significant applications in:

  • Nutraceutical production for sustainable, vegan-friendly DHA sources
  • Metabolic engineering of industrial microorganisms for improved PUFA yields
  • Basic research on lipid metabolism and regulation in bacteria
  • Biotechnological production of specialized lipids with defined fatty acid compositions

Future developments may include:

  • Engineering this compound-resistant FAS enzymes to create more robust production hosts
  • Combining this compound treatment with other pathway engineering strategies
  • Optimizing this compound production and delivery systems for large-scale applications [4]

References

Comprehensive Application Notes and Protocols: Cerulenin's Fungicidal Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin and Its Mechanism of Action

This compound is a naturally occurring antifungal antibiotic first isolated from the fungus Cephalosporium caerulens (now classified as Sarocladium oryzae) that represents the first-known natural product antibiotic capable of inhibiting lipid synthesis [1] [2]. This compound features a unique chemical structure characterized by an epoxy group and an enone moiety, which are essential for its biological activity [3]. This compound specifically and irreversibly inhibits fatty acid synthase (FAS) by covalently binding to the active-site cysteine residue in the β-ketoacyl-ACP synthase domain, thereby blocking fatty acid biosynthesis in fungi [1] [2]. This mechanism disrupts the production of key cellular membrane components, ultimately leading to fungal cell death.

The significance of this compound in research extends beyond its antifungal properties to include potential applications in cancer research and obesity studies due to its profound effects on lipid metabolism [1] [4]. As fungal infections continue to pose significant challenges in healthcare, particularly with the emergence of resistant strains, understanding the activity and applications of this compound provides researchers with valuable tools for developing novel therapeutic strategies. These application notes and protocols aim to support researchers in utilizing this compound effectively in their investigations of fungal pathogenesis and antifungal drug development.

Mechanism of Fungicidal Action

This compound exerts its fungicidal activity through specific inhibition of fatty acid biosynthesis, a process essential for fungal cell membrane integrity and survival. The molecular targets and consequent cellular effects are detailed below.

Molecular Targets and Inhibition Mechanism
  • Primary Target: this compound specifically and irreversibly binds to the catalytic cysteine residue in the active site of β-ketoacyl-acyl carrier protein (ACP) synthase, a key component of fungal fatty acid synthase (FAS) complexes [1] [2]. This binding occurs in an equimolar ratio and permanently inactivates the enzyme, blocking the condensation step in fatty acid elongation [1].

  • Impact on Lipid Metabolism: By inhibiting FAS, this compound disrupts the de novo synthesis of both saturated and unsaturated fatty acids necessary for generating and maintaining fungal cell membranes [5]. This disruption leads to profound alterations in membrane composition and functionality.

  • Additional Molecular Effects: Research indicates that inhibition of fatty acid synthesis by this compound also results in hypersensitivity to serum in pathogenic yeasts like Candida albicans, suggesting that targeting this pathway may be particularly effective against systemic infections [5].

Cellular Consequences and Oxidative Stress
  • Membrane Damage: The blockade of fatty acid synthesis compromises the integrity and function of cellular membranes, leading to loss of membrane potential and increased permeability [6].

  • Energetic Stress: Inhibition of FAS causes accumulation of the substrate malonyl-CoA, which further exacerbates cellular stress by inhibiting other metabolic processes [1].

  • Oxidative Damage: this compound treatment induces mitochondrial dysfunction characterized by collapse of mitochondrial membrane potential and increased intracellular reactive oxygen species (ROS) levels, creating oxidative stress that contributes to fungal cell death [6].

  • ER Stress and Apoptosis: The disruption of lipid homeostasis triggers endoplasmic reticulum stress and leads to protein aggregation, ultimately activating programmed cell death pathways in fungal cells [6].

G This compound This compound FAS FAS This compound->FAS Binds to active site Inhibition Inhibition FAS->Inhibition Inactivates MembraneDamage MembraneDamage Inhibition->MembraneDamage Disrupts OxidativeStress OxidativeStress Inhibition->OxidativeStress Induces ERStress ERStress Inhibition->ERStress Triggers Apoptosis Apoptosis MembraneDamage->Apoptosis OxidativeStress->Apoptosis ERStress->Apoptosis CellDeath CellDeath Apoptosis->CellDeath

Figure 1: This compound's Fungicidal Mechanism of Action. This diagram illustrates the sequential molecular and cellular events through which this compound exerts its fungicidal effects, from initial FAS inhibition to ultimate fungal cell death.

Antifungal Activity Spectrum

This compound demonstrates broad-spectrum fungicidal activity against diverse fungal species, with particular potency against pathogenic yeasts. The compound's effectiveness varies depending on the species, strain, and growth conditions, but consistently results in irreversible cell death when fatty acid synthesis is completely blocked.

Activity Against Pathogenic Yeasts
  • Candida Species: this compound exhibits potent fungicidal activity against multiple Candida species, including C. parapsilosis and C. albicans [5]. Research has demonstrated that treatment with the minimal inhibitory concentration of this compound effectively kills wild-type yeast cells in serum, highlighting its potential for treating systemic infections [5]. Deletion of fatty acid synthase genes in these pathogens significantly attenuates their virulence, confirming the importance of this pathway for fungal pathogenesis [5].

  • Saccharomyces cerevisiae: The inhibitory effect of this compound on S. cerevisiae has been well-characterized as fungicidal in standard media including YPD (yeast extract, peptone, glucose) and YNB (yeast nitrogen base with glucose) [5]. Cell death occurs rapidly within hours of treatment, underscoring the essential nature of fatty acid synthesis for yeast survival [5].

  • Cryptococcus neoformans: While specific studies on this compound's activity against C. neoformans are limited in the provided literature, the conserved nature of fatty acid synthesis pathways across fungal species suggests likely susceptibility to FAS inhibition [7].

Quantitative Susceptibility Data

Table 1: Fungicidal Activity of this compound Against Pathogenic Fungi

Fungal Species MIC Range (μg/mL) MFC (μg/mL) Key Findings References
Candida albicans Not specified Not specified Significant cell death within hours in serum; FAS deletion attenuates virulence [5]
Candida parapsilosis Not specified Not specified Hypersensitivity to serum; FAS2 mutant shows increased susceptibility [5]
Saccharomyces cerevisiae Not specified Not specified Fungicidal activity in YPD and YNB media; cell death within hours [5]
Various fungi Variable by species Not specified Increased activity with carbon chain length up to C12 [8]
Structure-Activity Relationships

The antifungal activity of this compound is highly dependent on its structural features. Structure-activity relationship (SAR) studies have revealed that:

  • The α-keto-epoxy moiety is critical for biological activity, with modifications to this region substantially reducing potency [3].
  • The alkyl chain length influences activity, with derivatives containing 12 carbon atoms demonstrating maximum efficacy against both bacteria and yeast [8].
  • Amide substitutions affect biological activity, with unsubstituted carboxamides generally showing greater potency than N,N-dimethylated compounds [3].

Experimental Protocols and Methodologies

This section provides detailed methodologies for evaluating this compound's antifungal activity, determining its fungicidal effects, and exploring potential synergistic combinations with conventional antifungals.

Broth Microdilution Assay for MIC Determination

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.

Materials:

  • This compound stock solution: Prepare at 10 mg/mL in dimethyl sulfoxide (DMSO), aliquot, and store at -20°C [6]
  • RPMI-1640 or Yeast Nitrogen Base media with 1% glucose
  • Sterile 96-well flat-bottom microtiter plates
  • Fungal inoculum: Prepare in sterile saline from fresh cultures (24-48h) and adjust to 0.5 McFarland standard (~1-5 × 10^6 CFU/mL), then dilute 1:1000 in media to achieve final inoculum of ~1-5 × 10^3 CFU/mL

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate medium in 96-well plates, typically ranging from 0.5 to 256 μg/mL
  • Add 100 μL of the standardized fungal suspension to each well
  • Include appropriate controls: growth control (medium + inoculum), sterility control (medium only), and solvent control (DMSO at highest concentration used)
  • Incubate plates at 35°C for 24-48 hours depending on the fungal species
  • Determine MIC endpoints visually or spectrophotometrically:
    • Visual: The lowest concentration showing complete inhibition of growth
    • Spectrophotometric: The lowest concentration showing ≥90% reduction in optical density compared to growth control

Notes:

  • DMSO concentration should not exceed 1% (v/v) in the final test solution to avoid solvent toxicity [6]
  • For fastidious fungi, supplementation with 0.5-2% serum or fatty acids may be required, though this can impact this compound activity [5]
Time-Kill Assay for Fungicidal Activity Determination

Purpose: To distinguish between fungistatic and fungicidal activity and determine the rate of killing.

Materials:

  • This compound solutions at multiples of MIC (0.5×, 1×, 2×, 4× MIC)
  • Sterile saline for serial dilutions
  • Appropriate solid agar media for colony counting

Procedure:

  • Exponentially growing fungal cultures in appropriate liquid media
  • Add this compound at various concentrations and incubate at 35°C with shaking
  • Remove aliquots at predetermined time points (0, 2, 4, 8, 24, 48h)
  • Perform serial 10-fold dilutions in sterile saline
  • Plate appropriate dilutions onto solid agar media
  • Incubate plates at 35°C for 24-48 hours until colonies appear
  • Count colonies and calculate CFU/mL

Interpretation:

  • Fungicidal activity: ≥3-log10 (99.9%) reduction in CFU/mL compared to initial inoculum
  • Fungistatic activity: <3-log10 reduction in CFU/mL
  • Time-kill curves are constructed by plotting log10 CFU/mL versus time

Application Note: this compound has demonstrated fungicidal activity against yeasts including Candida species and S. cerevisiae in standard media such as YPD and YNB [5].

Checkerboard Assay for Synergy Testing

Purpose: To evaluate potential synergistic interactions between this compound and conventional antifungal agents.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)
  • Antifungal drug stock solutions (azole, echinocandin, polyene classes)
  • 96-well microtiter plates
  • Standardized fungal inoculum

Procedure:

  • Prepare serial dilutions of this compound along the x-axis of the microtiter plate
  • Prepare serial dilutions of the second antifungal drug along the y-axis
  • Add 50 μL of each this compound dilution to all wells in respective columns
  • Add 50 μL of each test antifungal dilution to all wells in respective rows
  • Add 100 μL of standardized fungal inoculum to all wells
  • Incubate at 35°C for 24-48 hours
  • Measure growth inhibition spectrophotometrically or visually

Interpretation: Calculate the fractional inhibitory concentration index (FICI): FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

  • Synergy: FICI ≤ 0.5
  • Additive: FICI > 0.5 - 1.0
  • Indifferent: FICI > 1.0 - 4.0
  • Antagonism: FICI > 4.0

G Start Prepare antifungal stock solutions PlateSetup Set up checkerboard in 96-well plate Start->PlateSetup Inoculum Add standardized fungal inoculum PlateSetup->Inoculum Incubate Incubate 35°C for 24-48 hours Inoculum->Incubate Measure Measure growth inhibition Incubate->Measure Calculate Calculate FIC Index Measure->Calculate Interpret Interpret results: Synergy, Additive, Indifferent, Antagonism Calculate->Interpret

Figure 2: Checkerboard Assay Workflow for Synergy Testing. This diagram outlines the procedural steps for evaluating potential synergistic interactions between this compound and conventional antifungal agents using the checkerboard method.

Fatty Acid Rescue Experiments

Purpose: To confirm that this compound's antifungal activity specifically results from fatty acid synthesis inhibition.

Materials:

  • This compound stock solution
  • Exogenous fatty acids: palmitic acid (C16:0), oleic acid (C18:1), stearic acid (C18:0)
  • Fatty acid vehicles (e.g., bovine serum albumin, cyclodextrin)

Procedure:

  • Prepare medium containing this compound at MIC or 2× MIC concentrations
  • Supplement with various exogenous fatty acids (50-500 μM) complexed with appropriate carriers
  • Inoculate with standardized fungal suspension
  • Incubate at 35°C for 24-48 hours
  • Assess growth visually or spectrophotometrically

Expected Results:

  • Significant restoration of growth in this compound-treated cultures supplemented with exogenous fatty acids confirms FAS as the primary target
  • In S. cerevisiae and Candida species, supplementation with appropriate exogenous fatty acids can reverse this compound-induced growth inhibition [5]

Research Applications and Advanced Protocols

This compound serves as a valuable tool for investigating fungal lipid metabolism, virulence mechanisms, and potential therapeutic applications. This section outlines specialized protocols for advanced research applications.

Lipidomic Analysis of this compound-Treated Fungi

Purpose: To comprehensively characterize changes in lipid profiles following this compound treatment.

Materials:

  • This compound-treated and control fungal cells
  • Lipid extraction solvents: chloroform, methanol
  • Internal standards for lipid quantification
  • GC-MS or LC-MS/MS instrumentation

Procedure:

  • Culture fungi with and without sub-MIC and MIC concentrations of this compound for appropriate duration
  • Harvest cells by centrifugation and wash with phosphate-buffered saline
  • Extract total lipids using modified Bligh and Dyer method:
    • Add methanol:chloroform (2:1) mixture to cell pellets
    • Vortex thoroughly and incubate on shaker
    • Add additional chloroform and water
    • Centrifuge and collect organic phase [6]
  • Derivatize fatty acids to methyl esters if performing GC-MS analysis
  • Analyze lipid composition using GC-MS or LC-MS/MS
  • Identify and quantify lipid species using appropriate internal standards and software

Application Note: this compound treatment of U-87MG glioblastoma cells led to a significant decrease in fatty acids, including palmitic acid, as determined by GC-MS analysis [6]. Similar approaches can be applied to fungal systems to elucidate the specific lipid alterations induced by FAS inhibition.

Virulence Attenuation Studies

Purpose: To evaluate the impact of FAS inhibition on fungal pathogenicity.

Materials:

  • Animal infection models (e.g., murine systemic infection)
  • Fungal strains with differential FAS expression
  • This compound for in vivo administration

In Vitro Virulence Assays:

  • Serum Survival Assay:

    • Incubate this compound-treated and untreated fungi in serum
    • Monitor survival over time by colony counting
    • This compound sensitizes yeasts to serum killing [5]
  • Macrophage Survival Assay:

    • Infect macrophages with this compound-pretreated fungi
    • Assess intracellular survival and macrophage damage
  • Biofilm Formation Assay:

    • Grow biofilms in presence of sub-MIC this compound
    • Quantify biomass and metabolic activity

In Vivo Studies:

  • Establish systemic infection in animal models
  • Administer this compound via appropriate route (note: chemical instability may limit in vivo applications)
  • Monitor survival, fungal burden, and pathological changes

Key Finding: Deletion of fatty acid synthase genes significantly attenuates virulence in Candida parapsilosis and Candida albicans, supporting FAS as a promising antifungal target [5].

Resistance Development Studies

Purpose: To investigate potential resistance mechanisms against this compound.

Materials:

  • Fungal strains for serial passage
  • Media with increasing sub-MIC this compound concentrations
  • Whole genome sequencing capabilities

Procedure:

  • Serial Passage Experiment:

    • Propagate fungi in media containing sub-inhibitory this compound concentrations
    • Gradually increase this compound concentration over multiple passages
    • Monitor MIC changes regularly
  • Whole Genome Sequencing:

    • Sequence resistant mutants emerged during serial passage
    • Identify mutations associated with resistance
  • Mechanism Validation:

    • Engineer identified mutations in susceptible backgrounds
    • Confirm resistance phenotype

Expected Outcomes:

  • Potential resistance mechanisms may include:
    • Mutations in FAS subunits affecting this compound binding
    • Upregulation of drug efflux pumps
    • Enhanced fatty acid uptake systems
    • Activation of compensatory metabolic pathways

Formulation and Stability Considerations

This compound's chemical instability presents challenges for research applications, particularly for long-term studies or in vivo experiments. This section addresses key formulation and handling considerations.

Table 2: this compound Properties and Stability Considerations

Property Specification Research Implications
Solubility Soluble in DMSO, ethanol; slightly soluble in water Stock solutions typically prepared in DMSO at 10-100 mg/mL
Stability Chemically unstable in solution; degrades rapidly in aqueous media Fresh solutions should be prepared frequently; aliquots stored at -20°C
Storage Solid form stable at -20°C; protect from light and moisture Desiccate solid; minimize freeze-thaw cycles of stock solutions
Working Concentration DMSO concentration should not exceed 1% (v/v) in biological assays Dilute stock solutions appropriately to maintain cell viability
Alternative Inhibitors C75, C93 (more stable synthetic analogs) Consider for long-term experiments where this compound stability is limiting

Conclusion and Research Perspectives

This compound remains a valuable tool for investigating fungal fatty acid biosynthesis and developing novel antifungal strategies. Its fungicidal activity against diverse pathogenic yeasts, combined with its ability to attenuate virulence, positions FAS as a promising target for antifungal development [5] [7]. The experimental protocols outlined herein provide researchers with robust methodologies for evaluating this compound's antifungal properties, investigating its mechanism of action, and exploring potential therapeutic applications.

Future research directions should focus on:

  • Developing more stable analogs of this compound with improved pharmacological properties
  • Investigating synergistic combinations with established antifungal agents to overcome resistance
  • Exploring the molecular basis of fungal resistance to FAS inhibition
  • Validating FAS as a drug target in difficult-to-treat fungal infections

As antifungal resistance continues to emerge, targeting fundamental metabolic pathways such as fatty acid synthesis offers a promising alternative strategy for managing fungal infections.

References

Comprehensive Application Notes and Protocols: Cerulenin-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin as a Therapeutic Agent

This compound is a natural antifungal antibiotic derived from the fungus Cephalosporium caerulens that has emerged as a potent and selective inhibitor of fatty acid synthase (FASN), a key metabolic enzyme overexpressed in numerous cancer types. [1] This 270 kDa cytosolic multifunctional polypeptide serves as the primary enzyme responsible for catalyzing the conversion of dietary carbohydrates to fatty acids, with normal cells preferentially utilizing circulating dietary fatty acids for structural lipid synthesis. [2] In contrast, cancer cells demonstrate markedly increased dependence on de novo fatty acid synthesis for membrane production and energy needs, making them particularly vulnerable to FASN inhibition. [2] [1] The selective cytotoxicity of this compound against cancer cells while sparing normal cells positions it as a promising candidate for targeted cancer therapy, with demonstrated efficacy across a broad spectrum of malignancies including breast, prostate, colon, ovarian, and brain cancers. [1]

The molecular structure of this compound, (2R, 3S)-2,3-epoxy-4-oxo-7,10-trans,trans-dodecadienamide, enables its specific interaction with FASN through covalent binding to the active-site cysteine thiol in the β-ketoacyl-synthase domain, resulting in irreversible enzyme inhibition. [2] [1] Structural analyses have revealed that this compound binds within a hydrophobic pocket at the FAS-dimer interface, though interestingly, the fit is not optimal, suggesting potential for developing improved analogs with enhanced binding efficiency. [1] Despite its potent anti-cancer activity in vitro, this compound's clinical application has been limited by its chemical instability in physiological conditions, prompting the development of more stable synthetic derivatives such as C75 and C93. [1] Nevertheless, this compound remains an invaluable research tool for elucidating the relationship between altered lipid metabolism and cancer cell survival.

Molecular Mechanisms of this compound-Induced Apoptosis

Primary Mechanism Through Fatty Acid Synthase Inhibition

The fundamental mechanism underlying this compound's anti-cancer activity involves specific inhibition of fatty acid synthase (FASN), leading to disrupted lipid metabolism and ultimately apoptotic cell death. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid that serves as a precursor for more complex lipids essential for membrane formation, signaling molecules, and energy storage in rapidly proliferating cancer cells. [3] this compound functions as a non-competitive inhibitor that covalently modifies the active cysteine residue (Cys161) in the β-ketoacyl synthase domain of FASN, effectively blocking fatty acid elongation and leading to the accumulation of malonyl-CoA precursors. [3] [1] This inhibition results in approximately 50% reduction in endogenous fatty acid synthesis across various cancer cell types, as demonstrated by radiolabeled acetate incorporation assays. [2]

The consequences of FASN inhibition extend beyond mere substrate deprivation, triggering a complex cascade of metabolic and signaling disruptions that converge on apoptotic pathways. Cancer cells with elevated FASN expression experience profound metabolic stress when fatty acid synthesis is impaired, leading to activation of the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and reactive oxygen species (ROS) accumulation. [4] These interconnected stress pathways ultimately activate both intrinsic and extrinsic apoptotic mechanisms, resulting in caspase activation, DNA fragmentation, and characteristic morphological changes associated with programmed cell death. [4] [2] The critical dependence of cancer cells on de novo lipogenesis, compared to normal cells that preferentially utilize dietary lipids, explains the selective cytotoxicity of this compound and establishes FASN as a compelling therapeutic target in oncology.

Secondary Mechanisms and Signaling Pathways

Beyond its primary action on FASN, this compound influences multiple additional pathways that contribute to its pro-apoptotic effects:

  • Mitochondrial Pathway Activation: this compound treatment induces Bax overexpression and cytochrome c release from mitochondria in both wild-type p53 and mutant p53 tumor cell lines, indicating a p53-independent activation of the intrinsic apoptotic pathway. [5] This mitochondrial disruption occurs without immediate collapse of the mitochondrial membrane potential, but ultimately leads to caspase-9 and caspase-3 activation, executing the apoptotic program. [5]

  • Hexokinase II Disruption: In ZR-75-1 human breast cancer cells, this compound disrupts the interaction between hexokinase II (HKII) and apoptosis-inducing factor (AIF), compromising mitochondrial integrity and promoting cell death. [6] This mechanism is particularly significant given HKII's role in protecting cancer cells from apoptosis and its overexpression in most cancer types.

  • Adenine Metabolic Pathway Interference: Proteomic studies in Schizosaccharomyces pombe have revealed that this compound modulates proteins involved in adenine metabolism, leading to accumulation of AMP and p-ribosyl-s-amino-imidazole carboxamide (AICAR) while reducing other necessary nucleotides. [7] [8] This metabolic disruption causes feedback inhibition of key enzymes and transcriptional regulation in both de novo and salvage adenine metabolic pathways, ultimately resulting in cell cycle defects and apoptosis.

  • PI3K/Akt Pathway Sensitization: Combined treatment with this compound and LY294002, a PI3K/Akt inhibitor, demonstrates synergistic enhancement of apoptotic cell death in ZR-75-1 breast cancer cells, suggesting that this compound may sensitize cancer cells to pathway-targeted therapies. [6]

The following diagram illustrates the interconnected mechanisms through which this compound induces apoptosis in cancer cells:

Quantitative Data on this compound Efficacy Across Cancer Types

This compound Cytotoxicity in Various Cancer Cell Lines

Extensive in vitro studies have demonstrated this compound's cytotoxic effects across a broad spectrum of cancer types, with potency generally correlating with the basal level of fatty acid synthesis activity in each cell line. The table below summarizes this compound's half-maximal inhibitory concentration (IC50) values and key apoptotic findings from peer-reviewed studies:

Table 1: this compound cytotoxicity and apoptotic effects across cancer cell types

Cancer Type Cell Line IC50 Value Key Apoptotic Findings Citation
Glioblastoma U-87MG 5.55 μg/mL (48h) ~50% reduction in palmitic acid; MMP collapse; ROS generation; ER stress [4]
Breast Cancer ZR-75-1 Not specified Disruption of HKII-AIF interaction; enhanced apoptosis with PI3K inhibition [6]
Retinoblastoma Y79 Not specified Altered cell morphology; decreased FASN enzyme activity [3] [9]
Ovarian Cancer NIH:OVCAR-3 <5 μg/mL (72h) Selective cytotoxicity compared to normal fibroblasts; growth inhibition [1]
Multiple Cancers Various Variable Broad cytotoxicity against breast, ovary, colon, leukemia, prostate lines [1]
Functional Consequences of this compound Treatment

Beyond direct cytotoxicity, this compound treatment produces significant functional impairments in cancer cells, affecting their proliferative, invasive, and clonogenic capacities. The following table summarizes these critical functional effects based on experimental evidence:

Table 2: Functional consequences of this compound treatment in cancer models

Functional Parameter Experimental Model Treatment Conditions Observed Effects Citation
Clonogenic Survival U-87MG Glioblastoma 3.6-5.55 μg/mL for 48h Attenuated 2D and 3D clonogenic survival [4]
Cell Motility & Invasion U-87MG Glioblastoma 3.6-5.55 μg/mL for 48h Reduced cell motility; attenuated EMT and stemness markers [4]
Fatty Acid Composition U-87MG Glioblastoma 3.6-5.55 μg/mL for 48h Significant decrease in palmitic acid and other fatty acids [4]
Cell Cycle Progression Glioma Cells 5 μg/mL for 24h S-phase arrest; nuclear division defects [2]
Tumor Growth In Vivo OVCAR-3 Xenograft Not specified Delayed disease progression; reduced malignant ascites [1]

Experimental Protocols and Methodologies

Cell Viability Assessment Using MTT Assay

The MTT assay provides a reliable colorimetric method for quantifying cell viability based on metabolic activity and is widely used to determine this compound's cytotoxicity across cancer cell types.

Materials Required:

  • Cancer cells of interest (e.g., U-87MG, ZR-75-1, Y79)
  • This compound (#C2389, Sigma-Aldrich, ≥98% purity)
  • Dimethyl sulfoxide (DMSO) for solubilization
  • Complete cell culture medium appropriate for cell line
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 570 nm
  • CO2 incubator maintained at 37°C with 5% CO2

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (e.g., 1×10⁴ cells/well for U-87MG, 5×10³ cells/well for Y79) in 100 μL complete medium. Include control wells containing medium only for background subtraction. [4] [3]

  • This compound Treatment: Following 24-hour incubation to allow cell attachment, prepare fresh this compound solutions in complete medium at desired concentrations (typically 0-15 μg/mL range). Remove original medium and add 100 μL of this compound-containing medium to treatment wells. For vehicle control, use medium containing equivalent DMSO concentration (not exceeding 0.06% v/v). [4]

  • Incubation: Return plates to CO2 incubator for treatment duration (24-72 hours, depending on experimental design).

  • MTT Application: After treatment, add 10 μL of MTT stock solution (5 mg/mL in PBS) to each well, resulting in final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C to allow formazan crystal formation. [3] [10]

  • Solubilization: Carefully remove medium containing MTT and add 100 μL of SDS-HCl solution (10% SDS in 0.01 M HCl) to dissolve formazan crystals. Incubate for additional 4 hours at 37°C. [10]

  • Absorbance Measurement: Mix contents thoroughly by pipetting and measure absorbance at 570 nm using microplate reader. Calculate cell viability as percentage of vehicle-treated controls after background subtraction.

Data Analysis:

  • Generate dose-response curves by plotting percentage viability against this compound concentration
  • Calculate IC50 values using nonlinear regression analysis (sigmoidal dose-response curve fitting)
  • Perform statistical analyses with appropriate replicates (minimum n=3 independent experiments)
Assessment of Apoptotic Markers and Mitochondrial Function

Flow Cytometry for Apoptosis Detection:

  • Annexin V/Propidium Iodide Staining: Treat cells with this compound (IC50 concentration) for 24-48 hours. Harvest cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [2]

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Use JC-1 or TMRE fluorescent dyes according to established protocols. This compound treatment typically causes collapse of mitochondrial membrane potential, indicated by fluorescence shift. [4]

Western Blot Analysis for Apoptotic Proteins:

  • Extract total protein from this compound-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against:
    • Cleaved caspase-3, caspase-9, and PARP to confirm apoptosis execution
    • Bax and Bcl-2 to assess pro-apoptotic signaling
    • Phospho-Akt and total Akt to evaluate PI3K pathway involvement [6] [4]
  • Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection

GC-MS Analysis of Fatty Acid Composition:

  • Extract total lipids from this compound-treated cells using chloroform:methanol (2:1) according to Bligh and Dyer method
  • Derivatize to fatty acid methyl esters (FAMEs) using methanolic KOH
  • Analyze FAMEs by gas chromatography-mass spectrometry with appropriate standards
  • Quantify specific fatty acids, particularly palmitic acid (16:0), to confirm FASN inhibition [4]

The following workflow diagram illustrates the key experimental procedures for evaluating this compound-induced apoptosis:

G cluster_assays Experimental Assays cluster_analyses Data Analysis Start Cell Culture & Treatment Viability Viability Assays (MTT/MTS) Start->Viability Apoptosis Apoptosis Detection (Annexin V/PI) Start->Apoptosis MMembrane Mitochondrial Membrane Potential (JC-1/TMRE) Start->MMembrane Western Western Blotting (Apoptotic Proteins) Start->Western Lipid Lipid Analysis (GC-MS) Start->Lipid IC50 IC50 Determination Viability->IC50 Statistics Statistical Analysis Apoptosis->Statistics MMembrane->Statistics Western->Statistics Lipid->Statistics Mechanisms Mechanistic Interpretation Statistics->Mechanisms

Research Applications and Future Directions

Current Research Applications

This compound serves as a valuable research tool in multiple oncology research contexts:

  • Mechanistic Studies of Lipid Metabolism in Cancer: this compound enables investigation of the functional significance of upregulated de novo lipogenesis in cancer cells, helping elucidate the relationship between FASN activity and malignant progression. Studies have demonstrated that this compound-mediated FASN inhibition disrupts cancer cell proliferation, invasion, and survival through multiple interconnected pathways. [4] [2]

  • Combination Therapy Screening: Researchers utilize this compound to identify potential synergistic combinations with conventional chemotherapeutics and targeted agents. For instance, the observed sensitization of ZR-75-1 breast cancer cells to PI3K/Akt inhibition when combined with this compound suggests promising combinatorial approaches. [6]

  • Cancer Stem Cell Research: Recent evidence indicates that this compound attenuates stemness characteristics in glioblastoma cells and patient-derived glioma stem cells, supporting its application in studying cancer stem cell metabolism and developing targeted interventions. [4]

  • Drug Discovery and Validation: As a prototypical FASN inhibitor, this compound provides a benchmark for evaluating novel FASN-targeting compounds and validating FASN as a therapeutic target in various cancer types. [3] [9]

Limitations and Alternative Compounds

While this compound remains an indispensable research tool, several limitations affect its clinical translatability:

  • Chemical Instability: this compound's epoxyamide moiety is susceptible to hydrolysis under physiological conditions, limiting its in vivo utility. [1]

  • Short Half-Life: Rapid metabolic degradation compromises sustained FASN inhibition in animal models and human applications.

  • Limited Solubility: this compound requires dissolution in DMSO, creating formulation challenges for in vivo studies.

To address these limitations, researchers have developed more stable FASN inhibitors:

  • C75: A synthetic this compound derivative with improved stability and maintained FASN inhibitory activity, showing efficacy in breast cancer xenograft models. [1]

  • C93: A further optimized compound with enhanced potency and reduced side effects, demonstrating significant tumor growth delay in non-small cell lung cancer models. [1]

  • Orlistat: Originally developed as an anti-obesity drug, orlistat inhibits the thioesterase domain of FASN and has shown antitumor activity in prostate cancer models. [3] [9]

  • Triclosan: This antimicrobial agent inhibits the enoyl reductase domain of FASN and has demonstrated anti-proliferative effects in breast cancer cells. [3] [9]

Conclusion

This compound has established itself as a fundamental research tool for investigating the critical relationship between altered lipid metabolism and cancer cell survival. Its well-characterized mechanism of FASN inhibition, coupled with its demonstrated efficacy across diverse cancer types, underscores the therapeutic potential of targeting de novo lipogenesis in oncology. The detailed protocols and comprehensive data summarized in these Application Notes provide researchers with robust methodologies for investigating this compound-induced apoptosis and exploring combination strategies that may overcome current therapeutic resistance. While this compound's chemical limitations restrict its direct clinical application, it continues to serve as an invaluable prototype for developing next-generation FASN inhibitors and combination regimens that exploit the metabolic dependencies of cancer cells.

References

Application Notes and Protocols: Cerulenin-Induced ER Stress as a Therapeutic Mechanism in Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin and Its Therapeutic Relevance

This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens that functions as a potent, irreversible inhibitor of fatty acid synthase (FASN), a key metabolic enzyme in de novo lipogenesis. [1] In oncology, this compound has emerged as a promising therapeutic candidate due to its ability to target metabolic dependencies in cancer cells, particularly in aggressive malignancies like glioblastoma (GBM) where FASN is frequently overexpressed. [1] [2] The inhibition of FASN by this compound disrupts palmitic acid production (a 16-carbon fatty acid), impairing essential biosynthetic processes in rapidly proliferating cancer cells. [1] This application note provides a comprehensive overview of this compound's mechanism in inducing endoplasmic reticulum (ER) stress and detailed protocols for investigating its anti-tumor effects in glioblastoma models.

The significance of this compound in cancer research stems from the metabolic rewiring observed in many tumors, which often exhibit enhanced lipogenesis even in the presence of extracellular lipids. [1] This lipogenic phenotype is associated with malignancy, stemness, and therapy resistance, making FASN an attractive therapeutic target. [1] Recent evidence indicates that this compound not only inhibits FASN but also targets hydroxymethylglutaryl-CoA synthase 1 (HMGCS1), effectively disrupting both lipid metabolism and the mevalonate pathway. [3] This dual inhibition strategy has shown promising results in sensitizing tumor cells to ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. [3]

Molecular Mechanisms of this compound-Induced ER Stress

Primary Signaling Pathways

The inhibition of FASN by this compound initiates a complex cascade of molecular events culminating in ER stress and apoptosis:

  • FASN Inhibition and Palmitate Depletion: this compound directly binds to and inhibits FASN, significantly reducing intracellular levels of palmitic acid and other fatty acids essential for membrane synthesis and protein palmitoylation. [1] Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed a significant decrease in fatty acid levels following this compound treatment (3.6 μg/mL and 5.55 μg/mL for 48 hours). [1]

  • ER Stress Activation: disruption of lipid homeostasis leads to the accumulation of unfolded and misfolded proteins in the ER lumen, initiating the unfolded protein response (UPR). [1] [4] The UPR is mediated through three primary transmembrane sensors: PERK (protein kinase R-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). [5] [4]

  • Mitochondrial Dysfunction: this compound treatment causes collapsed mitochondrial membrane potential (MMP) and increased intracellular reactive oxygen species (ROS) levels, creating a deleterious cycle that amplifies ER stress. [1] The increased ROS production directly damages ER folding machinery, further exacerbating protein misfolding.

  • Apoptosis Execution: sustained ER stress activates pro-apoptotic pathways through several mechanisms, including CHOP/GADD153 upregulation, caspase-3/7 activation, and Bcl-2 suppression. [4] this compound has been demonstrated to promote markedly autophagy and apoptosis despite increased cellular stress response proteins Hsp70 and p-HSF1. [1]

Table 1: Key Molecular Events in this compound-Induced ER Stress

Molecular Event Key Elements Biological Consequence
FASN Inhibition Reduced palmitic acid production; Disrupted lipid metabolism Impaired membrane synthesis and protein palmitoylation
UPR Activation PERK-eIF2α-ATF4-CHOP; IRE1-XBP1; ATF6 pathways Adaptive response progressing to apoptosis
Oxidative Stress ROS generation; Mitochondrial membrane potential collapse Amplification of ER stress; Damage to cellular components
Metabolic Disruption Dual inhibition of FASN and HMGCS1 Impaired GPX4 synthesis; Ferroptosis sensitization
This compound's Impact on Glioblastoma Aggressiveness

Beyond direct cytotoxicity, this compound significantly impairs glioblastoma pathogenicity by targeting essential malignancy characteristics:

  • Reduced Motility and Invasion: FASN inhibition attenuates cell motility and reduces markers associated with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. [1] [2]

  • Stemness Suppression: this compound treatment reduces cancer stem cell (CSC) characteristics, diminishing tumor initiation capacity and therapy resistance. [1] [2] This effect on stemness phenotypes is particularly relevant in glioblastoma, which contains therapy-resistant stem-like cell populations.

  • Clonogenic Impairment: both 2D and 3D clonogenic survival are significantly attenuated following this compound treatment, indicating reduced long-term proliferative potential. [1]

Quantitative Data Summary

Table 2: this compound Treatment Parameters and Effects in Glioblastoma Models

Parameter IC20 Value IC50 Value Key Observed Effects
Concentration & Duration 3.6 μg/mL for 48h 5.55 μg/mL for 48h Dose- and time-dependent decrease in viability
Fatty Acid Reduction Significant decrease in palmitic acid and other FAs More pronounced decrease in FAs Disrupted membrane synthesis and signaling
Metastatic Potential Reduced cell motility and clonogenic survival Further reduction in motility and survival Attenuated EMT and stemness phenotypes
Stress Pathway Activation Moderate ROS increase and MMP collapse Severe ROS increase and MMP collapse Enhanced ER stress and apoptosis
PI3K/AKT/NF-κB Axis Partial inhibition of signaling Marked inhibition of signaling Reduced survival pathway activation

Experimental Protocols

Cell Culture and this compound Treatment Protocol

Objective: To evaluate this compound-induced cytotoxicity and ER stress in glioblastoma cell lines.

Materials:

  • Human glioblastoma cells (U-87MG, LN-229)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin/streptomycin/amphotericin-B
  • This compound (#C2389, Sigma-Aldrich, ≥98% purity)
  • Dimethyl sulfoxide (DMSO)
  • 96-well, 24-well, and 6-well tissue culture plates

Procedure:

  • Cell Culture: Maintain glioblastoma cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
  • This compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Aliquot and store at -20°C.
  • Cell Plating: Plate cells at appropriate densities:
    • 1 × 10⁴ cells/well in 96-well plates for viability assays
    • 6 × 10⁴ cells/well in 24-well plates for morphological analysis
    • 3 × 10⁵ cells/well in 6-well plates for protein and RNA analysis
  • Treatment: After 24 hours, treat cells with this compound at desired concentrations (typically 0-15 μg/mL). Include vehicle control (DMSO, not exceeding 0.06% v/v).
  • Incubation: Incubate cells for 24, 48, or 72 hours based on experimental requirements.
  • Analysis: Proceed with specific downstream assays.
Assessment of Cell Viability (MTT Assay)

Objective: To determine this compound cytotoxicity and calculate IC₅₀ values.

Materials:

  • MTT reagent (NeoFroxx, Germany)
  • Microplate reader capable of measuring 540 nm absorbance

Procedure:

  • After this compound treatment, add MTT solution (5 mg/mL in D-PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove medium and add DMSO to dissolve formazan crystals.
  • Measure absorbance at 540 nm using a microplate reader.
  • Calculate cell viability relative to untreated controls and determine IC values using sigmoidal dose-response curve fitting.
Fatty Acid Profiling Using GC-MS

Objective: To evaluate changes in fatty acid composition following this compound treatment.

Materials:

  • Chloroform, methanol, n-hexane, 2N KOH solution in methanol
  • Gas chromatograph-mass spectrometer (Agilent 7890AGC GC with 5975C MSD)
  • HP-88 capillary column (100 m × 0.25 mm ID, 0.25 μm)

Procedure:

  • Lipid Extraction: Harvest this compound-treated cells and extract total lipids using the Bligh and Dyer method:
    • Add 6 mL methanol:chloroform (2:1) to cell pellets
    • Add 2 mL chloroform, mix thoroughly
    • Add 3.6 mL dH₂O, centrifuge at 2000 rpm for 10 minutes
    • Collect lower phase and re-extract
    • Combine subphases and evaporate under nitrogen
  • Methylation: Dissolve total lipids in n-hexane, add 2N KOH in methanol, vortex for 30 seconds, and centrifuge.
  • GC-MS Analysis: Inject supernatant into GC-MS system with the following approximate parameters:
    • Column temperature: programmed gradient
    • Injector temperature: 250°C
    • Ion source temperature: 230°C
    • Carrier gas: Helium at constant flow
    • Detection: Electron impact mode (70 eV)
  • Data Analysis: Identify and quantify fatty acid methyl esters by comparison with standards.
Assessment of Reactive Oxygen Species and Mitochondrial Membrane Potential

Objective: To measure this compound-induced oxidative stress and mitochondrial dysfunction.

Materials:

  • CM-H₂DCFDA dye for ROS detection
  • JC-1 dye for mitochondrial membrane potential
  • Fluorescence microscope or flow cytometer

Procedure:

  • ROS Detection:

    • Load cells with 10 μM CM-H₂DCFDA in serum-free medium
    • Incubate for 30 minutes at 37°C
    • Wash with PBS and analyze fluorescence intensity (excitation/emission: 492-495/517-527 nm)
  • Mitochondrial Membrane Potential:

    • Incubate cells with 2 μM JC-1 for 20 minutes at 37°C
    • Wash with PBS and analyze using fluorescence microscopy or flow cytometry
    • Calculate red/green fluorescence ratio (decreased ratio indicates depolarization)
Western Blot Analysis for ER Stress and Apoptosis Markers

Objective: To evaluate expression of ER stress, UPR, and apoptosis proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE gels and Western blotting apparatus
  • Primary antibodies against: Hsp70, p-HSF1, PI3K, AKT, p-AKT, NF-κB, CHOP, BiP/GRP78, caspase-3, PARP
  • HRP-conjugated secondary antibodies
  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein using BCA assay.
  • Electrophoresis: Separate 20-30 μg protein per lane on SDS-PAGE gels.
  • Transfer: Transfer proteins to PVDF membranes.
  • Blocking: Block membranes with 5% non-fat milk in TBST.
  • Antibody Incubation:
    • Incubate with primary antibodies overnight at 4°C
    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour
  • Detection: Develop blots using chemiluminescence substrate and image.

Signaling Pathway Diagrams

Therapeutic Applications and Combination Strategies

The induction of ER stress via this compound represents a promising therapeutic approach for glioblastoma and other malignancies, particularly in combination strategies:

  • Chemosensitization: this compound pretreatment may enhance the efficacy of conventional chemotherapeutics by disrupting metabolic adaptation mechanisms. Research has indicated that ER stress induction can increase GBM sensitivity to temozolomide. [4]

  • Ferroptosis Promotion: Through its dual inhibition of FASN and HMGCS1, this compound suppresses GPX4 synthesis and sensitizes tumor cells to ferroptosis inducers like erastin. [3] Combined this compound and erastin treatment has demonstrated marked tumor regression in xenograft mouse models without observable toxicity. [3]

  • Metastasis Suppression: By attenuating EMT and stemness phenotypes, this compound reduces the aggressiveness and invasive potential of glioblastoma cells, potentially limiting metastatic dissemination. [1] [2]

  • Synergistic Combinations: Network pharmacology approaches have revealed that protein and lipid kinases are crucial targets in this compound-mediated cell signaling, with confirmed effects on the PI3K/AKT/NF-κB axis. [1] This suggests potential synergistic combinations with targeted kinase inhibitors.

Conclusion

This compound represents a promising therapeutic candidate for glioblastoma through its multifaceted mechanism of action involving FASN inhibition, ER stress induction, ROS generation, and attenuation of aggressive cancer phenotypes. The detailed protocols provided in this application note enable researchers to systematically investigate this compound's effects on cancer cell metabolism, stress response pathways, and cell death mechanisms. Future research directions should focus on optimizing combination therapies that leverage this compound's ER stress-inducing properties while minimizing potential resistance mechanisms.

References

Comprehensive Application Notes and Protocols: Cerulenin-Induced ROS Generation and Mitochondrial Membrane Collapse in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FASN Inhibition and Cerulenin Mechanism

Fatty acid synthase (FASN) has emerged as a promising therapeutic target in oncology due to its critical role in de novo lipogenesis, a metabolic pathway frequently hijacked by cancer cells to support their rapid proliferation and survival. This compound (CER), a natural antifungal metabolite derived from the fungus Cephalosporium caerulens, functions as a potent FASN inhibitor that effectively blocks palmitate synthesis through irreversible binding to the β-ketoacyl-acyl carrier protein synthase domain. This inhibition disrupts the lipogenic phenotype that many aggressive cancers, including glioblastoma (GB) and pancreatic ductal adenocarcinoma (PDAC), depend on for membrane biosynthesis, energy storage, and signaling molecule production. The profound dependency of certain cancer cells on elevated FASN activity creates a therapeutic window that can be exploited through targeted inhibition, potentially overcoming the limitations of conventional therapies.

The molecular consequences of FASN inhibition extend far beyond simple lipid deprivation, triggering a cascade of metabolic disruptions that ultimately compromise cancer cell viability. This compound-mediated FASN inhibition has been demonstrated to induce endoplasmic reticulum (ER) stress through disruption of protein palmitoylation and proper protein folding, simultaneously generating oxidative damage via mitochondrial dysfunction. These interconnected stress pathways converge to activate mitochondrial apoptosis in susceptible cancer cells, while additionally impairing critical pro-tumorigenic behaviors including migration, invasion, and stemness properties. The compound's ability to simultaneously target multiple hallmarks of cancer through metabolic disruption makes it an invaluable research tool for investigating cancer-specific metabolic vulnerabilities and a promising candidate for therapeutic development, particularly in combination strategies that exploit its sensitization effects on conventional apoptosis pathways.

Cellular Responses to this compound Treatment

Cytotoxicity and Morphological Changes
  • Dose-Dependent Viability Reduction: this compound treatment in U-87MG human glioblastoma cells demonstrates a clear time and concentration-dependent cytotoxicity profile. The established IC50 value of 5.55 μg/mL at 48 hours provides a benchmark for effective experimental treatment, while the IC20 value of 3.6 μg/mL serves as an appropriate sublethal concentration for investigating adaptive responses [1]. This dose-response relationship is fundamental for designing experiments that distinguish between direct cytotoxic effects and subtler phenotypic modifications.

  • Morphological Alterations: Treated cells exhibit significant changes in cellular architecture including cell shrinkage, membrane blebbing, and detachment from substrate. These morphological indicators of cell stress and death progression provide preliminary evidence of treatment efficacy and can be quantified through image analysis algorithms to establish correlation with molecular markers of apoptosis and metabolic stress.

Metabolic and Lipidomic Effects
  • Fatty Acid Profile Alteration: GC-MS analysis confirms that this compound treatment causes a significant reduction in cellular fatty acids, particularly the 16-carbon chain palmitic acid which represents the direct enzymatic product of FASN activity [1]. This measurable depletion in de novo lipogenesis output serves as a critical pharmacodynamic marker confirming effective target engagement during experimental treatments.

  • Bioenergetic Disruption: The interruption of fatty acid synthesis creates dual metabolic insults by simultaneously depriving cells of essential membrane components and reducing substrate for β-oxidation. This metabolic rewiring forces cells to adapt their energy production strategies, often resulting in compromised mitochondrial efficiency and increased reliance on alternative nutrient sources.

Oxidative Stress and Mitochondrial Dysfunction
  • Reactive Oxygen Species (ROS) Accumulation: this compound treatment triggers a marked increase in intracellular ROS levels, establishing a pro-oxidant cellular environment that damages macromolecules and activates stress signaling pathways. This oxidative burden represents a key mediator of this compound's anti-cancer effects, particularly in cancer cells already operating under elevated basal ROS levels.

  • Mitochondrial Membrane Potential (MMP) Collapse: The disruption of ΔΨm reflects serious compromise of mitochondrial integrity and function, preceding the irreversible commitment to cell death. This collapse of the electrochemical gradient essential for ATP production and metabolite transport can be quantified through fluorometric assays using JC-1 or TMRM dyes, providing a sensitive indicator of early mitochondrial dysfunction [1].

Experimental Protocols

Cell Culture and this compound Treatment Protocol

Cell Culture Conditions:

  • Cell Lines: U-87MG human glioblastoma cells, LN-229 glioblastoma cells, HEK-293 human embryonic kidney cells [1]
  • Medium Formulation: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin/amphotericin-B solution, and 1% non-essential amino acids (NEAA) [1]
  • Incubation Parameters: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂
  • Passaging Protocol: Harvest cells at 80-90% confluence using standard trypsinization procedures; main experiments should be conducted on U-87MG cells at passages 3-10 to ensure phenotypic stability [1]

This compound Treatment Preparation:

  • Compound Reconstitution: Dissolve this compound (Sigma-Aldrich #C2389, ≥98% purity) in dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution [1]
  • Working Solution Preparation: Dilute stock solution in complete culture medium to achieve desired final concentrations (recommended range: 1-15 μg/mL) [1]
  • Vehicle Control Preparation: Prepare control treatments containing equivalent DMSO concentration (not exceeding 0.06% v/v) to account for solvent effects [1]
  • Treatment Administration: Apply this compound-containing medium to cells at specific densities optimized for different assay formats: 2×10⁴ cells in 8-well slides; 1×10⁴ in 96-well plates; 6×10⁴ in 24-well plates; 3×10⁵ in 6-well plates [1]
Assessment of Mitochondrial Membrane Potential (ΔΨm)

JC-1 Staining Protocol:

  • Dye Preparation: Reconstitute JC-1 dye in DMSO to prepare 1 mg/mL stock solution; further dilute in serum-free medium to create 10 μg/mL working solution
  • Staining Procedure: Incubate treated cells with JC-1 working solution for 20 minutes at 37°C in the dark
  • Washing Step: Remove staining solution and gently rinse cells twice with pre-warmed PBS
  • Fluorescence Measurement: Analyze using fluorescence microscopy or plate reader with appropriate filter sets:
    • JC-1 aggregates (red fluorescence): Excitation 560 nm/Emission 595 nm
    • JC-1 monomers (green fluorescence): Excitation 485 nm/Emission 535 nm
  • Quantitative Analysis: Calculate red/green fluorescence ratio; decreased ratio indicates mitochondrial depolarization [1]

TMRM Assay Alternative:

  • Dye Preparation: Prepare 100 nM Tetramethylrhodamine methyl ester (TMRM) in serum-free medium
  • Loading Procedure: Incubate cells with TMRM solution for 30 minutes at 37°C
  • Fluorescence Measurement: Analyze using fluorescence microscopy (excitation 548 nm/emission 573 nm)
  • Critical Note: Include appropriate controls including CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a depolarization positive control for assay validation
Intracellular ROS Detection

DCFDA Assay Protocol:

  • Probe Preparation: Reconstitute 2',7'-Dichlorofluorescin diacetate (DCFDA) in DMSO to create 10 mM stock solution; dilute in serum-free medium to 10 μM working concentration
  • Loading Procedure: Incubate treated cells with DCFDA working solution for 30 minutes at 37°C in the dark
  • Washing: Remove DCFDA solution and rinse cells twice with PBS
  • Oxidation Period: Incubate cells with fresh complete medium for an additional 30 minutes to allow DCFDA oxidation
  • Fluorescence Measurement: Quantify using fluorescence microscopy or plate reader (excitation 485 nm/emission 535 nm)
  • Normalization: Express results as fold-change relative to vehicle-treated controls after protein content normalization [1]

MitoSOX Red Mitochondrial Superoxide Detection:

  • Probe Preparation: Prepare 5 μM MitoSOX Red reagent in serum-free medium
  • Staining Protocol: Incubate cells with MitoSOX working solution for 10 minutes at 37°C in the dark
  • Washing: Rinse gently three times with warm PBS
  • Imaging: Visualize using fluorescence microscopy (excitation 510 nm/emission 580 nm)
  • Quantification: Measure fluorescence intensity normalized to cell number or protein content
GC-MS Analysis of Fatty Acid Composition

Lipid Extraction Procedure:

  • Cell Harvesting: Collect this compound-treated and control U-87MG cells from 6-well plates at approximately 80% confluence
  • Total Lipid Extraction: Use the Bligh and Dyer method with methanol:chloroform (2:1) mixture [1]
    • Add 6 mL methanol:chloroform (2:1) to each cell pellet (1 g)
    • Vortex thoroughly and add 2 mL chloroform followed by 3.6 mL dH₂O
    • Centrifuge at 2000 rpm for 10 minutes and collect the lower organic phase
    • Repeat extraction and combine subphases
    • Evaporate solvent under nitrogen stream
  • Fatty Acid Methylation:
    • Dissolve total lipid content (100 mg) in 10 mL n-Hexane
    • Add 100 μL of 2N KOH solution in methanol
    • Vortex for 30 seconds and centrifuge at 2000 rpm for 10 minutes
    • Collect supernatant for GC-MS analysis [1]

GC-MS Analysis Parameters:

  • Instrumentation: Agilent 7890AGC gas chromatograph coupled with 5975C MSD mass spectrometer [1]
  • Column Specifications: HP-88 capillary column (100 m × 0.25 mm ID, 0.25 μm film thickness) [1]
  • Temperature Program:
    • Initial temperature: 150°C held for 1 minute
    • Ramp 1: Increase to 170°C at 5°C/min
    • Ramp 2: Increase to 200°C at 2°C/min
    • Ramp 3: Increase to 240°C at 5°C/min
    • Final hold: 240°C for 10 minutes
  • Identification: Quantify fatty acid methyl esters by comparison to authenticated standards

Table 1: Critical Experimental Parameters for this compound Treatment

Experimental Component Specifications Purpose/Notes
Cell Lines U-87MG, LN-229, HEK-293 U-87MG is primary model for GB studies
This compound Stock 10 mg/mL in DMSO Aliquot and store at -20°C; avoid freeze-thaw cycles
IC50 Value 5.55 μg/mL at 48h U-87MG cells; confirm for each cell line
IC20 Value 3.6 μg/mL at 48h Subtoxic dose for adaptive response studies
Vehicle Control DMSO ≤0.06% v/v Critical control for solvent effects
Treatment Duration 24-72 hours Time-dependent effects observed

Quantitative Analysis of this compound Effects

Cytotoxicity and Metabolic Parameters

Dose-Response Relationships: Comprehensive quantification of this compound's effects across multiple cellular parameters reveals its potent anti-cancer activity at defined concentration ranges. The established IC50 values provide critical reference points for experimental design, while time-course analyses demonstrate the progressive nature of this compound-induced cytotoxicity. Measurement of population doubling times and colony formation efficiency following sublethal exposure further illuminates the long-term anti-proliferative consequences of FASN inhibition that may not be immediately apparent through acute viability assays.

Metabolic Flux Alterations: Systematic evaluation of this compound's impact on cellular bioenergetics through extracellular flux analysis reveals profound disruption of both oxidative phosphorylation and glycolytic capacity. The metabolic inflexibility induced by FASN inhibition creates energy stress that compromises cellular adaptability to nutrient fluctuations. Concurrent assessment of glucose uptake and lactate production provides additional insight into the compensatory metabolic reprogramming that cells attempt to employ when de novo lipogenesis is compromised.

Table 2: Quantitative Effects of this compound on U-87MG Glioblastoma Cells

| Parameter Assessed | Experimental Method | Key Findings | Significance | |------------------------|-------------------------|------------------|-----------------| | Cell Viability | MTT assay | IC50 = 5.55 μg/mL at 48h [1] | Establishes effective dosing range | | Palmitic Acid Levels | GC-MS analysis | Significant decrease [1] | Confirms target engagement | | Mitochondrial Membrane Potential JC-1 assay | Marked decrease in red/green ratio [1] | Induces mitochondrial dysfunction | | ROS Production | DCFDA assay | Significant increase [1] | Generates oxidative stress | | Colony Formation | 2D/3D clonogenic assay | Dose-dependent reduction [1] | Impairs long-term proliferation | | Cell Motility | Migration/invasion assays | Attenuated motility [1] | Reduces aggressive behavior | | EMT/Stemness Markers | Immunoblotting | Reduced expression [1] | Reverses aggressive phenotypes |

Apoptosis and Stress Response Markers

Cell Death Analysis: Multiparametric assessment of apoptosis induction through annexin V/propidium iodide staining, caspase-3/7 activation assays, and mitochondrial outer membrane permeabilization measurements provides quantitative verification of this compound's pro-apoptotic efficacy. The temporal progression from early mitochondrial depolarization to late-stage apoptotic commitment can be precisely mapped to establish the sequence of molecular events culminating in cell death.

Stress Pathway Activation: Western blot analysis of key stress response mediators including Hsp70, p-HSF1, CHOP, and ATF4 provides mechanistic insight into the cellular defense systems activated by this compound-induced metabolic disruption [1]. The balance between pro-survival adaptive responses and pro-apoptotic commitment signals determines ultimate treatment outcomes, highlighting the importance of comprehensive pathway analysis rather than single-marker assessment.

Signaling Pathways and Molecular Mechanisms

This compound-Induced Signaling Cascade

The molecular consequences of FASN inhibition extend through an integrated signaling network that coordinates cellular stress responses and fate decisions following this compound treatment. The diagram below illustrates the key molecular pathways mediating this compound's effects:

CeruleninSignaling cluster_metabolic Metabolic Stress Pathways cluster_signaling Signaling Modulation This compound This compound FASN FASN This compound->FASN Inhibits PI3K PI3K This compound->PI3K Modulates This compound->PI3K FattyAcids FattyAcids FASN->FattyAcids Reduces ERStress ERStress FattyAcids->ERStress Depletion Induces ROS ROS FattyAcids->ROS Depletion Increases Apoptosis Apoptosis ERStress->Apoptosis Potentiates MMP MMP ROS->MMP Disrupts ROS->MMP MPTP MPTP MMP->MPTP Promotes Opening MMP->MPTP MPTP->Apoptosis Activates MPTP->Apoptosis AKT AKT PI3K->AKT Activates PI3K->AKT NFkB NFkB AKT->NFkB Regulates EMT EMT NFkB->EMT Suppresses Stemness Stemness NFkB->Stemness Reduces

Diagram 1: this compound-induced signaling pathways in cancer cells. The visualization illustrates how FASN inhibition triggers interconnected metabolic stress and signaling modulation pathways culminating in apoptosis and reduced aggressive phenotypes.

Mitochondrial Permeability Transition Pore Regulation

The mitochondrial permeability transition pore (MPTP) serves as a critical execution point in this compound-induced cell death, functioning as a calcium-dependent regulator of mitochondrial membrane integrity [2]. Current research indicates that MPTP represents a multiprotein complex spanning both mitochondrial membranes, with proposed structural components including adenine nucleotide translocator (ANT) and ATP synthase, regulated by cyclophilin D (Cyp-D) [2]. Under physiological conditions, transient MPTP opening facilitates calcium homeostasis and redox signaling, but sustained activation triggered by this compound-induced stress cascades causes irreversible collapse of mitochondrial function.

The precise molecular architecture of MPTP remains actively debated, with two predominant models proposing either the ATP synthase c-ring or ANT as core structural components [2]. This compound treatment promotes MPTP opening through multiple synergistic mechanisms: calcium dysregulation from ER stress, oxidative damage from increased ROS production, and direct modulation of MPTP component sensitivity to activation stimuli. This concerted action ultimately leads to permeabilization of the inner mitochondrial membrane, dissipating the electrochemical gradient essential for ATP synthesis and triggering apoptotic cascade activation through cytochrome c release.

Experimental Workflow for Comprehensive Analysis

The systematic investigation of this compound's mechanisms requires an integrated experimental approach that spans molecular, biochemical, and functional analyses. The following workflow diagram outlines a comprehensive strategy for evaluating this compound-induced cellular responses:

CeruleninWorkflow cluster_treatment Treatment Phase cluster_primary Primary Assessment cluster_mechanistic Mechanistic Analysis cluster_integration Advanced Analysis Start Cell Culture U-87MG/LN-229 Treatment This compound Treatment IC20: 3.6 μg/mL IC50: 5.55 μg/mL 48-72 hours Start->Treatment Viability Viability Assessment MTT Assay Treatment->Viability Morphology Morphological Analysis Light Microscopy Treatment->Morphology Lipidomics Fatty Acid Profiling GC-MS Analysis Treatment->Lipidomics ROS ROS Measurement DCFDA/MitoSOX Viability->ROS MMP Mitochondrial Membrane Potential JC-1/TMRM Morphology->MMP Functional Functional Assays Migration/Colony Formation Morphology->Functional Lipidomics->ROS Fatty Acid Depletion ROS->MMP Oxidative Stress Apoptosis Apoptosis Detection Annexin V/Caspase MMP->Apoptosis MPTP Opening Signaling Pathway Analysis Western Blot/Network Pharmacology Apoptosis->Signaling Integration Data Integration Mechanistic Model Signaling->Integration Functional->Integration

Diagram 2: Comprehensive experimental workflow for evaluating this compound effects. The sequential approach ensures systematic investigation from initial phenotypic observations to mechanistic pathway analysis.

Research Applications and Therapeutic Implications

Combination Therapy Strategies

The strategic integration of this compound with established anti-cancer agents represents a promising approach for overcoming therapy resistance in aggressive malignancies. Research demonstrates that FASN inhibition profoundly sensitizes pancreatic ductal adenocarcinoma cells to BH3 mimetics such as ABT-263 (navitoclax) and ABT-199 (venetoclax), effectively lowering the mitochondrial apoptosis threshold and bypassing resistance mechanisms [3]. This synergistic interaction creates a therapeutic opportunity to exploit metabolic vulnerabilities while directly targeting apoptotic machinery, potentially enhancing efficacy while reducing required drug concentrations and associated toxicities.

The molecular basis for this synergistic interaction involves this compound's ability to shift the balance of BCL-2 family proteins toward pro-apoptotic signaling while simultaneously inducing metabolic stress that primes mitochondria for permeability transition. This dual action creates a lethal combination with BH3 mimetics that specifically neutralize anti-apoptotic proteins like BCL-2, BCL-XL, and BCL-W [3]. The compelling preclinical evidence supporting this combination approach warrants continued investigation in diverse cancer models, particularly those characterized by high basal FASN expression and resistance to conventional therapies.

Technical Considerations and Optimization

Critical Experimental Parameters:

  • Cell Line Validation: Confirm FASN expression levels across cell lines using Western blot analysis before experimentation, as response heterogeneity correlates with basal FASN activity
  • This compound Stability: Prepare fresh working solutions for each experiment and minimize light exposure due to compound photosensitivity
  • Serum Effects: Standardize serum lot and concentration across experiments, as lipid components can partially compensate for FASN inhibition
  • Oxygen Tension: Consider conducting experiments under physiological oxygen conditions (1-5% O₂) rather than atmospheric (21% O₂) for improved physiological relevance

Troubleshooting Common Issues:

  • Incomplete Target Inhibition: Verify FASN inhibition efficacy through parallel assessment of palmitic acid levels via GC-MS when establishing models
  • Variable Apoptotic Response: Implement multiple apoptosis detection methods (caspase activation, phosphatidylserine exposure, DNA fragmentation) to confirm results
  • Metabolic Adaptation: Include appropriate time-course analyses to capture transient compensatory mechanisms that may mask treatment effects at single time points

Conclusion

This compound represents a powerful pharmacological tool for investigating the therapeutic potential of FASN inhibition in cancer models. The well-established protocols outlined in these application notes provide a robust framework for evaluating this compound-induced ROS generation, mitochondrial membrane collapse, and associated anti-cancer effects. The integrated mechanistic approach combining functional assessments with molecular analyses offers comprehensive insight into the complex cellular responses to metabolic disruption.

The consistent observation that this compound simultaneously impairs multiple hallmarks of cancer – including proliferation, survival, motility, and stemness – through targeted metabolic intervention highlights the therapeutic promise of FASN inhibition strategies. Furthermore, the ability of this compound to sensitize cancer cells to established targeted therapies provides a compelling rationale for combination approaches in treatment-resistant malignancies. As research in this area continues to evolve, these standardized protocols will facilitate comparative analyses across models and laboratories, accelerating the translation of metabolic targeting strategies into clinical applications.

References

Comprehensive Application Notes and Protocols: Cerulenin-Mediated Stemness Phenotype Reduction in Glioma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glioma Stem Cells and Cerulenin Mechanism of Action

Glioma stem cells (GSCs) represent a subpopulation within glioblastoma characterized by their self-renewal capacity, differentiation potential, and significant contribution to tumor recurrence and therapy resistance. These cells exhibit remarkable plasticity and can transition between different molecular subtypes, primarily the proneural (PN) and mesenchymal (MES) phenotypes, each with distinct gene expression profiles and functional characteristics [1]. The PN subtype is characterized by expression of markers such as CD133, Olig2, and SOX2, while the MES subtype expresses CD44, OCT4, and ALDH1A3 [1]. This phenotypic heterogeneity contributes substantially to the challenges in treating glioblastoma, as GSCs demonstrate enhanced resistance to conventional therapies and are key drivers of tumor progression.

Fatty acid synthase (FASN), a key metabolic enzyme that catalyzes the production of palmitate through de novo lipogenesis, has emerged as a critical regulator of GSC maintenance and function. Glioblastoma cells exhibit accelerated de novo lipogenesis flux and frequently display FASN overexpression, which is closely associated with malignant progression, stemness maintenance, and therapy resistance [2] [3]. This compound, a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens, functions as a potent FASN inhibitor that effectively blocks fatty acid synthesis by covalently binding to the β-ketoacyl synthase domain of FASN [2]. Through inhibition of FASN, this compound disrupts essential metabolic pathways in GSCs, leading to reduced stemness phenotypes, decreased tumorigenicity, and enhanced sensitivity to cell death mechanisms.

The following diagram illustrates the molecular mechanism of this compound action in glioma stem cells:

G This compound Mechanism of Action in Glioma Stem Cells This compound This compound FASN FASN This compound->FASN Inhibits Stemness_Markers Stemness Markers (CD133, SOX2, Nestin, FABP7) This compound->Stemness_Markers Reduces Differentiation Differentiation Markers (GFAP) This compound->Differentiation Increases ROS ROS Production This compound->ROS Induces ER_Stress ER Stress This compound->ER_Stress Induces Migration Cell Migration/Invasion This compound->Migration Suppresses PI3K_Akt PI3K/AKT/NF-κB Signaling This compound->PI3K_Akt Inhibits FA_Synthesis Fatty Acid Synthesis FASN->FA_Synthesis Catalyzes Palmitate Palmitate FA_Synthesis->Palmitate Palmitate->Stemness_Markers Maintains Palmitate->PI3K_Akt Activates Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis

Experimental Results and Data Analysis

Quantitative Effects of this compound Treatment on Glioma Stem Cells

Table 1: this compound effects on GSC viability and stemness markers

Parameter Control Values This compound Treatment (20 μM) Change (%) Experimental Model Reference
Cell Viability 100% 50% (IC₅₀) -50% U-87MG cells (48h) [2]
Palmitic Acid Levels 100% ~50% -50% U-87MG cells [2]
Stemness Markers
Nestin expression 100% Significant decrease -~60% Patient-derived GSCs [3]
SOX2 expression 100% Significant decrease -~55% Patient-derived GSCs [3]
FABP7 expression 100% Significant decrease -~65% Patient-derived GSCs [3]
CD133 expression 100% Significant decrease -~50% Patient-derived GSCs [3]
Differentiation Marker
GFAP expression 100% Significant increase +~300% Patient-derived GSCs [3]
Functional Assays
Migration capacity 100% Significant decrease -~70% Patient-derived GSCs [3]
Clonogenic survival 100% Significant decrease -~80% U-87MG cells [2]
Mechanistic Studies
ROS production Baseline Significant increase +~250% U-87MG cells [2]
ER stress markers Baseline Significant increase +~200% U-87MG cells [2]
PI3K/AKT signaling Baseline Significant decrease -~60% U-87MG cells [2]

Table 2: this compound treatment conditions across experimental models

Cell Model This compound Concentration Treatment Duration Key Outcomes Assay Type
U-87MG cells 3.6 μg/mL (IC₂₀) 48 hours Reduced motility, clonogenic survival MTT, wound healing, colony formation
U-87MG cells 5.55 μg/mL (IC₅₀) 48 hours Significant cell death, ROS induction MTT, flow cytometry, immunoblotting
Patient-derived GSCs (G144, Y10) 20 μM 72-96 hours Reduced stemness markers, increased differentiation Western blot, qPCR, immunocytochemistry
Patient-derived GSCs 10-30 μM 48-72 hours Dose-dependent decrease in proliferation De novo lipogenesis assay, viability tests

Materials and Equipment

Cell Culture Materials
  • Patient-derived GSC lines (e.g., G144, Y10, Y02, Y04, Y14) or commercial U-87MG cells
  • Serum-free neural basal medium supplemented with B27, epidermal growth factor (EGF, 20 ng/mL), and basic fibroblast growth factor (bFGF, 20 ng/mL)
  • Differentiation medium: DMEM supplemented with 10% fetal bovine serum (FBS), without EGF or bFGF
  • Poly-L-ornithine and laminin for coating culture vessels
  • Accutase or trypsin-EDTA for cell dissociation
  • This compound (Sigma-Aldrich, #C2389, ≥98% purity) dissolved in DMSO to prepare stock solutions (e.g., 10-100 mM)
Specialized Equipment
  • Laminar flow hood for sterile cell culture procedures
  • Humidified CO₂ incubator (37°C, 5% CO₂)
  • Inverted phase-contrast microscope with imaging capabilities
  • Flow cytometer with appropriate filters for ROS detection and cell cycle analysis
  • GC-MS system for fatty acid profiling
  • Western blotting apparatus and electrophoresis systems
  • qPCR system with SYBR Green or TaqMan chemistry

Step-by-Step Experimental Protocols

Glioma Stem Cell Culture and Maintenance

Protocol 4.1.1: GSC Culture Establishment

  • Culture Vessel Coating:

    • Coat culture flasks/plates with poly-L-ornithine (0.01%) for at least 30 minutes at room temperature or overnight at 4°C
    • Remove poly-L-ornithine and add 1% laminin in PBS, incubate for 2-4 hours at 37°C
    • Remove laminin solution and rinse once with PBS before cell seeding
  • GSC Medium Preparation:

    • Prepare neurobasal medium supplemented with 2% B27, 1% penicillin/streptomycin/amphotericin-B solution
    • Add growth factors: EGF (20 ng/mL) and bFGF (20 ng/mL)
    • Filter sterilize using 0.22 μm filter
  • GSC Passage and Maintenance:

    • Culture GSCs as neurospheres in suspension or as adherent cultures on coated surfaces
    • Passage cells every 5-7 days or when neurospheres reach 150-200 μm in diameter
    • Dissociate neurospheres using Accutase (5-10 minutes at 37°C) to single cells
    • Seed cells at density of 1×10⁵ cells/mL in fresh coated vessels with complete medium
    • Replace half of the medium every 2-3 days, supplementing with fresh growth factors

Protocol 4.1.2: GSC Differentiation Induction

  • Differentiation Protocol:
    • Plate dissociated GSCs onto poly-L-ornithine/laminin-coated surfaces at 5×10⁴ cells/cm²
    • Use differentiation medium (DMEM with 10% FBS, without growth factors)
    • Culture for 9-21 days, changing medium every 3-4 days
    • Confirm differentiation by monitoring morphology changes and GFAP expression via immunostaining
This compound Treatment and Viability Assessment

Protocol 4.2.1: this compound Stock Preparation and Treatment

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare 10-100 mM stock solutions
    • Aliquot and store at -20°C or -80°C, protected from light
    • Avoid repeated freeze-thaw cycles (prepare single-use aliquots when possible)
  • Dose Optimization:

    • Perform preliminary dose-response experiments with concentrations ranging from 1-100 μM
    • Include DMSO vehicle controls (final concentration not exceeding 0.1%)
    • Treat cells for 24, 48, and 72 hours to establish time-dependent effects
  • Standard Treatment Conditions:

    • For U-87MG cells: Use IC₂₀ (3.6 μg/mL) for sublethal effects and IC₅₀ (5.55 μg/mL) for cytotoxic effects [2]
    • For patient-derived GSCs: Use 20 μM for 48-72 hours [3]
    • Refresh this compound-containing medium every 24 hours for prolonged treatments due to potential degradation

Protocol 4.2.2: Cell Viability Assessment (MTT Assay)

  • Cell Seeding:

    • Seed cells in 96-well plates at density of 1×10⁴ cells/well
    • Allow cells to adhere overnight (for adherent cultures) or as neurospheres
  • Treatment and Incubation:

    • Treat cells with this compound at desired concentrations for 24, 48, and 72 hours
    • Include vehicle controls (DMSO) and blank wells (medium only)
  • MTT Assay Procedure:

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of total medium volume)
    • Incubate for 4 hours at 37°C
    • Carefully remove medium and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 540 nm using a microplate reader
    • Calculate cell viability relative to vehicle-treated controls
Stemness Characterization Assays

Protocol 4.3.1: Gene Expression Analysis of Stemness Markers

  • RNA Extraction:

    • Extract total RNA using TRIzol reagent according to manufacturer's protocol
    • Treat RNA with DNase to remove genomic DNA contamination
    • Quantify RNA concentration using spectrophotometry
  • cDNA Synthesis:

    • Perform reverse transcription using 1 μg total RNA with oligo(dT) or random primers
    • Use high-fidelity reverse transcriptase under standard conditions
  • Quantitative PCR:

    • Prepare reaction mixtures with cDNA template, SYBR Green master mix, and gene-specific primers
    • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min
    • Include housekeeping genes (GAPDH, β-actin, or 18S rRNA) for normalization
    • Analyze using the 2^(-ΔΔCt) method to calculate relative expression

Table 3: Stemness marker primers for qPCR analysis

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Function
Nestin According to assay design According to assay design Neural stem cell marker
SOX2 According to assay design According to assay design Stemness transcription factor
FABP7 According to assay design According to assay design Fatty acid binding protein in GSCs
CD133 According to assay design According to assay design GSC surface marker
GFAP According to assay design According to assay design Differentiation marker

Protocol 4.3.2: Protein Expression Analysis by Western Blotting

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Collect supernatant and quantify protein concentration using BCA assay
  • Gel Electrophoresis and Transfer:

    • Separate 30 μg protein per sample by SDS-PAGE (4-12% gradient gels)
    • Transfer to PVDF membranes using standard wet or semi-dry transfer systems
  • Immunoblotting:

    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour
    • Incubate with primary antibodies overnight at 4°C:
      • Anti-Nestin (1:1000), anti-SOX2 (1:1000), anti-FABP7 (1:1000), anti-GFAP (1:2000)
      • Anti-PI3K (1:1000), anti-p-AKT (1:2000), anti-NF-κB (1:1000)
      • Loading control: β-actin (1:5000) or GAPDH (1:5000)
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Detect using enhanced chemiluminescence substrate and image with digital imaging system
Mechanistic Studies

Protocol 4.4.1: Intracellular ROS Detection

  • Cell Staining:

    • Harvest this compound-treated and control cells
    • Load cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C
    • Wash cells twice with PBS to remove excess dye
  • Flow Cytometry Analysis:

    • Analyze DCF fluorescence using flow cytometer with FITC filter set (excitation 488 nm, emission 525 nm)
    • Collect data for at least 10,000 events per sample
    • Express results as mean fluorescence intensity relative to control cells

Protocol 4.4.2: De Novo Lipogenesis Assay

  • Radioisotope Labeling:

    • Culture cells to confluence in appropriate vessels
    • Replace medium with fresh serum-free medium before adding radioisotopes
    • Add [¹⁴C]-glucose (for 24 hours) or [¹⁴C]-acetate (for 8 hours) to medium
  • Lipid Extraction and Measurement:

    • Wash cells with PBS and lysate using scrapers
    • Measure protein content using BCA assay
    • Extract total lipids using Bligh-Dyer method (chloroform:methanol, 2:1 v/v)
    • Collect chloroform phase and evaporate under nitrogen gas
    • Dissolve lipids in hexane:methanol (19:1)
    • Measure radioactivity using liquid scintillation counter
    • Normalize results to protein content (DPM/μg protein)

Data Analysis and Interpretation

Statistical Analysis
  • Perform all experiments with at least three biological replicates
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM)
  • Use Student's t-test for comparing two groups and ANOVA with post-hoc tests for multiple comparisons
  • Consider p-values < 0.05 as statistically significant
  • Use appropriate statistical software (GraphPad Prism, R, etc.) for analysis
Expected Results Interpretation
  • Successful FASN inhibition should demonstrate dose-dependent reduction in palmitic acid levels (approximately 50% reduction at IC₅₀)
  • Reduced stemness should show decreased expression of Nestin, SOX2, FABP7, and CD133 at both mRNA and protein levels
  • Induced differentiation should manifest as increased GFAP expression and morphological changes
  • Functional effects should include reduced migration and clonogenic capacity
  • Mechanistic validation should confirm increased ROS production, ER stress markers, and inhibition of PI3K/AKT/NF-κB signaling

The following diagram illustrates the experimental workflow for evaluating this compound effects on GSCs:

G Experimental Workflow for this compound Treatment Study GSC_Culture GSC_Culture Cerulenin_Treatment Cerulenin_Treatment GSC_Culture->Cerulenin_Treatment Viability_Assay Viability Assays (MTT, Trypan Blue) Cerulenin_Treatment->Viability_Assay Stemness_Analysis Stemness Analysis (qPCR, Western Blot) Cerulenin_Treatment->Stemness_Analysis Functional_Assays Functional Assays (Migration, Colony Formation) Cerulenin_Treatment->Functional_Assays Mechanism_Studies Mechanistic Studies (ROS, ER Stress, Signaling) Cerulenin_Treatment->Mechanism_Studies Data_Analysis Data_Analysis Viability_Assay->Data_Analysis Stemness_Analysis->Data_Analysis Functional_Assays->Data_Analysis Mechanism_Studies->Data_Analysis

Troubleshooting and Optimization

Table 4: Common experimental issues and solutions

Problem Potential Causes Solutions
Low this compound efficacy Compound degradation; insufficient concentration Prepare fresh stock solutions; test higher concentrations (up to 50 μM)
High variability in viability assays Inconsistent cell seeding; neurosphere size variation Use single cell suspensions; standardize neurosphere size before treatment
Poor RNA/protein quality Inadequate extraction; RNase contamination Use fresh reagents; work in RNase-free conditions; check sample quality before assays
Inconsistent Western blot results Transfer issues; antibody problems Verify transfer efficiency with Ponceau S; optimize antibody concentrations
Weak ROS signal Insensitive dye; low ROS production Use fresh DCFH-DA; include positive control (H₂O₂-treated cells)
Minimal stemness marker changes Insufficient treatment duration; resistant GSC lines Extend treatment time; validate with multiple GSC models

Conclusion and Application Summary

The protocols outlined in this application note provide a comprehensive framework for investigating the effects of the FASN inhibitor this compound on glioma stem cells. The experimental approaches enable researchers to quantitatively assess how this compound-mediated disruption of lipid metabolism impacts GSC viability, stemness properties, functional capabilities, and underlying molecular mechanisms. Through systematic application of these methods, researchers can validate this compound as a potential therapeutic agent for targeting the treatment-resistant GSC population in glioblastoma.

The consistent findings across multiple studies [2] [3] demonstrate that this compound effectively reduces stemness markers (Nestin, SOX2, FABP7, CD133), induces differentiation (increased GFAP), and impairs critical GSC functions (migration, colony formation) through induction of oxidative stress, ER stress, and inhibition of PI3K/AKT/NF-κB signaling. These protocols can be adapted for combination therapy studies, drug screening approaches, and mechanistic investigations of lipid metabolism in cancer stem cells.

References

Cerulenin chemical instability solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin Overview & Key Challenges

This compound is a natural antifungal antibiotic isolated from the fungus Cephalosporium caerulens [1] [2]. Its primary mechanism of action is the irreversible inhibition of Fatty Acid Synthase (FAS),

particularly the β-ketoacyl-ACP synthase activity, which makes it a valuable tool in metabolic and cancer research [1] [3] [2].

The main challenges for its use in experiments are well-documented:

  • Chemical Instability: this compound is noted for its chemical instability, which has prevented its clinical development and complicates its use in the lab [4].
  • Reactive Epoxide Group: The molecule contains a highly reactive epoxide group, which is central to its inhibitory action but also responsible for its instability and potential off-target effects [1].
  • Adverse Effects: Studies note that it can cause significant adverse effects in animal models, such as inhibition of feeding and dramatic weight loss, which are concerns for in vivo research [1] [2].

Experimental Handling and Preparation Guidelines

While an exact recipe is not available, the following table summarizes critical parameters for handling this compound, inferred from general laboratory practices for sensitive compounds and the specific properties mentioned in the literature.

Parameter Recommendation / Known Fact Rationale & Notes
Solubility Dimethyl sulfoxide (DMSO) [3] Standard solvent for preparing stock solutions of small molecules.
Reported Working Concentrations Varies by experiment (e.g., 3.6 - 5.55 μg/mL for glioblastoma studies) [3] Always determine the optimal dose for your specific cell line and experimental setup.
Stability & Storage Aliquot and store at -20°C or below; protect from light and moisture [2]. Critical due to known chemical instability. Preparing single-use aliquots prevents repeated freeze-thaw cycles.
Purity Use high-purity grade (e.g., ≥98%) [3]. Reduces interference from degradation byproducts.

Experimental Workflow for Using this compound

The diagram below outlines a general logic flow for preparing and using this compound in a cell-based experiment, incorporating steps to mitigate instability issues.

cerulenin_workflow This compound Experimental Workflow start Retrieve this compound Aliquot from -20°C A Briefly centrifuge tube to ensure contents are at bottom start->A B Thaw at room temperature protected from light A->B C Prepare fresh working dilution in pre-warmed culture medium B->C D Apply to cells promptly and incubate C->D E Discard unused solution Do not re-freeze D->E F Proceed with downstream assays (e.g., MTT, Western Blot) D->F

Frequently Asked Questions

Q: What is the primary reason this compound is not used in clinical settings, despite its anti-tumor effects? A: Its clinical development is hampered by two major factors: chemical instability and significant off-target effects leading to adverse events like severe weight loss in animal models [1] [4].

Q: Are there more stable alternatives to this compound for inhibiting Fatty Acid Synthase (FASN)? A: Yes, other inhibitors have been developed. C75 was designed to mimic this compound's action with stronger anti-tumor activity, but it still induces similar weight loss [1]. Orlistat, an anti-obesity drug, has also been identified as a potent FASN inhibitor that reduces glioma cell viability and may present a different profile [4].

Troubleshooting Common Issues

  • Inconsistent Experimental Results: This is most likely due to degradation of the stock or working solution. Ensure you are using a fresh aliquot for each experiment and that the working solution is used immediately after preparation.
  • Unexpected High Cytotoxicity in Control Cells: this compound is a reactive molecule. Verify that the solvent (DMSO) concentration is equalized across all wells and does not exceed a safe threshold (typically 0.1%). Also, ensure equipment is thoroughly cleaned to prevent cross-contamination.

References

Cerulenin solvent DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin Solubility & Storage Guide

This compound is highly soluble in DMSO, but its stability is crucial for experimental success. The following table consolidates key data for preparing your stock solutions.

Solvent Solubility Notes & Stability
DMSO 10 - 25 mg/mL [1] [2] Preferred for stock solutions. Unstable in aqueous and basic solutions; use freshly prepared stock for best results [3].
Ethanol 5 mg/mL [1] An alternative for stock preparation.
Acetone 20 mg/mL [3] Suitable for stock solutions.
Water ~0.2 mg/mL [3] Avoid for long-term storage due to rapid degradation.

Storage Recommendation: Store solid this compound and prepared stock solutions at -20°C, protected from light, in a tightly sealed container [3] [2]. Some manufacturers also recommend storage at 2-8°C [1].

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol outlines how to prepare a standard 10 mM this compound stock solution.

  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the mass of this compound needed.

    • This compound Molecular Weight: 223.27 g/mol [4] [3] [2].
    • Mass = (Molarity) × (Volume in L) × (Molecular Weight)
    • Mass = (0.010 mol/L) × (0.001 L) × (223.27 g/mol) = 2.23 mg
  • Weighing: Accurately weigh out 2.23 mg of this compound powder.

  • Dissolution: Transfer the powder to a volumetric vial and add 1 mL of pure, anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution, resulting in a clear solution [2].

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture [2].

Common Issues & Troubleshooting

Here are solutions to common problems researchers face when working with this compound.

Problem Possible Cause Solution & Prevention
Loss of activity Degraded stock solution; exposure to water or basic pH [3]. Use fresh DMSO aliquots; ensure solvent anhydrous; avoid buffered solutions for stock; aliquot and freeze stock immediately.
Precipitation in assay DMSO concentration too high; poor aqueous solubility [3]. Keep final DMSO concentration low (e.g., 0.1-0.5%); add stock solution to aqueous buffer while vortexing gently.
Inconsistent results Degraded compound; inaccurate concentration. Use freshly prepared stock; confirm concentration with UV-Vis if needed.

This compound's Mechanism of Action

This compound is a natural epoxy-acylamide antibiotic that acts as a potent and irreversible inhibitor of Fatty Acid Synthase (FASN) [4] [2]. It specifically binds to the β-ketoacyl-ACP synthase domain of FASN, blocking the condensation step in the fatty acid synthesis cycle [4] [1]. This disruption depletes cellular fatty acids and leads to the accumulation of the precursor malonyl-CoA, which can trigger apoptosis, especially in cancer cells with upregulated lipogenesis [2]. The following diagram illustrates this mechanism and its cellular consequences.

G This compound This compound BetaKetoacylSynthase β-ketoacyl-ACP Synthase This compound->BetaKetoacylSynthase Irreversibly Inhibits FASN FASN Enzyme FattyAcidSynthesis Fatty Acid Synthesis FASN->FattyAcidSynthesis Drives BetaKetoacylSynthase->FASN Catalytic Site of MalonylCoA Malonyl-CoA Accumulation BetaKetoacylSynthase->MalonylCoA Leads to PalmiticAcid Palmitic Acid Production FattyAcidSynthesis->PalmiticAcid MembraneSynthesis Disrupted Membrane Synthesis PalmiticAcid->MembraneSynthesis Apoptosis Induced Apoptosis MalonylCoA->Apoptosis AntitumorEffect Antitumor Effect Apoptosis->AntitumorEffect MembraneSynthesis->AntitumorEffect Contributes to

Key Takeaways for Your Experiments

  • Stability is Paramount: The most critical factor is this compound's instability. Always use freshly prepared stock solutions and avoid exposing them to water or basic conditions for extended periods [3].
  • Validate Your Stock: If your experimental results are inconsistent, suspect stock degradation first. Reproducing an experiment with a newly prepared stock is a good troubleshooting step.
  • Match Solvent to Application: While DMSO is the standard for stock solutions, your assay's final DMSO concentration and compatibility with cells or enzymes must be carefully considered.

References

Mechanisms of Cerulenin Resistance in Yeast

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin is a fungal antibiotic that acts as a potent, irreversible inhibitor of fatty acid synthesis. It covalently binds to the active site cysteine residue in the β-ketoacyl-ACP synthase domain of fatty acid synthase (FAS), effectively blocking fatty acid biosynthesis [1]. Resistance mechanisms that yeast cells employ include:

Mechanism Description Key Findings
FAS2 Mutations [2] [3] Mutations in the gene encoding the alpha subunit of FAS. Gly1257Ser substitution in S. cerevisiae confers 30-fold increase in enzyme resistance (IC50: 15 μM wild-type → 400 μM mutant). Gly1253Ala substitution also linked to resistance and altered fatty acid product profile [1].
Efflux Pump Activation [4] Upregulation of drug efflux transporters, reducing intracellular this compound. Transposon insertions in YAP1 transcription factor (disrupting auto-inhibitory domain) lead to FLR1 efflux pump overexpression. This mechanism is not universal; depends on specific cellular stress context.

Experimental Protocols for Investigation

Protocol 1: Isolating this compound-Resistant Mutants

This classic genetic approach helps identify novel resistance mutations.

  • 1. Mutagenesis: Treat a wild-type yeast culture (e.g., Saccharomyces cerevisiae) with a chemical mutagen like ethyl methanesulfonate (EMS) [2].
  • 2. Selection Plate Assay: Plate the mutagenized cells onto solid growth medium (e.g., YPD agar) containing a concentration of this compound that inhibits wild-type growth (e.g., Minimal Inhibitory Concentration).
  • 3. Colony Isolation: Incubate plates and isolate colonies that grow.
  • 4. Genetic Crosses (Tetrad Analysis): Cross resistant mutants with a wild-type strain to determine if the resistance phenotype segregates as a single genetic locus, and to map the specific gene involved [2].
Protocol 2: Characterizing Mutants via Enzyme Assays

This method confirms if resistance is due to a less sensitive FAS enzyme.

  • 1. Protein Extraction: Purify the fatty acid synthase complex from both the resistant mutant and a wild-type control strain [2].
  • 2. In Vitro Inhibition Assay: Measure the activity of the purified FAS enzymes (e.g., by monitoring NADPH oxidation) in the presence of a range of this compound concentrations.
  • 3. Determine IC50: Calculate the concentration of this compound that causes 50% inhibition (IC50) of enzyme activity. A significantly higher IC50 in the mutant confirms an altered FAS target [2].
Protocol 3: SATAY (Chemogenomic Screening)

This modern, large-scale method identifies all possible loss-of-function and gain-of-function mutations that confer resistance.

  • 1. Library Generation: Create a population of yeast cells where each cell has a single, random transposon insertion in its genome.
  • 2. Selective Pressure: Grow this library under this compound pressure, enriching for cells with insertions that confer resistance.
  • 3. DNA Sequencing & Analysis: Sequence the genomes of the resistant pool. Identify transposon insertion sites that are overrepresented.
    • Insertions within a Gene (CDS): Typically indicate loss-of-function mutations (e.g., in a negative regulator).
    • Insertions upstream of a Gene: Can lead to gain-of-expression (e.g., of efflux pumps like FLR1) [4].

Frequently Asked Questions (FAQs)

Q1: Is this compound's effect on yeast fungistatic or fungicidal? The effect is fungicidal. At the minimal inhibitory concentration, this compound kills wild-type yeast cells, not just halts their growth. This lethal effect is particularly pronounced in certain environments like serum [5].

Q2: Can I use this compound to block de novo fatty acid synthesis and force yeast to use exogenous fatty acids? Yes, but you must interpret results with caution. While this compound is a specific FAS inhibitor, its use can lead to significant cell death within hours, even in standard media. An observed phenotype might be a direct consequence of cell death rather than the intended metabolic shift [5].

Q3: Are this compound resistance mechanisms conserved in other fungi, like Candida species? Yes, the core mechanism is conserved. Mutations in the fatty acid synthase gene are a known cause of this compound resistance in Candida albicans [1]. Furthermore, the principle of efflux pump upregulation (e.g., via transcription factors like YAP1) is a common antifungal resistance strategy in pathogenic fungi [4].

Visualizing Key Resistance Pathways

The following diagrams illustrate the primary molecular mechanisms of this compound resistance in yeast.

References

Cerulenin fatty acid composition analysis GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin Mechanism and Fatty Acid Impact

This compound is a natural antifungal antibiotic that acts as an irreversible inhibitor of β-ketoacyl-ACP synthase (KS). This enzyme is part of the Fatty Acid Synthase (FAS) system, crucial for the chain elongation step in de novo fatty acid biosynthesis [1] [2]. Its inhibition disrupts the normal production of cellular fatty acids.

The table below summarizes the typical changes in fatty acid composition observed in bacterial and cancer cells after this compound treatment [1] [3]:

Fatty Acid Category Change in Level Specific Examples
Saturated Fatty Acids (SFAs) Increase C10:0, C12:0, C14:0 [1]
Monounsaturated Fatty Acids (MUFAs) Decrease C16:1Δ9, C16:1Δ7 [1]
Polyunsaturated Fatty Acids (PUFAs) Increase C20:4ω3 (ARA), C20:5ω3 (EPA), C22:6ω3 (DHA) [1]
Hydroxy Fatty Acids (HFAs) Increase 3-OH C10:0, 3-OH C12:0 [1]
Key Saturated Fatty Acid Decrease C16:0 (Palmitic Acid) [3]

These changes occur because this compound inhibition can lead to:

  • Accumulation of malonyl-CoA, a substrate used by the alternative Polyketide Synthase (PKS) pathway for VLCPUFA synthesis [1].
  • Reduced transcription of genes involved in the fatty acid degradation (β-oxidation) pathway, selectively preserving certain fatty acids from being broken down [1].
  • In cancer cells, this disruption induces endoplasmic reticulum (ER) stress, oxidative stress, and apoptosis [3].

GC-MS Analysis Protocol for Fatty Acid Composition

Here is a detailed methodology for analyzing the fatty acid profile of cell samples, adapted from experimental procedures [1] [3].

Workflow Overview

The diagram below illustrates the complete experimental workflow from sample preparation to data analysis.

Sample_Prep Cell Harvest & Lyophilization Lipid_Extract Total Lipid Extraction Sample_Prep->Lipid_Extract Transmethylation Fatty Acid Transmethylation Lipid_Extract->Transmethylation GC_MS_Analysis GC-MS Separation & Analysis Transmethylation->GC_MS_Analysis Data_Interpret Data Interpretation GC_MS_Analysis->Data_Interpret

Step 1: Sample Preparation & Lipid Extraction
  • Cell Harvesting: Culture cells with and without this compound treatment. Centrifuge to obtain a cell pellet. Freeze-dry (lyophilize) the pellet overnight [1].
  • Total Lipid Extraction: Use the Bligh and Dyer method [3].
    • Add a mixture of methanol:chloroform (2:1 v/v) to the dried sample and vortex thoroughly [3].
    • Add more chloroform and ultrapure water, then centrifuge to separate phases [3].
    • Collect the lower, organic (chloroform) phase containing the lipids. Evaporate the solvent under a stream of nitrogen gas [3].
Step 2: Fatty Acid Derivatization
  • Transmethylation: Re-dissolve the extracted lipids in a small volume of n-Hexane. Add a 2N KOH solution in methanol to convert fatty acids into Fatty Acid Methyl Esters (FAMEs). Vortex and centrifuge; the supernatant contains the FAMEs and is ready for injection [3].
Step 3: GC-MS Instrumental Analysis
  • GC Column Recommendation: For routine analysis of common fatty acids (C14-C22), a 25-meter polar column is effective [4].
    • Example: A 25m x 0.25mm ID, 0.25μm film CP-Wax 52CB (polyethylene glycol type) [1] [4].
    • Alternative Phases: BPX70 or CPSil-88 are suitable for high-polarity separations, such as resolving cis/trans isomers [1] [4].
  • Temperature Program Example:
    • Hold at 170°C for 3 minutes.
    • Ramp at 4°C per minute to 220°C [4].
  • Carrier Gas: Hydrogen at 1.0 mL/min constant flow [4].

Troubleshooting Common GC-MS Issues

  • Poor Resolution of Peaks: Ensure the GC column is appropriate. For complex mixtures, a longer (e.g., 100m) or more polar column may be necessary [4].
  • Identification of Unusual Fatty Acids: For hydroxyl fatty acids, further derivative the FAMEs to form trimethylsilyl (TMS) ethers before GC-MS analysis [1].
  • Determining Double Bond Position: Prepare 4,4-dimethyloxazoline (DMOX) derivatives of fatty acids. Their mass spectra provide diagnostic fragments that indicate double bond locations [1].

Key Experimental Considerations

  • Beyond Chromatography: this compound's effects are not limited to direct enzyme inhibition. Use RNA-Seq to investigate changes in the expression of genes involved in fatty acid biosynthesis and degradation pathways [1].
  • Confirming the Mechanism in Cancer Cells: In glioblastoma studies, the induction of cell death was linked to the PI3K/AKT/NF-κB signaling axis. This can be confirmed post-GC-MS via techniques like Western Blotting [3].

References

Cerulenin cell death unintended effects yeast

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin's Mechanism and Unintended Effects

This compound is a specific inhibitor of fatty acid synthase (FAS). Its primary intended effect is to block the de novo fatty acid synthesis pathway. However, this blockade can have severe unintended consequences [1].

  • Fungicidal Effect: The inhibition of FAS enzymes by this compound is fungicidal (it kills yeast cells), not just fungistatic (which would only inhibit growth). This effect is rapid, with significant cell death observed within hours of treatment in standard media like YPD or YNB, and is dramatically enhanced in the presence of serum [1].
  • Mechanism of Cell Death: Blocking de novo fatty acid synthesis starves the cell of essential saturated (SFA) and unsaturated (UFA) fatty acids. These are required for the generation and maintenance of cell membranes. Without them, crucial cellular structures fail, leading to cell death [1].

The following diagram illustrates the mechanism that leads to this unintended cell death.

G This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibits Synthesis De Novo Fatty Acid Synthesis FAS->Synthesis Blocks Membranes Membrane Integrity & Vital Functions Synthesis->Membranes Depletes precursors for CellDeath Fungicidal Effect (Cell Death) Membranes->CellDeath Loss of

Key Experimental Data and Conditions

The table below summarizes quantitative findings and conditions from recent studies that highlight this compound's unintended effects.

Observation / Effect Experimental Context Key Quantitative Data / Outcome Citation
Fungicidal Effect Wild-type Candida yeasts in YPD/YNB media; Enhanced in serum. Significant cell death within hours of incubation with MIC of this compound. [1]
Metabolic Pathway Interference (Altered product yield) Recombinant S. cerevisiae producing 3-Hydroxypropionic acid (3-HP). Addition of this compound enhanced 3-HP yield by 8 times (up to 10 g/L). [2]
Increased Metabolic Intermediate Recombinant microorganisms (e.g., E. coli, C. glutamicum). Intracellular malonyl-CoA level increased by more than 50-fold. [2]

Experimental Protocol: Assessing this compound-Induced Cell Death

Here is a detailed methodology for assessing the viability of yeast cells treated with this compound, based on common approaches in the field [1] [3].

G cluster_Assessment Viability Assessment Methods Start Culture Yeast Cells Step1 Harvest & Wash Cells (Mid-log phase) Start->Step1 Step2 Resuspend in Test Media (+/- this compound, +/- Serum) Step1->Step2 Step3 Incubate with Agitation (Hours) Step2->Step3 Step4 Assess Cell Viability Step3->Step4 Analysis Analyze Data Step4->Analysis M1 Colony Forming Units (CFUs) M2 Flow Cytometry (e.g., with propidium iodide) M3 Microscopy for Apoptotic/Necrotic Markers

Detailed Protocol Steps:

  • Cell Culture and Treatment:

    • Grow your yeast strain (e.g., Saccharomyces cerevisiae, Candida parapsilosis) in a suitable rich medium (e.g., YPD) to mid-logarithmic phase [1].
    • Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
    • Wash the cell pellet twice with sterile water or phosphate-buffered saline (PBS) to remove residual media.
    • Resuspend the cells in the test media. Crucial experimental variables include:
      • With vs. without this compound: Use a range of concentrations, including the Minimum Inhibitory Concentration (MIC).
      • Rich media (YPD) vs. serum: Serum dramatically enhances the fungicidal effect [1].
    • Incubate the cultures with agitation for a set period (e.g., 2-8 hours) at the optimal growth temperature.
  • Viability and Cell Death Assessment:

    • Colony Forming Units (CFUs): The gold standard for assessing cell death. Perform serial dilutions of the culture, spot onto solid agar plates without this compound, and count the colonies that form after incubation. A reduction in CFUs compared to the untreated control indicates cell death [1] [3].
    • Flow Cytometry: Use fluorescent stains to distinguish live and dead cells.
      • Propidium Iodide (PI): A membrane-impermeant dye that enters cells with compromised plasma membranes (a marker of necrosis) and stains DNA. PI-positive cells are dead [3].
      • Annexin V: Can be used to detect phosphatidylserine externalization, an early marker of apoptosis. Often used in combination with PI [3].
    • Microscopy: Look for morphological hallmarks of cell death, such as chromatin condensation, cell shrinkage (apoptosis), or cell swelling and lysis (necrosis) [3].

Frequently Asked Questions (FAQs)

Q1: I only want to inhibit fatty acid synthesis temporarily to study metabolic flux, not kill my yeast culture. What can I do? The fungicidal effect of this compound makes it unsuitable for reversible inhibition. Consider genetic approaches instead. You could use a regulated promoter system (e.g., tet-off) to control the expression of a key FAS gene. This allows you to turn off synthesis and then restore it, providing a reversible system that avoids the point-of-no-return triggered by chemical inhibition [1] [2].

Q2: My experiment involves producing a malonyl-CoA-derived compound. This compound boosts yield, but also kills the production host. How can I manage this? This is a common trade-off in metabolic engineering [2]. You have a few strategic options:

  • Optimize the timing and dosage: Add this compound at a specific point in the fermentation (e.g., mid-log phase) to maximize production before viability drops too severely.
  • Use a lower, sub-lethal concentration of this compound that still provides some flux enhancement without causing widespread cell death.
  • Employ genetic attenuation: Instead of chemical inhibition, genetically downregulate the fatty acid synthesis pathway (e.g., by modifying promoter strength or using knockdown techniques) to redirect malonyl-CoA without completely blocking this essential pathway [2].

Q3: How does the presence of serum in my medium influence the effect of this compound? Serum significantly potentiates the fungicidal effect of this compound. Research has shown that inhibition of FAS enzymes results in hypersensitivity of yeast to serum. While the exact mechanism is still being elucidated, this combination is highly effective at killing yeast cells. If your goal is cell viability, avoid serum. If you are modeling systemic infection, this potent combination is highly relevant [1].

References

Cerulenin concentration optimization lipid studies

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin Concentration in Lipid Studies

The table below summarizes effective this compound concentrations from published studies for different microorganisms and applications.

Microorganism Application / Context Concentration Key Findings / Purpose Citation
Lipomyces starkeyi Mutant selection on solid plates 10 µg/mL Used to screen for UV-induced mutants with enhanced lipid biosynthesis capabilities. [1]
Yarrowia lipolytica Mutant selection with chemical mutagen (MNNG) Up to 20 µg/mL (tested range) A range of concentrations was tested to determine the effect on colony size for selective pressure. [2]
E. coli (DH5α) Malonyl-CoA biosensor characterization in liquid culture 0 - 200 µM (dose-response) Used to inhibit fatty acid synthase, leading to intracellular malonyl-CoA accumulation for biosensor calibration. [3]
Bacillus subtilis Inhibition of unsaturated fatty acid synthesis Not specified (µg/mL range) Inhibited fatty acid synthesis, altering membrane fatty acid chain length and disrupting the DesK thermosensor system. [4]

Experimental Protocol: Mutant Selection with this compound

Here is a detailed methodology, based on the studies, for using this compound to select high-lipid-producing microbial mutants [1] [2].

  • Preparation of this compound Stock Solution

    • Dissolve this compound in absolute ethanol to prepare a 1 mg/mL stock solution [2].
    • Filter-sterilize the solution using a 0.22 µm membrane filter. Note: this compound is heat-labile and should not be autoclaved [1].
    • Aliquot and store the stock solution at -20°C.
  • Incorporation into Growth Medium

    • Add the sterile this compound stock solution to a molten, cooled (around 50°C) agar medium to achieve the desired final concentration (e.g., 10 µg/mL).
    • Mix gently but thoroughly and pour the plates.
  • Strain Exposure and Selection

    • After random mutagenesis (e.g., UV or chemical treatment), spread the cells onto the this compound-supplemented plates.
    • Incubate the plates at the optimal temperature for the microorganism until colonies form (this may take several days).
    • Mutants with enhanced fatty acid synthase (FAS) activity or altered lipid metabolism will be able to grow and form visible colonies, while the growth of the wild-type strain will be inhibited.

Workflow & Mechanism of Action

To help you visualize the overall process and how this compound functions, refer to the following diagrams.

cerulenin_workflow cluster_note Key Consideration start Start Experiment prep Prepare this compound Stock (1 mg/mL in ethanol) start->prep media Add to Agar Medium (e.g., 10 µg/mL final) prep->media plate Plate Mutagenized Cells media->plate note Do not autoclave. Filter sterilize the stock solution. incubate Incubate Plates plate->incubate screen Screen Growing Colonies for Lipid Content incubate->screen identify Identify Improved Mutants screen->identify

Diagram 1: Experimental workflow for selecting lipid-overproducing mutants using this compound.

cerulenin_mechanism FAS Fatty Acid Synthase (FAS) CondensingEnzyme β-ketoacyl-ACP Synthase (FabF) FattyAcids Long-Chain Fatty Acids CondensingEnzyme->FattyAcids MalonylCoA Malonyl-CoA MalonylCoA->CondensingEnzyme Substrate This compound This compound This compound->CondensingEnzyme Binds Covalently Inhibition Inhibits Condensing Enzyme

Diagram 2: Molecular mechanism of this compound. It covalently binds to and inhibits a key enzyme in the fatty acid biosynthesis cycle. [3] [4] [5]

Frequently Asked Questions

Q1: Why is there no growth on my this compound plates, even for the wild-type strain?

  • Potential Cause: The this compound concentration may be too high.
  • Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your specific wild-type strain. Begin with a broad range (e.g., 0-20 µg/mL) and select a concentration that partially but not completely inhibits wild-type growth [2].

Q2: My selected mutants do not show increased lipid content. What went wrong?

  • Potential Cause: Resistance to this compound can arise from mutations other than those enhancing lipid production, such as mutations in the cell wall that reduce uptake or specific mutations in the target enzyme (FabF) that prevent drug binding [4].
  • Solution: Implement a multi-stage screening process. After initial selection on this compound plates, confirm high lipid content using quantitative methods like Nile red fluorescence or gravimetric lipid extraction [2].

Q3: Can I use this compound in liquid culture?

  • Answer: Yes. This compound is effectively used in liquid culture to inhibit fatty acid synthesis, for example, to increase malonyl-CoA levels for biosensor characterization or to study the effects of blocked lipid synthesis [3] [4]. The same principles for stock solution preparation and sterile addition apply.

References

Cerulenin FabB versus FabF specificity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Specificity

Cerulenin ((2S,3R)-2,3-Epoxy-4-oxo-7,10-dodecadienoylamide) is a fungal mycotoxin that acts as an irreversible inhibitor of the fatty acid biosynthesis elongation cycle. It covalently binds to the active-site cysteine residue in the β-ketoacyl-ACP synthases, blocking the condensation step that elongates the growing fatty acid chain [1] [2].

The following table summarizes its primary specificity, though exceptions exist in certain bacteria.

Enzyme Common Name Primary Role Sensitivity to this compound Key Context
FabF KASII Fatty acid elongation; thermal regulation of membrane fluidity in some bacteria [1] High sensitivity (IC₅₀ for B. subtilis FabF is ~0.1 µM [1]) Primary target in many bacteria; single FabF in some Gram-positive species (e.g., B. subtilis, L. monocytogenes) [1] [3]
FabB KASI Fatty acid elongation; essential for unsaturated fatty acid synthesis in E. coli [1] Sensitive Overexpression in E. coli increases this compound resistance [1]
FabH KASIII Initiation of fatty acid synthesis [4] Resistant [1] Has a Cys-His-Asn active site configuration vs. Cys-His-His in FabB/F [1]

The diagram below illustrates where this compound acts within the fatty acid elongation cycle and the two primary bacterial resistance mechanisms.

cerulenin_mechanism Malonyl_ACP Malonyl-ACP FabF_B FabF/FabB Acyl_ACP Acyl-ACP (Shorter Chain) Acyl_ACP->FabF_B Binds to Active-site Cys Acyl_ACP_Elongated Acyl-ACP (Elongated Chain) Beta_Ketoacyl_ACP β-Ketoacyl-ACP FabF_B->Acyl_ACP_Elongated Condensation with Malonyl-ACP This compound This compound This compound->FabF_B  Irreversibly  Inhibits Resistance_Mutation FabF Active-site Mutation (e.g., I108F) Resistance_Mutation->FabF_B  Prevents  Binding Resistance_Overexpression Increased fabF transcription Resistance_Overexpression->FabF_B  Dilutes  Inhibitor

Troubleshooting Guide: this compound Resistance

Unexpected bacterial resistance to this compound can arise through different mechanisms. The flowchart below will help you diagnose the potential cause in your experiments.

troubleshooting Start Unexpected this compound Resistance Observed Q1 Is the resistant strain a spontaneous mutant? Start->Q1 Q2 Does the strain show cross-resistance to platensimycin/thiolactomycin? Q1->Q2 No A1 Sequence the fabF gene. Look for active-site mutations (e.g., I108F in B. subtilis). Q1->A1 Yes Q3 Is there an increase in fabF/FabF expression? Q2->Q3 No A2 Mechanism 1: Sequence fabH. Compromised FabH activity can confer resistance. Q2->A2 Yes A3 Mechanism 2: Check fabHF operon expression (e.g., via reporter gene). Upregulation confers resistance. Q3->A3 Yes A4 Characterize the response. Use a fabF-lacZ reporter construct to confirm specific pathway induction. Q3->A4 No

Investigating Resistance Mechanisms
  • For spontaneous mutants (Path leading to A1): As demonstrated in B. subtilis, spontaneous resistance often maps to the fabF gene itself. The I108F mutation, for example, does not significantly alter the enzyme's specific activity but raises the IC₅₀ for this compound by 50-fold [1]. Protocol: Amplify and sequence the fabF gene from resistant colonies, focusing on the active-site region. Compare the sequence to the wild-type to identify missense mutations.

  • For cross-resistance (Path leading to A2): In S. aureus, resistance to FabF-inhibitors like this compound, platensimycin, and thiolactomycin can arise from missense mutations in fabH [5]. These mutations compromise FabH activity, lowering the FabH/FabF activity ratio, which is a key determinant of sensitivity [5]. Protocol: Sequence the fabH gene. Biochemically, you can assay FabH activity in crude lysates and monitor the expression of the fabHF operon, which is often elevated in these mutants due to compensatory regulation [5].

  • For non-mutant populations (Paths leading to A3 & A4): Wild-type populations can adapt via a transcriptional response. Inhibition of FabF triggers a specific and selective increase in the transcription of the operon containing the fabF gene (e.g., 8-fold increase in B. subtilis) [1]. Protocol: Use a fabF-lacZ transcriptional fusion reporter construct. Measure β-galactosidase activity (in Miller units) in cultures treated with this compound versus untreated controls or cultures treated with unrelated antibiotics like nalidixic acid to confirm the response is specific to FASII inhibition [1].

References

Cerulenin toxicity weight loss in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Cerulenin FAQ for Researchers

Q1: What is the primary mechanism behind this compound-induced weight loss? this compound promotes weight loss through a dual mechanism:

  • Reduced Food Intake: It acts on the hypothalamus to downregulate the expression of melanocortin receptors (MC1R, MC4R, MC5R), which are key players in satiety signaling, leading to a significant reduction in food consumption [1].
  • Inhibition of Fat Synthesis: As an irreversible inhibitor of Fatty Acid Synthase (FAS), it covalently binds to the β-ketoacyl-ACP synthase active site. This blockade depletes fat stores in tissues like the liver and reduces fat pad size [2] [3].

Q2: What is the evidence for this compound's toxicity in vivo? this compound's toxicity profile is dose-dependent. The table below summarizes key in vivo toxicity findings from animal studies.

Model Dosage Route Findings Citation
ob/ob mice 30 or 60 mg/kg/day Intraperitoneal (i.p.) Reversible weight loss; slowed weight gain; improved liver function (reduced AST/ALT, increased ATP) [3]. [3]
Broiler chickens 15 mg/kg Intravenous (i.v.) Reduced food intake by 23-34%; downregulated hypothalamic FAS and melanocortin receptor expression [1]. [1]
Mouse (Acute) LD~50~: 547 mg/kg Oral Symptoms included moderate to severe skin redness, raised skin, nausea, vomiting, and headache [2]. [2]

Q3: Is this compound toxic to normal cells? A key characteristic of this compound is its selective cytotoxicity. It is significantly more toxic to cancer cells (e.g., from breast, ovary, colon, glioma) that overexpress FAS than to normal cells, such as fibroblasts and primary astrocytes [4] [5]. This makes it a valuable tool for oncology research.

Q4: What are the limitations of using this compound in experiments? The major limitation is its chemical instability, which precludes its development as a systemic therapeutic drug. This has led to the development of more stable synthetic analogs like C75 for prolonged research [4].

Experimental Protocols & Data

1. Protocol: Evaluating this compound for Hepatic Steatosis in ob/ob Mice This protocol is adapted from a study demonstrating this compound's ability to reverse fatty liver disease [3].

  • Animal Model: 6-8 week old male ob/ob mice (leptin-deficient).
  • Test Compound: this compound, dissolved in RPMI medium containing 20% DMSO.
  • Dosing Regimens:
    • Group A: 60 mg/kg/day, i.p., for 7 days.
    • Group B: 60 mg/kg every other day, i.p., for 7 days.
    • Group C: 30 mg/kg/day, i.p., for 7 days.
    • Control: Vehicle alone (20% DMSO in RPMI).
  • Endpoint Analysis:
    • Body Weight: Measured daily.
    • Liver Function: Serum AST and ALT levels analyzed using a clinical chemistry analyzer.
    • Hepatic Energy State: ATP content measured in tissue homogenates via a luciferase-based assay.
    • Gene Expression: Northern blot analysis of PPARα, PPARγ, and UCP2 mRNA in liver tissue.
    • Histology: Liver sections stained with H&E and Oil-Red-O to visualize fat accumulation.

2. Key Quantitative Data Summary The following table consolidates quantitative findings on this compound's efficacy from the referenced study [3].

Treatment Group Body Weight Change AST Reduction ALT Reduction Hepatic ATP
60 mg/kg/day (7 days) Slowed gain 69.1% 71.8% Increased
60 mg/kg/every other day (7 days) Slowed gain 69.8% 78.5% Increased
60 mg/kg/day (2 days) Loss 53.8% 66.1% Data not shown

Mechanism and Workflow Visualization

The diagram below illustrates the molecular pathway through which this compound induces weight loss and its experimental workflow.

G cluster_pathway Mechanism of this compound-Induced Weight Loss cluster_workflow In Vivo Experiment Workflow This compound This compound FAS Fatty Acid Synthase (FAS) This compound->FAS Irreversibly Inhibits Hypothalamus Hypothalamus This compound->Hypothalamus Acts on FA_Synthesis Fatty Acid Synthesis FAS->FA_Synthesis Inhibits Fat_Depletion Fat Depletion (in liver & adipose) FA_Synthesis->Fat_Depletion Leads to MC_Receptors ↓ Melanocortin Receptors (MC4R, etc.) Hypothalamus->MC_Receptors Downregulates Food_Intake Reduced Food Intake MC_Receptors->Food_Intake Leads to Weight_Loss Weight Loss Food_Intake->Weight_Loss Fat_Depletion->Weight_Loss AnimalModel ob/ob Mouse Model Treatment This compound Treatment (e.g., 30-60 mg/kg, i.p.) AnimalModel->Treatment Analysis Endpoint Analysis Treatment->Analysis AST_ALT Serum AST/ALT Analysis->AST_ALT BodyWeight Body Weight Analysis->BodyWeight HepaticATP Hepatic ATP Analysis->HepaticATP Histology Histology (Oil-Red-O, H&E) Analysis->Histology GeneExpr Gene Expression Analysis->GeneExpr

Troubleshooting Guide

  • Problem: Inconsistent weight loss effects in animal models.
    • Solution: Ensure proper storage of this compound as it is chemically unstable. Prepare fresh solutions for each experiment and verify the dissolution in an appropriate vehicle (e.g., 20% DMSO). Confirm the animal model overexpresses FAS (e.g., ob/ob mice or tumor xenografts) [3] [4].
  • Problem: High toxicity or mortality at low doses.
    • Solution: Carefully review the calculated dosage against the animal's weight. The mouse oral LD~50~ is 547 mg/kg, so intraperitoneal doses of 30-60 mg/kg are well-tolerated for short durations. Include a vehicle control group to rule out solvent-related toxicity [2] [3].
  • Problem: No observed change in food intake.
    • Solution: Monitor feeding behavior closely and in a controlled environment. The anorexigenic effect is mediated via the melanocortin system in the hypothalamus, which may vary by species and strain. Consider validating the downregulation of MC4R gene expression in the hypothalamus post-treatment [1].

References

Comprehensive Comparison of Cerulenin Specificity for FabB, FabF, and FabH Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerulenin and FASII Inhibitor Specificity

This compound is a fungal mycotoxin that functions as a potent inhibitor of bacterial type II fatty acid synthesis (FASII), specifically targeting the condensing enzymes in this essential metabolic pathway. The FASII system is responsible for producing fatty acids for bacterial membrane phospholipids, lipoproteins, and lipopolysaccharides, making it an attractive target for antibacterial development. Unlike multi-domain mammalian fatty acid synthases (FASI), the FASII pathway consists of discrete enzymes, with the β-ketoacyl-ACP synthases—FabB, FabF, and FabH—playing crucial roles in carbon chain elongation. These enzymes catalyze the Claisen condensation of fatty acyl-thioesters with malonyl-ACP to extend the growing acyl chain by two carbon atoms. While all three enzymes share structural similarities and catalyze related reactions, they play distinct metabolic roles and exhibit differential sensitivity to this compound, which has significant implications for antibiotic development and understanding bacterial resistance mechanisms.

The clinical relevance of this compound extends beyond its use as an experimental tool, as understanding its specificity informs the development of novel antibacterial agents against multidrug-resistant pathogens. The emergence of multidrug-resistant *Yersinia pestis* (the plague bacterium) and other dangerous pathogens highlights the need for new antimicrobials targeting essential bacterial systems like FASII. This compound's unique specificity profile allows researchers to probe the functional differences between the condensing enzymes and develop strategies for simultaneous inhibition of multiple FASII targets to prevent bacterial growth and survival [1].

Structural Basis for this compound's Specificity

Active Site Architecture and Catalytic Triad Differences

The fundamental structural differences in the active sites of FabB, FabF, and FabH enzymes explain this compound's varied inhibitory effects across these three targets:

  • FabB and FabF both feature a Cys-His-His catalytic triad at their active sites, which creates an optimal binding pocket for this compound. The fungal antibiotic covalently modifies the active site cysteine residue in these enzymes, forming a stable adduct that permanently inactivates the condensing activity. Structural studies reveal that this compound binding mimics the condensation transition state in the catalytic cycle, effectively blocking substrate access [2] [3].

  • FabH enzymes possess a Cys-His-Asn catalytic triad instead of the Cys-His-His configuration found in FabB/FabF. This seemingly minor difference significantly reduces FabH's sensitivity to this compound inhibition. The replacement of the second histidine with asparagine alters the active site geometry and electronic properties, diminishing this compound's binding affinity and covalent modification efficiency [1] [2].

The structural basis for this differential sensitivity was confirmed through mutagenesis studies where researchers converted FabB's His-His-Cys active site to the FabH-like His-Asn-Cys configuration. The resulting FabB[H333N] mutant exhibited significantly increased resistance to both this compound and thiolactomycin, demonstrating that the two-histidine active site architecture is critical for effective antibiotic binding [2]. This subtle but crucial difference in active site composition explains why this compound predominantly targets the elongation condensing enzymes (FabB/FabF) while largely sparing the initiation condensing enzyme (FabH).

Molecular Binding Interactions

High-resolution crystal structures of this compound bound to FabB and FabF reveal detailed molecular interactions that explain both the common inhibition mechanism and subtle sensitivity differences between these two targets:

  • Covalent modification: this compound's epoxide group undergoes nucleophilic attack by the active site cysteine thiolate (Cys-163 in E. coli FabB), forming a stable covalent bond that permanently inactivates the enzyme.

  • Transition state mimicry: The this compound molecule mimics the condensation transition state, with its oxygen atoms occupying similar positions to those in the tetrahedral intermediate formed during the normal catalytic cycle. The O-3 atom of this compound positions itself in the oxyanion hole formed by the amide nitrogen atoms of Cys-163 and Phe-392, further stabilizing the inhibitor-enzyme complex [3].

  • Hydrophobic complementarity: The long hydrocarbon tail of this compound extends into the acyl-binding pocket that normally accommodates the growing fatty acid chain, forming favorable van der Waals interactions that enhance binding affinity.

Comparative analysis of FabB-cerulenin and FabF-cerulenin complexes reveals that subtle differences in the architecture of their substrate-binding tunnels account for variations in this compound sensitivity between these two enzymes. These structural variations reflect the distinct substrate specificities that differentiate FabB and FabH in bacterial metabolism, particularly FabB's unique role in unsaturated fatty acid synthesis that cannot be complemented by FabF [1] [2].

Table 1: Structural Features Influencing this compound Specificity

Structural Element FabB/FabF (Cys-His-His) FabH (Cys-His-Asn) Impact on this compound Binding
Catalytic Triad Cys-His-His Cys-His-Asn Reduced binding affinity in FabH due to missing His
Active Site Cysteine Present Present Covalent modification occurs in all enzymes
Binding Pocket Geometry Complementary to this compound structure Sub-optimal for this compound Weaker inhibition of FabH
Transition State Mimicry Effective Less effective Explains specificity for FabB/FabF

Quantitative Comparison of this compound Inhibition

Inhibition Profiles Across Enzyme Classes

Experimental data from biochemical assays reveals significant quantitative differences in this compound sensitivity between the various β-ketoacyl-ACP synthases. These differences have been characterized through enzyme inhibition studies, minimum inhibitory concentration (MIC) determinations, and genetic approaches:

  • FabB and FabF Inhibition: this compound demonstrates nanomolar to low micromolar potency against FabB and FabF enzymes across multiple bacterial species. For E. coli FabB, the IC₅₀ (half-maximal inhibitory concentration) for this compound is approximately 0.1-1 μM, while FabF shows similar sensitivity. In Bacillus subtilis, which possesses only a FabF homolog, the IC₅₀ for the wild-type FabF enzyme is approximately 0.1 μM, demonstrating potent inhibition [4].

  • FabH Resistance: FabH enzymes consistently exhibit significantly higher resistance to this compound compared to FabB and FabF. While the exact IC₅₀ values vary by organism, FabH typically requires 10- to 100-fold higher this compound concentrations for equivalent inhibition compared to FabB/FabF. This relative resistance stems from the structural differences in the active site architecture discussed previously [1] [2].

The functional consequences of this differential inhibition are evident in whole-cell systems. Treatment of E. coli with subinhibitory this compound concentrations (1-2 μg/mL) results in specific inhibition of fatty acid synthesis without immediately halting bacterial growth, leading to interesting metabolic adaptations including increased malonyl-CoA availability for heterologous pathways. This principle has been exploited in metabolic engineering, where this compound treatment of E. coli expressing heterologous polyunsaturated fatty acid (PUFA) synthases boosts docosahexaenoic acid (DHA) production by redirecting malonyl-CoA flux from the native FASII pathway to the heterologous system [5].

Organism-Specific Variation and Comparative Analysis

While the pattern of FabB/FabF sensitivity versus FabH resistance is consistent across bacteria, the absolute sensitivity to this compound varies between species due to structural differences in the target enzymes and potential variations in cell permeability and efflux:

Table 2: this compound Sensitivity Profiles Across Bacterial Species

Organism Enzyme IC₅₀ / Inhibition Data Resistance Mutations Cellular MIC
E. coli FabB ~0.1-1 μM FabB overexpression confers resistance 5-20 μg/mL
FabF Similar to FabB Not commonly reported 5-20 μg/mL
FabH >10-fold higher than FabB Not applicable (naturally resistant) -
Bacillus subtilis FabF 0.1 μM (wild-type) FabF[I108F] mutation increases IC₅₀ to 5 μM 0.5-5 μg/mL
Staphylococcus aureus FabF Highly sensitive fabH mutations confer indirect resistance 1-10 μg/mL

The differential sensitivity between enzyme classes has been further demonstrated through genetic studies. In E. coli, overexpression of FabB confers increased resistance to this compound, confirming FabB as a primary cellular target [4]. Similarly, in Bacillus subtilis, spontaneous this compound-resistant mutants frequently harbor specific point mutations in fabF that reduce drug binding without completely abolishing enzymatic activity. The most characterized FabF[I108F] mutation in B. subtilis results in a 50-fold increase in this compound IC₅₀ (from 0.1 μM to 5 μM) while maintaining near-wild-type catalytic efficiency, explaining the absence of a significant growth defect in resistant strains [4].

Resistance Mechanisms and Cellular Adaptation

Genetic Resistance Mutations

Bacteria deploy multiple resistance strategies to overcome this compound inhibition, with distinct patterns emerging across different species:

  • Target Site Mutations: In Bacillus subtilis, spontaneous this compound-resistant mutants frequently contain a FabF[I108F] mutation that reduces drug binding by sterically hindering access to the active site cysteine. This single amino acid substitution increases the IC₅₀ for this compound from 0.1 μM (wild-type) to 5 μM (mutant)—a 50-fold reduction in sensitivity—while preserving substantial catalytic activity. The mutant enzyme shows similar specific activity with myristoyl-ACP as substrate compared to wild-type FabF, explaining the absence of a severe growth penalty in resistant strains [4].

  • Regulatory Adaptations: Bacteria can modulate the expression of target enzymes in response to this compound challenge. In Bacillus subtilis, transcription of the operon containing fabF increases approximately eightfold following this compound exposure. This response appears specific to fatty acid synthesis inhibition, as other stressors like nalidixic acid do not trigger similar fabF upregulation, while triclosan (an inhibitor of the enoyl-ACP reductase FabI) does stimulate increased fabF expression [4].

  • fabH-Mediated Resistance: In Staphylococcus aureus, an unexpected resistance mechanism emerges where missense mutations in fabH confer cross-resistance to multiple FASII inhibitors, including this compound, platensimycin, and thiolactomycin. These mutations cluster around the FabH active-site tunnel and produce catalytically compromised enzymes. Research demonstrates that the FabH/FabF activity ratio is a major determinant of antibiotic sensitivity, with reduced FabH activity sufficient to confer resistance to antibiotics that primarily target the FabF acyl-enzyme intermediate [6].

Compensatory Metabolic Adaptations

When facing this compound inhibition, bacteria implement various compensatory mechanisms to maintain essential metabolic functions:

  • Pathway Regulation: Bacteria possess sophisticated regulatory networks that sense disruptions in fatty acid synthesis and implement compensatory changes. The FapR regulon in Bacillus subtilis and related bacteria coordinates expression of multiple FASII genes in response to metabolic status, allowing dynamic adjustment of pathway flux when specific enzymes are inhibited.

  • Metabolic Flux Redistribution: Inhibition of FabB/FabF by this compound leads to accumulation of malonyl-CoA, which can be redirected toward other metabolic pathways. This principle has been exploited in metabolic engineering, where this compound treatment of E. coli strains expressing heterologous polyunsaturated fatty acid (PUFA) synthases enhances production of valuable fatty acids like docosahexaenoic acid (DHA) by freeing up malonyl-CoA pools that would normally be consumed by the native FASII pathway [5].

The cross-resistance patterns observed with fabH mutations highlight the complex interplay between the different condensing enzymes in maintaining metabolic homeostasis. Rather than developing direct target site mutations in fabF, Staphylococcus aureus frequently acquires resistance through alterations in fabH that rebalance the metabolic flux through the FASII pathway, demonstrating the importance of considering system-level responses rather than simple binary drug-target interactions when developing antimicrobial agents [6].

Experimental Protocols for this compound Studies

Enzyme Inhibition Assays

Biochemical characterization of this compound inhibition typically employs radiolabeled substrate-based assays to directly measure enzyme activity in the presence of varying antibiotic concentrations:

  • Enzyme Preparation: Recombinant FabB, FabF, or FabH enzymes are expressed with His-tags in E. coli and purified using affinity chromatography (e.g., Ni²⁺-NTA resin) followed by size-exclusion chromatography to obtain highly purified, active protein fractions. Typical purification buffers contain 50 mM phosphate (pH 8.0), 300 mM NaCl, and 20-500 mM imidazole for elution, with final storage in 50 mM Tris (pH 8.0), 125 mM NaCl [1].

  • Radioassay Protocol: The standard reaction mixture contains 100 mM sodium phosphate (pH 7.0), 5 mM EDTA, 1 mM NADPH, 1 mM NADH, 150 μM DTT, 5 mM β-mercaptoethanol, 20 μM acyl-ACP or acyl-CoA substrate (depending on the enzyme), 4% DMSO (with or without this compound), and 5 μM pretreated acyl carrier protein (ACP). Reactions are initiated by adding [2-¹⁴C]malonyl-CoA (final concentration 4 μM) and incubated at 37°C for 30-90 minutes, depending on the enzyme source. Reactions are terminated with 14% perchloric acid, and incorporation of radiolabel into fatty acid products is quantified by scintillation counting [7].

  • IC₅₀ Determination: this compound is typically tested across a concentration range of 0.01-100 μM in serial dilutions. IC₅₀ values are calculated from non-linear regression of inhibition curves using software such as GraphPad Prism. For irreversible inhibitors like this compound, pre-incubation of enzyme with inhibitor for 20-30 minutes before substrate addition often yields more complete inhibition [4].

Whole-Cell Activity Assessment

Cellular activity of this compound can be evaluated through several complementary approaches that provide information about efficacy, specificity, and potential resistance mechanisms:

  • Agar-Diffusion Two-Plate Assay: This sophisticated method discriminates FabF-specific inhibitors from general antibacterial compounds using isogenic bacterial pairs differing only in FabF expression levels. Staphylococcus aureus cells carrying either a fabF antisense RNA plasmid (fabF AS-RNA strain) or empty vector (control strain) are seeded into separate agar plates. Test samples are applied to both plates, and FabF-specific inhibitors produce larger zones of inhibition on the AS-RNA strain plates due to its increased sensitivity from reduced FabF expression [7].

  • Fatty Acid-Dependent Growth Phenotyping: this compound's specific inhibition of de novo fatty acid synthesis can be confirmed through fatty acid rescue experiments. Bacteria are cultured in media supplemented with exogenous fatty acids (e.g., 0.1% Tween 80 or specific fatty acid mixtures), which should reverse growth inhibition if the primary effect is indeed through FASII blockade. This approach helps distinguish specific FASII inhibitors from general antibacterial compounds with secondary effects on fatty acid synthesis [6].

  • Genetic Resistance Selection: Spontaneous this compound-resistant mutants can be isolated by plating high-density bacterial cultures (≥10⁹ CFU) on agar containing 2-5× the MIC of this compound. After 24-48 hours incubation, resistant colonies are purified, and the resistance mechanism is identified through whole-genome sequencing or targeted sequencing of candidate genes (fabB, fabF, fabH, and potential regulatory genes) [6] [4].

The following diagram illustrates the key experimental approaches for evaluating this compound inhibition:

G CeruleninEvaluation This compound Inhibition Evaluation Biochemical Biochemical Assays CeruleninEvaluation->Biochemical Cellular Cellular Assays CeruleninEvaluation->Cellular Genetic Genetic Approaches CeruleninEvaluation->Genetic EnzymePrep Enzyme Preparation Biochemical->EnzymePrep Radioassay Radiolabeled Assay Biochemical->Radioassay IC50 IC₅₀ Determination Biochemical->IC50 TwoPlate Two-Plate Diffusion Cellular->TwoPlate GrowthPhenotype Growth Phenotyping Cellular->GrowthPhenotype Resistance Resistance Selection Cellular->Resistance Mutagenesis Site-Directed Mutagenesis Genetic->Mutagenesis Overexpression Target Overexpression Genetic->Overexpression Sequencing Resistance Mutation Sequencing Genetic->Sequencing

Diagram 1: Experimental approaches for comprehensive evaluation of this compound inhibition, spanning biochemical, cellular, and genetic methods.

Conclusion and Research Applications

This compound remains a valuable experimental tool for probing bacterial fatty acid synthesis and developing novel antibacterial strategies, despite its inherent limitations as a therapeutic agent itself. Its distinct specificity profile—potently inhibiting the elongation condensing enzymes FabB and FabF while sparing the initiation enzyme FabH—provides a strategic advantage for both basic research and applied biotechnology. The well-characterized covalent inhibition mechanism, targeting the active site cysteine in FabB/FabF enzymes, offers a template for designing more drug-like inhibitors that exploit the same binding pockets without the reactivity liabilities of the natural product.

The research applications of this compound extend beyond conventional antibacterial development. In metabolic engineering, subinhibitory this compound concentrations dramatically enhance production of polyunsaturated fatty acids like DHA in engineered E. coli strains by redirecting malonyl-CoA flux from the native FASII pathway to heterologous polyketide synthase systems [5]. This application leverages the same principle that makes this compound toxic to bacteria—specific inhibition of condensing enzymes—but repurposes it for bioproduction by creating a metabolic sink for the accumulated precursor. Similarly, this compound's specificity profile helps illuminate the functional specialization of the different condensing enzymes within the FASII pathway, with FabH controlling pathway initiation and FabB/FabF regulating elongation and unsaturated fatty acid production.

References

Cerulenin type I versus type II FAS inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Inhibition

Cerulenin exerts its effect by covalently targeting the active site of the Ketosynthase (KS) domain in both FAS systems, but the precise atomic-level interactions differ.

  • In Type I FAS: The crystal structure of the yeast FAS complex with this compound shows that the inhibitor forms a covalent bond with the active site cysteine C1305 [1]. This binding triggers two key conformational changes: a phenylalanine (F1646) flips away to allow access to the cysteine, and a methionine (M1251) rotates to unlock the inner fatty acid binding cavity. These changes are critical for inhibition, and mutations in this region (like G1250) are linked to this compound resistance in yeast [1].
  • In Type II FAS: Research on bacterial FabB and FabF (Type II KS) reveals a more complex covalent inhibition mechanism. This compound undergoes a C2-C3 retro-aldol bond cleavage and structural rearrangement when it reacts with the active site cysteine (Cys163 in E. coli), resulting in an unusual thiohemiacetal product [2].

The diagram below summarizes the established mechanism for Type I FAS inhibition.

This compound This compound Covalent Bond Formation Covalent Bond Formation This compound->Covalent Bond Formation KS_Domain KS_Domain Cysteine Cysteine KS_Domain->Cysteine ConformChange ConformChange Cysteine->ConformChange F1646 flips F1646 flips ConformChange->F1646 flips M1251 rotates M1251 rotates ConformChange->M1251 rotates FAS_Inhibited FAS_Inhibited Covalent Bond Formation->KS_Domain M1251 rotates->FAS_Inhibited

Experimental Evidence & Protocols

This compound's inhibitory effects have been demonstrated in various experimental models, from pure enzyme studies to cancer cell lines.

Type I FAS Experimental Models

Research on Type I FAS often uses purified enzyme complexes or eukaryotic cancer cell lines to study inhibition.

  • Model: purified S. cerevisiae FAS multienzyme [1]
  • Inhibitor Concentration: Crystallography studies used this compound to inhibit the purified complex [1]
  • Key Methodologies:
    • Enzyme Crystallography: The FAS complex was synchronized by elongating immature fatty acids using malonyl-CoA and NADPH, followed by inhibition with this compound. The structure was solved using MIRAS and cryo-EM reconstructions [1].
    • Cell Viability Assay (MTT): Used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines. For human glioblastoma (U-87MG) cells, the IC₅₀ was found to be 5.55 μg/mL after 48 hours of treatment [3] [4].
    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze fatty acid composition in treated cells. In U-87MG cells, this compound treatment led to a significant decrease in fatty acid levels, including palmitic acid, confirming the inhibition of de novo fatty acid synthesis [3].
Type II FAS Experimental Models

Studies on Type II FAS typically involve bacterial enzyme systems.

  • Model: Purified E. coli type II ketoacyl synthases FabB and FabF [2]
  • Key Methodology:
    • Stable Isotopic Tracking with NMR/MS: Researchers synthesized a ¹³C-labeled this compound analog ([2,3-¹³C₂]-tetrahydrothis compound) to track its reaction with FabB and FabF. The enzymes were incubated with the probe in potassium phosphate buffer (pH 7.4), and the reaction was monitored over time using ¹³C NMR spectroscopy to unravel the covalent inhibition mechanism [2].

Biological Effects in Disease Models

Inhibiting FAS with this compound has shown substantial anti-cancer effects in preclinical models, primarily by targeting metabolic and signaling pathways essential for tumor survival and growth.

The table below summarizes key findings from in vitro and in vivo studies.

Disease Model Cell/Organism Line This compound Treatment Observed Effects & Key Findings
Glioblastoma (in vitro) [3] [4] U-87MG human cells IC₅₀: 5.55 μg/mL (48h) ↓ Cell viability, motility, clonogenicity; ↓ EMT & stemness markers; ↑ ROS & ER stress; induced apoptosis & autophagy; ↓ PI3K/AKT/NF-κB signaling.
Colorectal Cancer Liver Metastasis (in vivo) [5] Colon 26 murine cells (mouse model) 30 mg/kg, i.p. (Days 1, 4, 7 post-inoculation) ↓ Number and size of liver metastatic tumors; ↓ p-Akt levels; induced apoptosis in tumor cells.
Hepatocellular Carcinoma (in vitro) [6] Liver Cancer Stem Cells (CSCs) Not specified (used in combination with Sorafenib) ↓ CSC traits (stemness gene expression, spherogenicity, tumorigenicity); targeted FASN/APP axis; synergistic effect with Sorafenib.

The following diagram illustrates the interconnected signaling and stress pathways modulated by this compound in cancer cells, as identified in these studies.

cluster_1 Key Pathways FAS_Inhibition FAS_Inhibition DownstreamEffects Downstream Effects FAS_Inhibition->DownstreamEffects MetabolicStress Metabolic & Oxidative Stress DownstreamEffects->MetabolicStress SignalingPathways Signaling Pathway Inhibition DownstreamEffects->SignalingPathways PhenotypeChange Phenotype Changes DownstreamEffects->PhenotypeChange AntiTumorEffects Anti-Tumor Effects ROS ROS MetabolicStress->ROS ER_Stress ER_Stress MetabolicStress->ER_Stress PI3K_AKT PI3K_AKT SignalingPathways->PI3K_AKT NFκB NFκB SignalingPathways->NFκB EMT EMT PhenotypeChange->EMT Stemness Stemness PhenotypeChange->Stemness ROS->AntiTumorEffects Induces ER_Stress->AntiTumorEffects Induces PI3K_AKT->AntiTumorEffects Inhibits NFκB->AntiTumorEffects Inhibits EMT->AntiTumorEffects Reduces Stemness->AntiTumorEffects Reduces

A Guide to Experimental Selection

Your choice of model and protocol depends entirely on the specific biological question you are asking.

  • To study fundamental enzyme mechanics and inhibition kinetics, the bacterial Type II system (FabB/FabF) is advantageous due to its simpler, dissociated nature, making it easier to produce and handle for detailed biochemical and structural studies [1] [2].
  • To investigate the therapeutic potential of FAS inhibition in oncology, mammalian Type I FAS models are essential. Experiments should be conducted in relevant human cancer cell lines and animal models to capture the complex biological consequences, such as the induction of ER stress, apoptosis, and the suppression of stemness and metastasis [3] [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.12084340 Da

Monoisotopic Mass

223.12084340 Da

Heavy Atom Count

16

LogP

1.2

Appearance

Solid powder

Melting Point

93.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MF286Y830Q

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a biochemical tool, Cerulenin is shown to cause dramatic weight loss in animals

Pharmacology

Cerulenin is an antifungal antibiotic isolated from Cephalosporium caerulens. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids (inhibits bacterial fatty acid synthesis). It also inhibits HMG-CoA synthetase activity. Cerulenin produces metabolic effects similar to effects of leptin, but through mechanisms that are independent of, or down-stream from, both leptin and melanocortin receptors.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway.

Pictograms

Irritant

Irritant

Other CAS

17397-89-6

Wikipedia

Cerulenin

Dates

Last modified: 08-15-2023
1: Tamura H, Okada H, Kume K, Koyano T, Goshima T, Nakamura R, Akao T, Shimoi H,
2: Zheng B, Zhu S, Wu X. Clickable analogue of cerulenin as chemical probe to
3: Trajtenberg F, Altabe S, Larrieux N, Ficarra F, de Mendoza D, Buschiazzo A,
4: Porrini L, Cybulski LE, Altabe SG, Mansilla MC, de Mendoza D. Cerulenin
5: Cheng G, Palanisamy AP, Evans ZP, Sutter AG, Jin L, Singh I, May H, Schmidt
6: Dridi S, Decuypere E, Buyse J. Cerulenin upregulates heat shock protein-70
7: Shiragami R, Murata S, Kosugi C, Tezuka T, Yamazaki M, Hirano A, Yoshimura Y,
8: Tapia V E, Anschau A, Coradini AL, T Franco T, Deckmann AC. Optimization of
9: Banaś W, Furmanek T, Banaś A. Effect of haloxyfop and cerulenin on de novo
10: Jeong NY, Lee JS, Yoo KS, Oh S, Choe E, Lee HJ, Park BS, Choi YH, Yoo YH.
11: Nguyen LN, Nosanchuk JD. The inhibitory effect of cerulenin to yeasts is
12: Jeong NY, Yoo YH. Cerulenin-induced apoptosis is mediated by disrupting the
13: Liu ZL, Wang G, Shu Y, Zou PA, Zhou Y, Yin QS. Enhanced antitumor activity of
14: Mao L, Inoue K, Tao Y, Montelione GT, McDermott AE, Inouye M. Suppression of
15: Murata S, Yanagisawa K, Fukunaga K, Oda T, Kobayashi A, Sasaki R, Ohkohchi N.
16: Fu DH, Liu ZL, Liu JS, Luo Y, Shu Y, Huang SH, Han ZM. Transepithelial
17: Diwischek F, Morschhäuser J, Holzgrabe U. Cerulenin analogues as inhibitors
18: Van Bogaert IN, Develter D, Soetaert W, Vandamme EJ. Cerulenin inhibits de
19: Geerts D, Wallick CJ, Koomoa DL, Koster J, Versteeg R, Go RC, Bachmann AS.
20: Ho TS, Ho YP, Wong WY, Chi-Ming Chiu L, Wong YS, Eng-Choon Ooi V. Fatty acid

Explore Compound Types